Product packaging for Isobutyl nitrate(Cat. No.:CAS No. 543-29-3)

Isobutyl nitrate

Cat. No.: B1220664
CAS No.: 543-29-3
M. Wt: 119.12 g/mol
InChI Key: LNNXFUZKZLXPOF-UHFFFAOYSA-N
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Description

Isobutyl nitrate, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B1220664 Isobutyl nitrate CAS No. 543-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO3/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXFUZKZLXPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70202655
Record name Isobutyl nitrate
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Molecular Weight

119.12 g/mol
Source PubChem
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CAS No.

543-29-3
Record name Isobutyl nitrate
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Record name Isobutyl nitrate
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Record name Isobutyl nitrate
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Record name Isobutyl nitrate
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Record name ISOBUTYL NITRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of isobutyl nitrate. It includes detailed experimental protocols, quantitative data for analytical characterization, and a description of the relevant biological signaling pathway.

Synthesis of this compound

This compound is synthesized via the esterification of isobutyl alcohol with nitric acid, typically in the presence of a sulfuric acid catalyst. This reaction is an equilibrium process and requires careful control of temperature to prevent unwanted side reactions.

Reaction Principle

The synthesis is a Fischer esterification reaction where the hydroxyl group of isobutyl alcohol is protonated by the acid catalyst, making it a good leaving group (water). The carbocation intermediate is then attacked by the nitrate ion.

Experimental Protocol

This protocol is adapted from established methods for the nitration of alcohols.

Materials:

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Urea

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place 50 mL of isobutyl alcohol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 25 mL of concentrated sulfuric acid to the cooled isobutyl alcohol with constant stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 40 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.

  • Add a small amount of urea to the nitrating mixture to help suppress the formation of nitrous acid, which can cause side reactions.

  • Slowly add the nitrating mixture to the alcohol-sulfuric acid mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water in a separatory funnel.

  • Allow the layers to separate. The upper layer is the crude this compound.

  • Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of cold water.

  • Dry the crude this compound over anhydrous magnesium sulfate.

  • Purify the product by vacuum distillation. Collect the fraction boiling at approximately 45-47 °C at 20 mmHg.

Expected Yield: The yield of this reaction can range from 60-80%, depending on the careful control of the reaction conditions.

Synthesis Workflow

Synthesis_Workflow This compound Synthesis Workflow reagents Reactants: - Isobutyl Alcohol - Nitric Acid - Sulfuric Acid (Catalyst) mixing Mixing and Reaction (0-10 °C) reagents->mixing quenching Quenching (Ice Water) mixing->quenching separation Phase Separation (Separatory Funnel) quenching->separation washing Washing - Water - 5% NaHCO3 - Water separation->washing drying Drying (Anhydrous MgSO4) washing->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Caption: A flowchart of the this compound synthesis process.

Characterization Techniques

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity.

¹³C NMR: The carbon NMR spectrum shows the number of non-equivalent carbon atoms in the molecule.

¹H NMR Data (Estimated)
Chemical Shift (δ, ppm) Assignment
~4.3 (d)-O-CH₂-
~2.0 (m)-CH(CH₃)₂
~1.0 (d)-CH(CH₃)₂
¹³C NMR Data (Estimated)
Chemical Shift (δ, ppm) Assignment
~75-O-CH₂-
~28-CH(CH₃)₂
~19-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitrate ester group.[1]

IR Absorption Data
Wavenumber (cm⁻¹) Assignment
~2960C-H stretch (asymmetric)
~2880C-H stretch (symmetric)
~1630-O-NO₂ asymmetric stretch
~1280-O-NO₂ symmetric stretch
~860O-N stretch
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to separate and identify the components of a mixture. It is particularly useful for assessing the purity of this compound and identifying any byproducts.

Experimental Protocol for GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Mass Spectrometry Fragmentation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 119, although it may be weak. The fragmentation pattern is characterized by the loss of the nitrate group and fragmentation of the isobutyl chain.

Mass Spectrometry Data (Estimated)
m/z Fragment
119[C₄H₉NO₃]⁺ (Molecular Ion)
73[C₄H₉O]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺ (base peak)
41[C₃H₅]⁺

Logical Relationship of Characterization Techniques

Characterization_Logic Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) structure Structural Elucidation NMR->structure IR IR Spectroscopy IR->structure MS Mass Spectrometry MS->structure GC Gas Chromatography GC->MS Coupled for GC-MS purity Purity Assessment GC->purity start Synthesized this compound start->NMR start->IR start->GC

Caption: The logical flow of analytical techniques for this compound characterization.

Biological Signaling Pathway

This compound is a vasodilator, and its mechanism of action involves the nitric oxide (NO) signaling pathway. It acts as an NO donor, leading to the relaxation of smooth muscle cells.

Mechanism:

  • This compound is metabolized in the body to release nitric oxide (NO).

  • NO diffuses into smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC).

  • This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Increased levels of cGMP activate protein kinase G (PKG).

  • PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

Signaling_Pathway Nitric Oxide Signaling Pathway IsobutylNitrate This compound Metabolism Metabolism IsobutylNitrate->Metabolism NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive binds to sGC_active sGC - Active sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Metabolism->NO

Caption: The signaling cascade initiated by this compound-derived nitric oxide.

References

physical and chemical properties of isobutyl nitrate for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyl Nitrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for use in a laboratory setting. It includes tabulated data for key properties, detailed experimental protocols, and visualizations to illustrate chemical pathways and laboratory workflows.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1][2] It is a volatile and highly flammable compound.[3][4] The following tables summarize its key quantitative physical and chemical properties for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC4H9NO3[5][6]
Molecular Weight119.12 g/mol [5][6]
AppearanceClear colorless to pale yellow liquid[1]
Boiling Point123-125 °C (253-257 °F)
Melting Point<0 °C[5]
Density1.015 g/mL at 20 °C[6][7]
Vapor Pressure10 mmHg at 20 °C (68°F)[1]
Refractive Index1.402 at 20 °C[7]
SolubilityInsoluble in water; miscible with alcohol and ether.[6]
Flash Point21 °C (70 °F)[7]

Table 2: Chemical and Safety Information for this compound

PropertyInformationSource(s)
IUPAC Name2-methylpropyl nitrate
CAS Number543-29-3[8][5][6]
Chemical StabilityStable under normal conditions, but decomposes on standing and is sensitive to light.[1][9]
IncompatibilitiesStrong acids, strong bases, strong oxidizing agents, and reducing agents.[1][9]
Hazard StatementsHighly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of isobutyl alcohol with nitric acid, generated in situ from sodium nitrite and a strong acid.

Materials:

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

  • Beakers and Erlenmeyer flasks

Procedure:

  • Set up the three-necked flask in an ice bath on a magnetic stirrer. Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • In the flask, prepare a solution of sodium nitrite in deionized water. For a representative synthesis, dissolve sodium nitrite in water and cool the solution to 0 °C using the ice bath.

  • In a separate beaker, carefully prepare a chilled solution of isobutyl alcohol and concentrated sulfuric acid (or hydrochloric acid) in water. This should also be cooled to 0 °C.

  • Slowly add the acidic alcohol solution to the stirred sodium nitrite solution via the dropping funnel. Maintain the reaction temperature at or below 10 °C to minimize the formation of nitrogen oxide byproducts.[3] The addition should be slow enough to prevent vigorous gas evolution.

  • After the addition is complete, continue stirring the mixture in the ice bath for approximately one hour to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. The this compound will form the upper organic layer.

  • Separate the organic layer from the lower aqueous layer.

  • Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold deionized water.

  • Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

Purification of this compound

The crude this compound can be purified by distillation.

Equipment:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle or water bath

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Assemble the distillation apparatus. It is recommended to perform the distillation under reduced pressure to avoid decomposition at its atmospheric boiling point.

  • Place the dried, crude this compound in the distillation flask.

  • Begin heating the flask gently.

  • Collect the fraction that distills at the appropriate boiling point (approximately 123-125 °C at atmospheric pressure, lower under vacuum).

  • Store the purified this compound in a tightly sealed, light-resistant container, and keep it in a cool, well-ventilated area.[10]

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for confirming the identity and purity of this compound.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).

  • Analysis: Inject a small volume of the prepared sample into the GC. The retention time of the this compound peak can be compared to a standard, and the mass spectrum can be compared to a library spectrum for confirmation. The purity can be estimated from the relative peak area in the chromatogram.

Chemical Pathways and Laboratory Workflows

The following diagrams, created using Graphviz, illustrate key chemical processes and laboratory workflows related to this compound.

decomposition_pathways isobutyl_nitrate This compound (CH₃)₂CHCH₂ONO₂ hydrolytic Hydrolytic Cleavage isobutyl_nitrate->hydrolytic + H₂O homolytic Homolytic Cleavage (e.g., light, heat) isobutyl_nitrate->homolytic isobutanol Isobutyl Alcohol (CH₃)₂CHCH₂OH hydrolytic->isobutanol nitrite Nitrite Ion (NO₂⁻) hydrolytic->nitrite isobutoxy Isobutoxy Radical ((CH₃)₂CHCH₂O•) homolytic->isobutoxy no Nitric Oxide (NO•) homolytic->no

Caption: Decomposition pathways of this compound.

synthesis_workflow start Start: Reagents reactants Isobutyl Alcohol + NaNO₂ + Acid start->reactants reaction Esterification Reaction (0-10 °C) reactants->reaction separation Phase Separation (Separatory Funnel) reaction->separation washing Washing Steps (H₂O, NaHCO₃, H₂O) separation->washing drying Drying (Anhydrous MgSO₄) washing->drying purification Purification (Distillation) drying->purification product Pure this compound purification->product

Caption: Laboratory synthesis and purification workflow for this compound.

no_signaling ibn This compound metabolism Metabolism/ Decomposition ibn->metabolism no Nitric Oxide (NO) metabolism->no gc Guanylate Cyclase (sGC) no->gc activates gtp GTP cgmp cGMP gtp->cgmp sGC catalysis relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation leads to

Caption: Simplified nitric oxide signaling pathway initiated by this compound.

Safe Handling, Storage, and Disposal

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][12]

  • Ground all equipment to prevent static discharge, which can be an ignition source.[8][10]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed, light-resistant container.[1]

  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][10][11]

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing and reducing agents.[12]

Spill and Waste Disposal:

  • In case of a small spill, remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[8]

  • Wash the spill area with soap and water.[1]

  • Dispose of this compound waste and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not pour down the drain.[11]

References

isobutyl nitrate CAS number and molecular formula verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isobutyl nitrate, covering its chemical identity, synthesis, analytical methods, and biological activity. The information is intended to support research and development activities in the fields of chemistry and pharmacology.

Core Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 543-29-3
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 123-125 °C
Density 1.015 g/mL at 20 °C
Refractive Index (nD20) 1.4028

Experimental Protocols

Synthesis of this compound

A general method for the preparation of alkyl nitrates involves the reaction of the corresponding alcohol with a nitrating agent, such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid to drive the esterification reaction.

Materials:

  • Isobutyl alcohol (2-methyl-1-propanol)

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flask submerged in an ice bath, slowly add a pre-chilled equimolar mixture of concentrated nitric acid and concentrated sulfuric acid to chilled isobutyl alcohol with constant stirring. The temperature of the reaction mixture should be maintained below 10 °C to minimize side reactions and ensure safety.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Carefully transfer the reaction mixture to a separatory funnel containing ice-cold water.

  • The organic layer (crude this compound) will separate. Discard the lower aqueous layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold water.

  • Dry the crude this compound over anhydrous magnesium sulfate.

  • Purify the final product by fractional distillation under reduced pressure. The fraction boiling at the appropriate temperature for this compound should be collected.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification and quantification of this compound and its metabolites.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)

  • Headspace autosampler (for analysis of biological matrices)

GC Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

MS Conditions (Illustrative):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-200

  • Transfer Line Temperature: 280 °C

Sample Preparation (for biological samples):

  • For blood or urine samples, a headspace analysis approach is often employed.

  • A known volume of the sample is placed in a headspace vial.

  • The vial is heated to a specific temperature (e.g., 60-80 °C) for a set period to allow volatile compounds like this compound and its metabolites to partition into the gas phase.

  • A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

Biological Activity and Signaling Pathway

This compound, like other alkyl nitrates, is recognized for its vasodilatory effects. This biological action is primarily mediated through the nitric oxide (NO) signaling pathway.

Upon administration, this compound is metabolized, leading to the release of nitric oxide. NO, a potent signaling molecule, then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle, vasodilation, and a consequent drop in blood pressure.

Below is a diagram illustrating this signaling pathway.

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Isobutyl Nitrate_ext This compound Isobutyl Nitrate_int This compound Isobutyl Nitrate_ext->Isobutyl Nitrate_int Diffusion Metabolism Metabolism Isobutyl Nitrate_int->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca ↓ [Ca²⁺]i PKG->Ca Relaxation Muscle Relaxation (Vasodilation) Ca->Relaxation

Caption: Vasodilation signaling pathway of this compound.

Spectroscopic Analysis of Isobutyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of isobutyl nitrate, focusing on infrared (IR) spectroscopy and mass spectrometry (MS). Due to the limited availability of public-domain nuclear magnetic resonance (NMR) data, this document will focus on the interpretation of available spectroscopic information and outline the experimental protocols for acquiring such data.

Introduction to this compound

This compound (C₄H₉NO₃) is an organic nitrate ester. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide will delve into the characteristic spectral features of this compound and provide standardized protocols for its analysis.

Spectroscopic Data Analysis

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive searches of public-domain spectral databases did not yield experimental ¹H and ¹³C NMR data for this compound. Researchers requiring this information would need to acquire it experimentally. The expected signals based on the structure of this compound would be:

  • ¹H NMR: A doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene protons (CH₂). The integration of these signals would be in a 6:1:2 ratio, respectively.

  • ¹³C NMR: Three distinct signals corresponding to the methyl carbons, the methine carbon, and the methylene carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitrate group and the alkyl backbone.

Wavenumber (cm⁻¹)AssignmentIntensity
~1630NO₂ asymmetric stretchStrong
~1280NO₂ symmetric stretchStrong
~860O-N stretchStrong
2800-3000C-H stretching (alkyl)Strong
1350-1470C-H bending (alkyl)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) and several characteristic fragment ions. The PubChem database indicates the following significant peaks.[1]

m/zProposed Fragment IonRelative Intensity
119[C₄H₉NO₃]⁺ (Molecular Ion)Low
73[C₄H₉O]⁺Moderate
57[C₄H₉]⁺ (isobutyl cation)High
43[C₃H₇]⁺ (isopropyl cation)High (Base Peak)
41[C₃H₅]⁺ (allyl cation)High
46[NO₂]⁺Moderate

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: The salt plates are mounted in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) is coupled to a mass spectrometer. The injector and transfer line temperatures are optimized to ensure efficient vaporization without sample degradation.

  • Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. The oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and column interactions. The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-200.

  • Data Analysis: The resulting total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and fragmentation pattern.

Visualizations

Spectroscopic Information Flow

The following diagram illustrates how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure IR Infrared (IR) Spectroscopy FunctionalGroups Functional Groups (e.g., -NO2, C-H) IR->FunctionalGroups Vibrational Modes MS Mass Spectrometry (MS) MolWeight Molecular Weight MS->MolWeight Molecular Ion Peak Fragmentation Fragmentation Pattern MS->Fragmentation Fragment Ions IsobutylNitrate This compound FunctionalGroups->IsobutylNitrate MolWeight->IsobutylNitrate Fragmentation->IsobutylNitrate

Spectroscopic analysis workflow for this compound.
General Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic sample.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis cluster_Conclusion Conclusion Prep Prepare neat or dilute sample IR_Acq Acquire IR Spectrum Prep->IR_Acq MS_Acq Acquire GC-MS Data Prep->MS_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation MS_Acq->MS_Analysis Conclusion Structural Elucidation & Purity Assessment IR_Analysis->Conclusion MS_Analysis->Conclusion

General workflow for spectroscopic analysis.

References

isobutyl nitrate's mechanism of action in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Isobutyl Nitrate in Cellular Models

Introduction

This compound (ISBN) is a volatile alkyl nitrite ester known for its potent vasodilatory effects.[1][2] Historically used in the treatment of angina pectoris, it and other alkyl nitrites are now more commonly associated with recreational use.[1][3] At the cellular level, the primary mechanism of action of this compound is its role as a nitric oxide (NO) donor.[4][5] This guide provides a detailed technical overview of the biotransformation, signaling pathways, and cellular effects of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Nitric Oxide Donation and Bioactivation

The physiological effects of this compound are predicated on its ability to release nitric oxide, a critical signaling molecule in various biological systems.[6][7] This conversion, or biotransformation, is a crucial first step in its mechanism of action.

Enzymatic and Non-Enzymatic Conversion to Nitric Oxide

This compound is metabolized to release nitric oxide, which then initiates downstream signaling cascades.[4] This process can occur through both enzymatic and non-enzymatic pathways. In vitro studies using bovine vascular subcellular fractions have demonstrated that the conversion of isobutyl nitrite to NO is a significant catalytic activity.[4] This activity is inhibited by heat and irradiation, which is consistent with an enzymatic process.[4] The primary NO-generating activity has been localized to the cytosol of vascular smooth muscle cells, with a minor, distinct activity identified in the microsomal fraction.[4] These enzymatic pathways are apparently different from those that metabolize organic nitrates like nitroglycerin, which are primarily associated with the plasma membrane.[4]

Upon administration, this compound is extensively and rapidly metabolized. In rats, it has a very short half-life of about 1.4 minutes and is almost completely converted (approximately 98%) to its corresponding metabolite, isobutyl alcohol.[3][8]

Primary Signaling Pathway: The NO-sGC-cGMP Cascade

Once released, nitric oxide acts as a paracrine and autocrine signaling molecule, diffusing into target cells, most notably vascular smooth muscle cells, to elicit its effects.[6][9] The canonical pathway involves the activation of soluble guanylate cyclase (sGC).

  • Activation of Soluble Guanylate Cyclase (sGC): NO binds to the heme moiety of sGC, a heterodimeric enzyme found in the cytosol. This binding event induces a conformational change in sGC, leading to its activation.[10]

  • Synthesis of Cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[11][12]

  • Activation of Protein Kinase G (PKG): The subsequent increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG).[12][13]

  • Downstream Effects and Vasodilation: PKG phosphorylates several downstream protein targets within the smooth muscle cell. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium (Ca²⁺) concentrations by inhibiting calcium entry into the cell and promoting its sequestration into the sarcoplasmic reticulum.[9][11] The reduction in cytosolic Ca²⁺ leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[14]

NO_cGMP_Pathway cluster_extracellular cluster_cytosol Cellular Cytosol ISBN This compound NO Nitric Oxide (NO) ISBN->NO Biotransformation (Enzymatic/Non-enzymatic) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) - Inactive cGMP->PKG_inactive PKG_active PKG - Active PKG_inactive->PKG_active Activation Calcium Reduced Intracellular [Ca²⁺] PKG_active->Calcium Phosphorylation of targets Relaxation Smooth Muscle Relaxation Calcium->Relaxation

Caption: The NO/sGC/cGMP signaling pathway initiated by this compound.

Immunomodulatory Effects in Cellular Models

Beyond its vasodilatory action, this compound has been shown to exert significant effects on immune cells in vitro. These actions are generally immunosuppressive and occur at concentrations that do not immediately affect cell viability.

In human peripheral blood leukocytes, this compound inhibits a range of functions.[8][15] Exposure to concentrations from 0.01% to 0.5% has been shown to suppress lymphocyte blastogenic responses to mitogens, natural killer (NK) cell activity, and antibody-dependent cellular cytotoxicity.[15] Similarly, studies in mice have demonstrated that inhalation exposure to this compound compromises macrophage tumoricidal activity, inhibits T-cell blastogenesis, and reduces antibody responsiveness.[16][17][18] This immunosuppression may be linked to a reduction in inducible nitric oxide production by macrophages.[16]

Data Presentation: Immunomodulatory Effects of this compound
Cell Type/ModelThis compound ConcentrationKey Cellular EffectReference
Human Peripheral Blood Leukocytes0.5% (v/v) added>90% inhibition of lymphocyte blastogenesis (PHA, ConA, PWM)[15]
Human Peripheral Blood Leukocytes0.5% (v/v) added>90% inhibition of Natural Killer (NK) cell activity[15]
Human Peripheral Blood Leukocytes0.5% (v/v) addedInhibition of antibody-dependent cellular cytotoxicity (ADCC)[8][15]
Human Monocytes0.5% (v/v) addedInhibition of adherence and transformation to macrophages[15]
Mouse Embryo Fibroblasts0.01% - 0.05%Significant reduction of α,β-interferon production[8]
Mouse Peritoneal Macrophages900 ppm (in vivo exposure)Up to 40% compromise in macrophage tumoricidal activity[16]
Mouse Splenocytes900 ppm (in vivo exposure)33% reduction in T-cell mitogenic response[17]
Mouse Splenocytes900 ppm (in vivo exposure)63% inhibition of T-dependent plaque-forming cells (PFC)[17]

Experimental Protocols

Studying the effects of this compound and other NO donors in cellular models requires specific methodologies to handle these volatile and reactive compounds and to accurately measure their downstream effects.

General Experimental Workflow

A typical workflow for assessing the cellular impact of this compound involves cell preparation, treatment with the NO donor, and subsequent measurement of key biological endpoints.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis CellCulture 1. Cell Culture (e.g., VSMC, Leukocytes) Treatment 2. Treatment - Prepare ISBN solution - Add to culture medium CellCulture->Treatment Incubation 3. Incubation (Time-course dependent on endpoint) Treatment->Incubation Measurement 4. Endpoint Measurement Incubation->Measurement NO_Assay NO Quantification (e.g., Griess Assay, DAF-FM) Measurement->NO_Assay cGMP_Assay cGMP Immunoassay (ELISA / RIA) Measurement->cGMP_Assay Viability Cell Viability/Proliferation (e.g., MTT, Thymidine Inc.) Measurement->Viability Function Functional Assays (e.g., Cytotoxicity, Migration) Measurement->Function

Caption: General experimental workflow for studying this compound in vitro.
Detailed Methodologies

1. Cell Culture and Preparation:

  • Cell Lines: Vascular smooth muscle cells (VSMCs) are commonly used to study vasodilation.[19] For immunomodulatory studies, peripheral blood mononuclear cells (PBMCs), splenocytes, or macrophage cell lines (e.g., RAW 264.7) are appropriate.[17][20]

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for VSMCs, RPMI-1640 for immune cells) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[19]

2. Preparation and Application of this compound:

  • Stock Solution: Due to its volatility and poor water solubility, this compound is often dissolved in a solvent like ethanol to create a stock solution.[15]

  • Application: The stock solution is diluted directly into the pre-warmed cell culture medium to achieve the desired final concentration. Controls should include vehicle-treated (e.g., ethanol only) cells. It is critical to note that this compound volatilizes from culture medium at 37°C, reducing its effective concentration over time.[15]

3. Nitric Oxide (NO) Detection:

  • Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions. Media samples are collected and mixed with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). The resulting azo dye is measured spectrophotometrically around 540 nm.[20]

  • Fluorescent Probes: Cell-permeable fluorescent dyes like Diaminofluoresceins (e.g., DAF-FM diacetate) can be used to detect intracellular NO. The dye is loaded into cells, and upon reacting with NO, it forms a fluorescent triazole product, which can be quantified by fluorometry or visualized by microscopy.[21]

4. cGMP Quantification:

  • Immunoassays: Following cell treatment and lysis, intracellular cGMP levels are typically measured using competitive Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA). These kits are commercially available and provide high sensitivity.[22]

5. Cellular Function Assays:

  • Lymphocyte Proliferation (Blastogenesis): Cells are treated with this compound in the presence of a mitogen (e.g., PHA, ConA). Proliferation is measured by the incorporation of ³H-thymidine into DNA or by using dye-dilution assays with flow cytometry.[15][17]

  • Cytotoxicity Assays: To measure NK cell or macrophage-mediated cytotoxicity, immune cells (effectors) are co-cultured with labeled target tumor cells (e.g., K562, PYB6). The release of the label (e.g., ⁵¹Cr) from lysed target cells is quantified to determine cytotoxic activity.[15][16]

Conclusion

The primary mechanism of action of this compound in cellular models is its function as a nitric oxide donor. Through enzymatic and non-enzymatic biotransformation, it releases NO, which activates the soluble guanylate cyclase-cGMP signaling cascade, leading to smooth muscle relaxation. In addition to this well-established vasodilatory pathway, this compound demonstrates significant immunosuppressive effects on various leukocyte populations in vitro, inhibiting key functions such as proliferation, cytotoxicity, and cytokine production. Understanding these distinct cellular mechanisms is crucial for comprehending its physiological effects and for guiding future research in drug development and toxicology.

References

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of Isobutyl Nitrate in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobutyl nitrate, a volatile alkyl nitrite, sees use in research and development as a chemical intermediate and reagent. While valuable in certain synthetic pathways, its toxicological profile necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known toxicological effects of this compound, including acute and chronic toxicity, carcinogenicity, and genotoxicity, based on extensive studies, primarily from the National Toxicology Program (NTP). Furthermore, it outlines detailed safety procedures for its handling in a laboratory environment to minimize exposure risks and ensure researcher safety. The information presented is intended to equip research professionals with the critical knowledge required for the safe and responsible use of this compound.

Toxicological Profile

The toxicological effects of this compound have been primarily characterized through inhalation studies in animal models, reflecting the most common route of human exposure. The key findings are summarized below.

Acute Toxicity

This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] Acute exposure can lead to a rapid drop in blood pressure (hypotension), headache, dizziness, and the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (blue discoloration of the skin, lips, and nail beds).[2][3][4] In severe cases of ingestion, fatal methemoglobinemia has been reported.[5][6]

Table 1: Acute Toxicity of this compound

Route of ExposureSpeciesTestValueReference
OralMouseLD50205 mg/kg[7]
OralRatLD50410 mg/kg[7]
InhalationRatLC50 (4 hours)777 ppm[7]
InhalationMouseLC50 (1 hour)1033 ppm[7]
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been shown to have carcinogenic effects in animal studies. The National Toxicology Program (NTP) conducted comprehensive 2-year inhalation studies on F344/N rats and B6C3F1 mice, which provide the primary basis for its classification as a substance with "clear evidence of carcinogenic activity" in these animal models.[8]

Key findings from the 2-year NTP inhalation studies include: [8]

  • Rats: Increased incidences of alveolar/bronchiolar adenoma and carcinoma (combined) in both males and females.

  • Mice: Increased incidences of alveolar/bronchiolar adenoma and carcinoma (combined) in both males and females. Additionally, an increased incidence of thyroid gland follicular cell adenoma was observed in male mice.

Non-neoplastic lesions observed in the 2-year studies included alveolar epithelial hyperplasia in rats and mice, and splenic hemosiderin pigmentation in male mice.[8]

Table 2: Summary of Carcinogenicity Findings from 2-Year Inhalation Studies [8]

SpeciesSexExposure Concentrations (ppm)Primary Target OrganNeoplastic Findings
F344/N RatMale & Female0, 37.5, 75, 150LungAlveolar/bronchiolar adenoma or carcinoma (combined)
B6C3F1 MouseMale & Female0, 37.5, 75, 150LungAlveolar/bronchiolar adenoma or carcinoma (combined)
B6C3F1 MouseMale0, 37.5, 75, 150Thyroid GlandFollicular cell adenoma
Mutagenicity and Genotoxicity

This compound has demonstrated mutagenic and genotoxic activity in a variety of in vitro and in vivo assays.

  • In Vitro: It was found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535, indicating it can cause base-pair substitution mutations.[8] This effect was observed with and without metabolic activation (S9).[8] It also induced sister chromatid exchanges and chromosomal aberrations in cultured Chinese hamster ovary (CHO) cells.[8]

  • In Vivo: While it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster, it caused a significant increase in micronucleated normochromatic erythrocytes in the peripheral blood of mice following 90 days of inhalation exposure.[8]

Table 3: Summary of Genetic Toxicology of this compound [8]

AssayTest SystemMetabolic Activation (S9)Result
Bacterial Reverse MutationSalmonella typhimurium TA100, TA1535With and WithoutPositive
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsWith and WithoutPositive
Sister Chromatid ExchangesChinese Hamster Ovary (CHO) CellsWith and WithoutPositive
Sex-Linked Recessive Lethal MutationsDrosophila melanogasterN/ANegative
Micronucleus TestMouse Peripheral Blood ErythrocytesN/A (In vivo)Positive
Reproductive and Developmental Toxicity

There is limited specific data available on the reproductive and developmental toxicity of this compound. The primary focus of major toxicological studies has been on its carcinogenic and mutagenic potential.

Metabolism and Mechanism of Action

The toxic effects of this compound are linked to its metabolism. It is believed to undergo hydrolytic cleavage to form isobutyl alcohol and a nitrite ion. The nitrite ion can oxidize hemoglobin to methemoglobin, leading to methemoglobinemia.[4] An alternative pathway involves homolytic cleavage, which produces nitric oxide (a vasodilator) and an isobutoxyl radical that may contribute to cellular damage.[9]

G IBN This compound Hydrolysis Hydrolytic Cleavage IBN->Hydrolysis Homolysis Homolytic Cleavage IBN->Homolysis IBA Isobutyl Alcohol Hydrolysis->IBA Nitrite Nitrite Ion Hydrolysis->Nitrite NO Nitric Oxide Homolysis->NO IBR Isobutoxyl Radical Homolysis->IBR MetHb Methemoglobinemia Nitrite->MetHb Vasodilation Vasodilation NO->Vasodilation CellDamage Cellular Damage IBR->CellDamage

Caption: Proposed metabolic pathways of this compound leading to toxic effects.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following summarizes the protocols used in the NTP studies.[8]

Two-Year Inhalation Carcinogenesis Study
  • Test Species: F344/N rats and B6C3F1 mice.

  • Administration: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for 103 weeks.

  • Exposure Concentrations: 0, 37.5, 75, and 150 ppm.

  • Animal Husbandry: Animals were housed in environmentally controlled chambers. Feed and water were available ad libitum except during exposure periods.

  • Observations: Animals were observed twice daily for morbidity and mortality. Clinical observations and body weights were recorded weekly for the first 13 weeks and monthly thereafter.

  • Pathology: Complete necropsies were performed on all animals. A comprehensive histopathological examination was conducted on all control and high-dose animals, and on all animals that died or were euthanized moribund. Target organs were examined in the lower dose groups.

G start Start of Study (F344/N Rats, B6C3F1 Mice) exposure Whole-Body Inhalation (0, 37.5, 75, 150 ppm) 6 hrs/day, 5 days/week, 103 weeks start->exposure observation Clinical Observations & Body Weights exposure->observation Throughout study necropsy Complete Necropsy exposure->necropsy At termination or death histopathology Histopathological Examination necropsy->histopathology end Data Analysis & Conclusion histopathology->end

Caption: Workflow for the 2-year inhalation carcinogenesis study.

Salmonella typhimurium Mutagenicity Assay (Ames Test)
  • Tester Strains: S. typhimurium strains TA100 and TA1535 were used to detect base-pair substitution mutations.

  • Metabolic Activation: The assay was conducted with and without a rat liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: A preincubation protocol was likely used, where the tester strains were incubated with various concentrations of this compound and the S9 mix (or buffer) before being plated on minimal glucose agar.

  • Data Analysis: The number of revertant colonies per plate was counted after a 48-hour incubation period. A positive response was defined as a dose-related increase in revertant colonies.

In Vivo Micronucleus Test
  • Test Species: B6C3F1 mice.

  • Administration: Inhalation exposure for 90 days.

  • Sample Collection: Peripheral blood samples were collected.

  • Analysis: Blood smears were prepared and stained to differentiate between normochromatic (mature) and polychromatic (immature) erythrocytes. The frequency of micronucleated normochromatic erythrocytes was determined by microscopic analysis.

  • Data Analysis: Statistical methods were used to compare the frequency of micronucleated cells in exposed groups to the control group.

Safety and Handling in a Research Setting

Given its flammability and toxicity, strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: this compound is highly flammable. All potential ignition sources (e.g., open flames, hot plates, static electricity) must be eliminated from the work area. Use spark-proof tools and explosion-proof equipment.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.

  • Respiratory Protection: If working outside of a fume hood or in a situation with potential for high exposure, a full-face respirator with appropriate organic vapor cartridges is necessary.[1]

Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids-rated cabinet, away from acids and oxidizing agents.[2]

  • Handling: Use the smallest quantities necessary for the experiment. Ground and bond containers when transferring the liquid to prevent static discharge.[1] Do not heat the container.

G Handling Handling this compound Engineering Engineering Controls Handling->Engineering PPE Personal Protective Equipment Handling->PPE Procedures Safe Work Procedures Handling->Procedures FumeHood Chemical Fume Hood Engineering->FumeHood NoIgnition No Ignition Sources Engineering->NoIgnition Goggles Safety Goggles/Face Shield PPE->Goggles Gloves Chemically Resistant Gloves PPE->Gloves LabCoat Flame-Retardant Lab Coat PPE->LabCoat Respirator Respirator (if needed) PPE->Respirator SmallQuantities Use Smallest Quantities Procedures->SmallQuantities Grounding Ground & Bond Containers Procedures->Grounding Storage Proper Storage Procedures->Storage

Caption: Key safety and handling procedures for this compound.

Emergency Procedures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spills: Evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ventilate the area thoroughly.

Conclusion

This compound is a hazardous chemical with demonstrated carcinogenic and mutagenic properties. Its safe use in a research setting is contingent upon a thorough understanding of its toxicological profile and the strict implementation of comprehensive safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

An In-depth Technical Guide to the Historical and Seminal Research on Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl nitrate (IBN), an alkyl nitrite, has a multifaceted history, from its early investigation as a vasodilator for angina pectoris to its widespread recreational use as a primary component of "poppers."[1] This technical guide provides a comprehensive overview of the seminal and historical research on this compound, focusing on its synthesis, chemical properties, pharmacokinetics, mechanisms of action, and toxicological profile. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating biological pathways and experimental workflows with diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow, volatile, and flammable liquid.[1][2] It is synthesized by the reaction of isobutyl alcohol with sodium nitrite in the presence of a dilute acid, typically sulfuric or hydrochloric acid.[1] Commercially available preparations have been found to have a purity of around 63%, with the major impurity being its degradation product, isobutyl alcohol.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC4H9NO2[3]
Molecular Weight103.12 g/mol [3]
Boiling Point66-67 °C[2]
Density0.87 g/mL[2]
Vapor Pressure10 mm Hg at 20 °C[2]
Water SolubilitySlightly soluble and gradually decomposes[2]
Flash Point-21 °C[2]

Synthesis

The synthesis of this compound is a well-established laboratory procedure. The following is a representative protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isobutyl alcohol

  • Sodium nitrite

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Ice

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of isobutyl alcohol and acid is prepared in a reaction flask and cooled in an ice bath to below 10°C.

  • An aqueous solution of sodium nitrite is prepared and cooled separately.

  • The sodium nitrite solution is added dropwise to the stirred alcohol-acid mixture, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to stand, and the upper organic layer of this compound is separated using a separatory funnel.

  • The organic layer is washed with a dilute solution of sodium bicarbonate and then with a saturated sodium chloride solution.

  • The crude this compound is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • For higher purity, the product can be purified by distillation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in animal models, particularly rats. It is characterized by rapid absorption and elimination.

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterValue (Intravenous Infusion)Value (Inhalation)Reference(s)
Half-life (t½)1.3 ± 0.2 minutesNot significantly different from IV[4]
Volume of Distribution (Vd)5.8 ± 0.4 L/kg-[4]
Systemic Clearance (CL)3.0 ± 0.3 L/kg/min-[4]
Bioavailability-43%[4]
Primary MetaboliteIsobutyl alcoholIsobutyl alcohol[4]
Half-life of Isobutyl Alcohol (t½)5.3 minutes1.5 minutes[4]
Experimental Protocol: Pharmacokinetic Analysis of this compound in Rats (Adapted from Kielbasa & Fung, 2000)

Animal Model:

  • Male Sprague-Dawley rats.

Administration:

  • Intravenous: Infusion of this compound via a cannulated jugular vein.

  • Inhalation: Exposure to varying concentrations of this compound vapor in an inhalation chamber.

Blood Sampling:

  • Serial blood samples are collected from a cannulated carotid artery at specified time points during and after administration.

Sample Analysis:

  • Blood concentrations of this compound and its primary metabolite, isobutyl alcohol, are determined using gas chromatography with electron capture detection (GC-ECD).

Pharmacokinetic Modeling:

  • Concentration-time data are analyzed using appropriate pharmacokinetic models to determine parameters such as half-life, volume of distribution, and clearance.

Mechanism of Action

Vasodilation

The primary pharmacological effect of this compound is vasodilation, which is mediated by the release of nitric oxide (NO).

Vasodilation_Pathway IBN This compound Metabolism Metabolic Conversion IBN->Metabolism Enzymatic/Non-enzymatic NO Nitric Oxide (NO) Metabolism->NO sGC_inactive Soluble Guanylyl Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylyl Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decreased intracellular Ca2+ concentration PKG->Ca_decrease leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

Vasodilation signaling pathway of this compound.

Psychoactive Effects

The euphoric and psychoactive effects of this compound are believed to be linked to its influence on the dopaminergic system in the central nervous system.

Dopaminergic_Pathway IBN This compound BBB Blood-Brain Barrier IBN->BBB crosses Striatum Striatum (Brain Region) BBB->Striatum DA_release Increased Dopamine Release Striatum->DA_release stimulates DA_receptors Dopamine Receptors DA_release->DA_receptors activates Psychoactive_effects Psychoactive Effects (e.g., Euphoria) DA_receptors->Psychoactive_effects

Proposed dopaminergic pathway for psychoactive effects.

Toxicology and Carcinogenicity

Extensive toxicological studies have been conducted on this compound, primarily through inhalation exposure in rodent models, by the National Toxicology Program (NTP).

Table 3: Summary of Carcinogenicity Findings from a 2-Year NTP Inhalation Study

SpeciesSexExposure Concentration (ppm)Primary Tumor SiteFindingReference(s)
F344/N RatsMale37.5, 75, 150Lung (Alveolar/Bronchiolar)Clear evidence of carcinogenic activity[3][5]
F344/N RatsFemale37.5, 75, 150Lung (Alveolar/Bronchiolar)Clear evidence of carcinogenic activity[3][5]
B6C3F1 MiceMale37.5, 75, 150Lung (Alveolar/Bronchiolar)Some evidence of carcinogenic activity[3][5]
B6C3F1 MiceFemale37.5, 75, 150Lung (Alveolar/Bronchiolar)Some evidence of carcinogenic activity[3][5]
Experimental Protocol: 2-Year Inhalation Carcinogenicity Study (Adapted from NTP TR-448)

Animal Model:

  • F344/N rats and B6C3F1 mice.

Exposure:

  • Groups of animals are exposed to target concentrations of this compound (e.g., 0, 37.5, 75, or 150 ppm) for 6 hours per day, 5 days per week, for 103 weeks.

  • Exposure is conducted in whole-body inhalation chambers.

  • Chamber concentrations of this compound are monitored continuously.

Observations:

  • Animals are observed twice daily for clinical signs of toxicity.

  • Body weights are recorded weekly for the first 13 weeks and then monthly.

  • At the end of the study, a complete necropsy is performed on all animals.

Histopathology:

  • A comprehensive histopathological examination of organs and tissues is conducted to identify neoplastic and non-neoplastic lesions.

Immunotoxicity

In vitro studies have demonstrated that this compound can have immunosuppressive effects on human peripheral blood leukocytes.

Table 4: In Vitro Effects of this compound on Human Peripheral Blood Leukocyte Functions

Immune FunctionEffectThis compound ConcentrationReference(s)
Lymphocyte BlastogenesisSuppression0.5% (v/v)[4][6]
Natural Killer Cell FunctionSuppression0.5% (v/v)[4][6]
Antibody-Dependent Cell-Mediated CytotoxicitySuppression0.5% (v/v)[4][6]
Interferon ProductionSuppression0.5% (v/v)[4][6]
Experimental Protocol: In Vitro Lymphocyte Blastogenesis Assay (Adapted from Hersh et al., 1983)

Cell Preparation:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Hypaque density gradient centrifugation.

Cell Culture:

  • PBMCs are cultured in appropriate media (e.g., RPMI 1640) supplemented with serum and antibiotics.

  • Cells are stimulated with mitogens such as phytohemagglutinin (PHA) or concanavalin A (Con A).

This compound Exposure:

  • Various concentrations of this compound (dissolved in a suitable solvent like ethanol) are added to the cell cultures.

Assessment of Proliferation:

  • After a specified incubation period (e.g., 72 hours), the proliferation of lymphocytes is assessed by measuring the incorporation of [3H]-thymidine into the DNA of dividing cells.

  • The amount of radioactivity incorporated is measured using a liquid scintillation counter.

Conclusion

This technical guide has synthesized key historical and seminal research on this compound, providing a detailed overview for the scientific community. The provided data, experimental protocols, and pathway diagrams offer a foundational understanding of this compound's chemistry, pharmacology, and toxicology. Further research is warranted to fully elucidate the long-term effects of this compound exposure in humans, particularly in the context of its recreational use.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition pathways of isobutyl nitrate under various experimental conditions. The information presented herein is intended to support research, development, and safety assessments involving this compound.

Thermal Stability and Decomposition

The thermal decomposition of this compound, like other simple alkyl nitrates, is primarily initiated by the homolytic cleavage of the weak O-NO₂ bond. This unimolecular dissociation is the rate-determining step in its gas-phase pyrolysis and leads to the formation of an isobutoxy radical and nitrogen dioxide.

Primary Decomposition Pathway

The principal thermal decomposition pathway is as follows:

(CH₃)₂CHCH₂ONO₂ → (CH₃)₂CHCH₂O• + NO₂

Subsequent rapid reactions of the highly energetic isobutoxy radical lead to the formation of stable end products. The isobutoxy radical can undergo β-scission, leading to the formation of isobutyraldehyde and a hydrogen atom, or it can isomerize and subsequently decompose. However, the most favored pathway for smaller alkoxy radicals is decomposition. For the isobutoxy radical, the expected major decomposition products arise from the cleavage of a C-C bond.

CompoundPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)Temperature Range (K)
n-Propyl Nitrate7.34 x 10¹⁵39.1473 - 659
n-Butyl Nitrate7.49 x 10¹⁵39.0473 - 659
Isopropyl Nitrate1.05 x 10¹⁶39.4473 - 658

Data compiled from studies on analogous alkyl nitrates, which indicate the primary decomposition pathway is the cleavage of the O-NO₂ bond[1].

Experimental Protocol for Thermal Decomposition Studies

The kinetic and product analysis of the gas-phase thermal decomposition of alkyl nitrates is typically conducted using a low-pressure flow reactor coupled with a mass spectrometer.

Experimental Workflow:

G A This compound Sample C Heated Flow Tube A->C B Inert Carrier Gas (e.g., Helium) B->C E Mass Spectrometer C->E F Gas Chromatography C->F D Pressure & Temperature Control D->C

Experimental setup for pyrolysis studies.

Methodology:

  • Sample Introduction: A gaseous mixture of this compound diluted in an inert carrier gas, such as helium, is introduced into the reactor. The flow rates are precisely controlled by mass flow controllers.

  • Pyrolysis: The gas mixture passes through a heated flow tube reactor (often made of quartz) where the temperature and pressure are maintained at the desired experimental conditions. The temperature is typically varied over a range (e.g., 400-800 K) to study the temperature dependence of the decomposition rate.

  • Product Detection: The gas mixture exiting the reactor is continuously sampled through a pinhole into a high-vacuum chamber housing a mass spectrometer. This allows for the real-time monitoring of the reactant decay and the formation of decomposition products.

  • Product Identification and Quantification: Gas chromatography-mass spectrometry (GC-MS) can be used for the separation and identification of the final stable products. Quantification of the products can be achieved by calibrating the mass spectrometer with known concentrations of the expected products.

  • Kinetic Analysis: The first-order rate constant for the decomposition of this compound at a given temperature and pressure is determined by monitoring the decay of the parent ion signal as a function of the reaction time (which is controlled by the flow rate and the length of the reactor). The Arrhenius parameters (pre-exponential factor and activation energy) are then determined from the temperature dependence of the rate constant.

Aqueous-Phase Photolysis

The decomposition of this compound can also be initiated by photolysis, particularly in an aqueous environment. This pathway is of interest in atmospheric and environmental chemistry.

Primary Decomposition Pathway

In the aqueous phase, the photolysis of this compound leads primarily to the formation of nitrous acid (HONO) and isobutyraldehyde. This pathway is significantly different from the gas-phase photolysis, where the primary products are the alkoxy radical and nitrogen dioxide.

The proposed primary aqueous-phase photolysis pathway is:

(CH₃)₂CHCH₂ONO₂ + hν → (CH₃)₂CHCHO + HONO

Secondary reactions in the aqueous phase can lead to the formation of nitric acid (HNO₃) and other oxidized organic species.

Quantitative Data from Aqueous-Phase Photolysis Experiments

The following table summarizes the initial conditions and major product yields from a study on the aqueous-phase photolysis of this compound.

ParameterValue
Initial this compound Concentration1 x 10⁻³ M
Temperature298 K
Product Yields
Nitrous Acid (HONO)31%
Nitric Acid (HNO₃)~10%
IsobutyraldehydeNot explicitly quantified, but identified as a major product

Data from the aqueous-phase photolysis of this compound[2].

Experimental Protocol for Aqueous-Phase Photolysis

The study of aqueous-phase photolysis of this compound is typically performed in a photoreactor with continuous monitoring of reactants and products.

Experimental Workflow:

G A Aqueous Solution of this compound B Double-Wall Pyrex Reactor A->B E High-Performance Ion Chromatography (HPIC) B->E Aqueous Sample F NOx Analyzer B->F Headspace Gas G High-Performance Liquid Chromatography (HPLC) B->G C Xenon Arc Lamp (Irradiation Source) C->B D Stirring & Temperature Control D->B G cluster_thermal Thermal Decomposition (Gas Phase) cluster_photo Aqueous-Phase Photolysis This compound This compound Isobutoxy Radical Isobutoxy Radical This compound->Isobutoxy Radical Δ NO2 NO2 This compound->NO2 Δ HONO HONO This compound->HONO hν / H₂O Isobutyraldehyde_photo Isobutyraldehyde This compound->Isobutyraldehyde_photo hν / H₂O Isobutyraldehyde_thermal Isobutyraldehyde Isobutoxy Radical->Isobutyraldehyde_thermal H_atom H• Isobutoxy Radical->H_atom

References

solubility of isobutyl nitrate in common organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility of Isobutyl Nitrate (CAS 543-29-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound ((CH₃)₂CHCH₂ONO₂, CAS Registry Number: 543-29-3) is an organic nitrate ester of isobutanol.[1] It is a colorless to pale yellow liquid utilized as a fuel additive and as an intermediate in chemical syntheses.[2] Understanding the solubility of this compound in various aqueous and organic solvents is critical for its application in synthesis, formulation, and quality control, ensuring process efficiency and product stability.

This technical guide provides a comprehensive overview of the solubility of this compound. It includes tabulated quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and workflow diagrams for synthesis and solubility testing.

A Critical Distinction: this compound vs. Isobutyl Nitrite

It is imperative to distinguish this compound (C₄H₉NO₃) from the more commonly referenced isobutyl nitrite (C₄H₉NO₂, CAS 542-56-3). Isobutyl nitrite is a well-known vasodilator used recreationally as a "popper".[3][4] The two compounds have different chemical structures, properties, and applications. This document pertains exclusively to This compound .

Data Presentation: Physical Properties and Solubility

The following tables summarize the key physicochemical properties and known solubility data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 543-29-3[1]
Molecular Formula C₄H₉NO₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance Liquid[1]
Boiling Point 123-125 °C[1][5]
Density 1.015 g/mL at 20 °C[1]
Refractive Index nD20 1.402[1][5]

Table 2: Solubility of this compound

SolventSolvent TypeSolubilityTemperature (°C)Source(s)
WaterAqueous (Polar Protic)InsolubleNot Specified[1]
WaterAqueous (Polar Protic)Slightly soluble (Calculated: 2.7 g/L)25 °C[6]
WaterAqueous (Polar Protic)0.01 MNot Specified[7]
AlcoholOrganic (Polar Protic)MiscibleNot Specified[1]
Diethyl EtherOrganic (Polar Aprotic)MiscibleNot Specified[1]
General Organic SolventsOrganicSolubleNot Specified[2]

Experimental Protocols

While specific published protocols for determining this compound solubility are scarce, the following is a detailed, standard methodology based on the widely accepted shake-flask method, suitable for determining the solubility of a liquid like this compound in various solvents.[8]

Protocol: Determination of Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, toluene)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Glass flasks or vials with airtight seals (e.g., screw caps with PTFE septa)

  • Syringes and filters (e.g., 0.22 µm PTFE syringe filter)

  • Volumetric flasks and pipettes

  • Gas Chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC)

  • Centrifuge (optional)

Procedure:

  • Preparation: Add a volume of the selected solvent to several separate flasks. The flasks should be placed in the thermostatic shaker and allowed to equilibrate to the desired temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of this compound to each flask. An excess is confirmed by the presence of a distinct, undissolved phase of this compound after an initial vigorous mixing.[9]

  • Equilibration: Seal the flasks tightly and place them in the thermostatic shaker. Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached.[8] For many organic systems, 24 to 48 hours is adequate, but preliminary time-course studies are recommended to confirm.[9]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the flasks to rest in the thermostatic bath for several hours (e.g., >12 hours) to permit the complete separation of the two phases (the solvent saturated with this compound and the excess this compound).[10] If separation is slow, the samples may be centrifuged at a constant temperature.

  • Sampling: Carefully withdraw an aliquot from the clear, solvent-rich (saturated solution) phase using a syringe.[10] Do not disturb the interface or the undissolved this compound layer.

  • Filtration: Immediately filter the sampled aliquot through a syringe filter appropriate for the solvent (to remove any micro-droplets) into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the filtered sample. Dilute the sample to a known volume with the pure solvent.

Analysis:

  • Prepare a series of calibration standards of this compound in the solvent of interest with known concentrations.

  • Analyze the prepared standards and the diluted sample using a validated analytical method, such as GC-FID.

  • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution, accounting for all dilution steps. The final result is typically expressed in g/L, mg/mL, or mol/L.

Considerations:

  • Purity: The purity of both the this compound and the solvent is critical for accurate results.[11]

  • Temperature Control: Temperature must be strictly controlled throughout the experiment as solubility is temperature-dependent.[11]

  • Volatility: Due to the volatility of this compound, ensure all vessels are securely sealed to prevent loss of material.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows relevant to the use and analysis of this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification Isobutanol Isobutanol ((CH₃)₂CHCH₂OH) Reaction Esterification Reaction (Controlled Temperature) Isobutanol->Reaction NitricAcid Nitrating Agent (e.g., Nitric Acid / H₂SO₄) NitricAcid->Reaction Quenching Reaction Quenching (e.g., Water/Ice) Reaction->Quenching Crude Product Separation Phase Separation Quenching->Separation Washing Washing Steps (e.g., NaHCO₃ solution) Separation->Washing Organic Layer Drying Drying (e.g., Anhydrous MgSO₄) Washing->Drying Distillation Final Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: A logical workflow for the synthesis of this compound.

G Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation & Sampling cluster_analysis 4. Analysis A Add Solvent to Flask B Add Excess this compound A->B C Seal Flask B->C D Agitate at Constant Temperature (24-48h) C->D E Cease Agitation, Allow Phases to Settle D->E F Sample Solvent Phase with Syringe E->F G Filter Sample (0.22 µm) F->G I Analyze Sample & Standards (e.g., GC-FID) G->I H Prepare Calibration Standards H->I J Calculate Concentration from Calibration Curve I->J

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This guide summarizes the available data on the solubility of this compound (CAS 543-29-3). It is characterized as being insoluble or only slightly soluble in water while being miscible with common organic solvents like alcohol and ether.[1][2][6] The lack of extensive quantitative data in the literature highlights an area for future research, particularly for drug development and chemical engineering applications. The provided shake-flask experimental protocol offers a robust and standardized methodology for researchers to generate precise solubility data for this compound in a wide array of solvent systems, thereby enabling more accurate process modeling and formulation development.

References

An In-Depth Technical Guide on the Thermodynamic Properties and Reaction Kinetics of Isobutyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties and reaction kinetics of isobutyl nitrite (C₄H₉NO₂). The information is compiled for professionals in research, science, and drug development who require a detailed understanding of this compound's chemical behavior.

Thermodynamic Properties of Isobutyl Nitrite

A fundamental understanding of the thermodynamic properties of a compound is crucial for predicting its stability, energy content, and phase behavior. While a complete experimental dataset for all thermodynamic parameters of isobutyl nitrite is not available in the literature, key values have been determined.

Quantitative Thermodynamic Data

The experimentally determined thermodynamic and physical properties of isobutyl nitrite are summarized in the table below. These values are essential for modeling its behavior in various chemical and biological systems.

Table 1: Thermodynamic and Physical Properties of Isobutyl Nitrite

PropertyValueUnitsReference(s)
Standard Enthalpy of Formation (Liquid, ΔfH°liquid) -186kJ/mol[1]
Standard Enthalpy of Combustion (Liquid, ΔcH°liquid) -2675.0 ± 0.8kJ/mol[1]
Boiling Point 66–67°C[2]
Density 0.87g/mL[2]
Flash Point -21°C[2]
Vapor Pressure 10 @ 20°CmmHg[2]

Data Gaps: It is important to note that experimentally determined values for the Standard Gibbs Free Energy of Formation (ΔGf°) and Standard Molar Entropy (S°) for isobutyl nitrite are not readily available in peer-reviewed literature. These values can be estimated using computational methods or determined experimentally to fill this data gap.[3][4][5]

Reaction Kinetics and Decomposition Pathways

The kinetic profile of isobutyl nitrite is characterized by its rapid decomposition through several pathways, particularly in biological systems. This instability is a defining feature of its action as a vasodilator and its transient effects as a recreational drug.[2][6]

Decomposition in Biological Systems

In aqueous and biological environments, such as human blood, isobutyl nitrite undergoes rapid degradation.[2][7]

  • Reaction Order: The decomposition in human blood follows first-order kinetics .[2]

  • Mechanism: The primary mechanism is considered to be hydrolytic decomposition , yielding isobutyl alcohol and nitrite ions.[7][8] This is followed by the metabolic conversion of isobutyl alcohol to isobutyraldehyde and then isobutyric acid.[7]

Table 2: Kinetic Parameters of Isobutyl Nitrite Decomposition in Biological Media

MediumTemperature (°C)Half-Life (t1/2)Rate LawReference(s)
Human Blood (in vitro)371.2 ± 0.2 minFirst-Order[2]
Rat Blood37~1.4 minFirst-Order[7][9]
Thermal and Photochemical Decomposition

In the gas phase or under exposure to heat and light, isobutyl nitrite can decompose via homolytic cleavage.

  • Homolytic Cleavage: This pathway involves the breaking of the weak O–NO bond to form an isobutoxyl radical and a nitric oxide (NO) radical.[7][8] The potent vasodilatory effects of isobutyl nitrite are attributed to the release of nitric oxide.[7]

  • Photochemical Decomposition: The compound can spontaneously decompose under normal room light, generating nitric oxide.[7]

While specific Arrhenius parameters (activation energy and pre-exponential factor) for the thermal decomposition of isobutyl nitrite are not well-documented, studies on analogous alkyl nitrates, such as isopropyl and n-butyl nitrate, indicate that the initial O–NO₂ bond cleavage is the rate-determining step.[10][11]

DecompositionPathways cluster_hydrolysis Hydrolytic Pathway (Aqueous/Biological) cluster_homolysis Homolytic Pathway (Thermal/Photochemical) IBN Isobutyl Nitrite ((CH₃)₂CHCH₂ONO) IBA Isobutyl Alcohol ((CH₃)₂CHCH₂OH) IBN->IBA H₂O Nitrite Nitrite Ion (NO₂⁻) IBN->Nitrite IBR Isobutoxy Radical ((CH₃)₂CHCH₂O•) IBN->IBR Δ or hν NO Nitric Oxide (NO•) IBN->NO Metabolites Further Metabolites (Isobutyraldehyde, Isobutyric Acid) IBA->Metabolites Metabolism Further Further Reactions IBR->Further

Caption: Decomposition pathways of isobutyl nitrite.

Experimental Protocols

The determination of thermodynamic and kinetic parameters requires specialized experimental techniques. The following sections outline the methodologies relevant to the data presented.

Determination of Thermodynamic Properties

Standard enthalpies of formation and combustion are typically determined using calorimetric methods.

  • Methodology: Combustion Calorimetry

    • A precisely weighed sample of pure isobutyl nitrite is placed in a sample holder within a high-pressure vessel known as a "bomb."

    • The bomb is filled with pure oxygen under high pressure (e.g., 30 atm).

    • The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

    • The sample is ignited electrically. The complete combustion of isobutyl nitrite releases heat, which is transferred to the water and the bomb, causing a temperature rise.

    • The final temperature is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined via calibration with a standard like benzoic acid), and the mass of the sample.

    • The standard enthalpy of formation (ΔfH°) can then be calculated from the standard enthalpy of combustion (ΔcH°) using Hess's Law, provided the standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂) are known.[12]

Measurement of Reaction Kinetics

The rapid decomposition of isobutyl nitrite in solution necessitates fast kinetic techniques like the stopped-flow method.

  • Methodology: Stopped-Flow Spectroscopy

    • Two syringes are filled, one with a solution of isobutyl nitrite in a suitable buffer and the other with the reaction medium (e.g., a blood plasma sample).

    • The contents of the two syringes are rapidly and simultaneously driven into a high-efficiency mixer, initiating the reaction. The mixing time is typically on the order of milliseconds.

    • From the mixer, the solution flows into an observation cell placed in the light path of a spectrophotometer or fluorometer.

    • The flow is abruptly stopped by a third "stopping" syringe. The reaction continues in the observation cell.

    • The change in absorbance or fluorescence of a reactant or product is monitored as a function of time, starting from the moment the flow is stopped.

    • The resulting kinetic trace (signal vs. time) is fitted to an appropriate rate equation (e.g., first-order exponential decay) to determine the rate constant and half-life of the reaction.

To study the kinetics of unimolecular decomposition in the gas phase, a low-pressure flow reactor coupled with a mass spectrometer is often employed. This technique allows for the direct measurement of reactant decay and product formation under controlled temperature and pressure.[11]

  • Methodology: Low-Pressure Flow Reactor with Mass Spectrometry

    • A carrier gas (e.g., Helium) is passed through a temperature-controlled bubbler containing liquid isobutyl nitrite to produce a dilute gas mixture.

    • This mixture is introduced into a heated flow tube reactor, where the temperature can be precisely controlled over the desired range (e.g., 400-700 K).

    • The pressure inside the reactor is maintained at a low, constant value (e.g., 1-20 Torr) to minimize intermolecular collisions.

    • The gas mixture flows down the reactor tube for a specific residence time, during which thermal decomposition occurs.

    • A small, continuous sample of the gas is extracted from the reactor through a pinhole orifice into the ionization chamber of a mass spectrometer.

    • The mass spectrometer measures the concentrations of the parent isobutyl nitrite molecule and its decomposition products as a function of reaction time (which is controlled by varying the flow rate or the position of the gas inlet).

    • By plotting the natural logarithm of the reactant concentration versus time, the first-order rate constant (k) can be determined at various temperatures.

    • An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction.

ExperimentalWorkflow start Start prep Prepare Dilute Mixture (Isobutyl Nitrite in He) start->prep reactor Introduce into Heated Flow Tube Reactor (Controlled T and P) prep->reactor sample Sample Gas into Mass Spectrometer reactor->sample measure Measure Concentrations ([Parent], [Products]) vs. Reaction Time sample->measure calc_k Calculate Rate Constant (k) at each Temperature measure->calc_k arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) calc_k->arrhenius results Determine Activation Energy (Ea) and Pre-exponential Factor (A) arrhenius->results end End results->end

References

Methodological & Application

The Ambiguity of Isobutyl Nitrate as a Nitrating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the use of isobutyl nitrate as a nitrating agent in organic synthesis, specific and detailed protocols, along with quantitative data for such applications, remain elusive in the available scientific literature. The search has consistently yielded information on a related but distinct compound, isobutyl nitrite, which functions primarily as a nitrosating agent.

This document aims to clarify the distinction between these two reagents and, in the absence of specific data for this compound, provide a detailed application note and protocol for a comparable and well-documented alkyl-based nitrating agent, tert-butyl nitrite, for the nitration of phenols. This will serve as a practical guide for researchers, scientists, and drug development professionals interested in mild nitration methodologies.

This compound vs. Isobutyl Nitrite: A Critical Distinction

It is crucial to differentiate between this compound ((CH₃)₂CHCH₂ONO₂) and isobutyl nitrite ((CH₃)₂CHCH₂ONO). The former is an ester of nitric acid, while the latter is an ester of nitrous acid. This structural difference dictates their reactivity. Nitrates are typically used for nitration (introduction of a -NO₂ group), whereas nitrites are used for nitrosation (introduction of a -NO group). The available literature overwhelmingly points to the use of isobutyl nitrite in various organic transformations, including the synthesis of aliphatic nitrites, and as a vasodilator with psychoactive effects.[1]

Aromatic Nitration: A Cornerstone of Organic Synthesis

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. Nitroaromatic compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and explosives. The classical method for aromatic nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. However, these harsh conditions often lead to a lack of selectivity and the formation of unwanted byproducts, necessitating the development of milder and more selective nitrating agents.

Application Note: Chemoselective Nitration of Phenols with tert-Butyl Nitrite

In the absence of specific protocols for this compound, this section details the use of tert-butyl nitrite (TBN) as a safe and chemoselective nitrating agent for phenols. This method provides preferentially mononitro derivatives and is compatible with a variety of functional groups.

Reaction Principle

tert-Butyl nitrite serves as a source of the nitrating species. The reaction is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation to achieve C-nitration of the phenolic ring. This method avoids the use of strong acids, making it suitable for sensitive substrates.

Experimental Protocol: Mononitration of Boc-Tyr-OH

This protocol describes the nitration of Boc-protected tyrosine (Boc-Tyr-OH) as a model phenolic substrate.

Materials:

  • Boc-Tyr-OH

  • tert-Butyl nitrite (TBN)

  • Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a solution of Boc-Tyr-OH (1 equivalent) in dichloromethane (CH₂Cl₂), add tert-butyl nitrite (2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion of the reaction (typically after 3 hours), the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to yield the desired 3-nitro-Boc-tyrosine.

Quantitative Data

The following table summarizes the typical yields and product distribution for the nitration of Boc-Tyr-OH with tert-butyl nitrite in different solvents.

SubstrateNitrating AgentSolventReaction Time (h)Product(s)Yield (%)
Boc-Tyr-OHtert-Butyl nitriteCH₂Cl₂3Boc-Tyr(3-NO₂)-OH, N-nitroso derivative57:43
Boc-Tyr-OHtert-Butyl nitriteTHF1Boc-Tyr(3-NO₂)-OH93
Boc-Tyr-OHtert-Butyl nitriteTHF3Boc-Tyr(3-NO₂)-OH>95

Data adapted from a study on the chemoselective nitration of phenols.

Visualizing the Workflow and Mechanism

To aid in the understanding of the processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Boc-Tyr-OH in CH2Cl2 prep2 Add tert-Butyl Nitrite prep1->prep2 1 equiv. react Stir at Room Temperature (Monitor by TLC/HPLC) prep2->react 2 equiv. workup1 Concentrate under Reduced Pressure react->workup1 workup2 Purify by Flash Column Chromatography workup1->workup2 product Boc-Tyr(3-NO2)-OH workup2->product Isolated Product

Caption: Experimental workflow for the nitration of Boc-Tyr-OH.

nitration_mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3_1 HNO3 intermediate1 H2O+-NO2 HNO3_1->intermediate1 + H+ H2SO4_1 H2SO4 HSO4_minus HSO4- NO2_plus NO2+ (Nitronium ion) intermediate1->NO2_plus - H2O H2O H2O benzene Aromatic Ring (e.g., Benzene) sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex + NO2+ nitrobenzene Nitroaromatic Compound sigma_complex->nitrobenzene + H2O H3O_plus H3O+

Caption: General mechanism for electrophilic aromatic nitration.

Conclusion

While the specific application of this compound as a nitrating agent in organic synthesis is not well-documented in the reviewed literature, the principles of aromatic nitration remain a vital area of research. The provided protocol for the use of tert-butyl nitrite offers a practical and milder alternative to classical nitration methods, particularly for sensitive phenolic substrates. Researchers and drug development professionals are encouraged to explore such alternative reagents to achieve cleaner and more selective synthesis of nitroaromatic compounds. Further investigation may be required to fully understand the potential, if any, of this compound as a nitrating agent.

References

Application Notes and Protocols: Synthesis of Novel Nitric Oxide Donors from Isobutyl Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The therapeutic potential of NO has driven the development of various NO-donating compounds (NO donors) that can release NO in a controlled manner. Diazeniumdiolates, also known as NONOates, are a prominent class of NO donors that spontaneously release NO under physiological conditions without the need for enzymatic activation.[2][3]

Traditionally, NONOates are synthesized by reacting secondary or primary amines with high-pressure nitric oxide gas.[3][4] This procedure, however, can be hazardous and requires specialized equipment. Alkyl nitrites, such as isobutyl nitrite, are known to be effective nitrosating agents and can serve as a convenient in situ source of nitric oxide.[5][6] This application note provides detailed protocols for the synthesis of isobutyl nitrite and its subsequent use in the preparation of novel diazeniumdiolate NO donors. Additionally, it outlines methods for the characterization and quantification of NO release from these new chemical entities and illustrates the relevant biological signaling pathway.

Synthesis of Isobutyl Nitrite

Isobutyl nitrite is synthesized via the esterification of isobutyl alcohol with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[7][8]

Materials and Reagents
  • Isobutyl alcohol (2-methyl-1-propanol)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Experimental Protocol: Synthesis of Isobutyl Nitrite
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add isobutyl alcohol (30 mL, 0.326 mol) and concentrated HCl (40 mL, 0.48 mol).

  • Cooling: Place the flask in an ice-salt bath and stir the mixture until the temperature drops to 0 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (22.5 g, 0.326 mol) in 35 mL of deionized water and cool the solution to 0 °C.

  • Addition: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred alcohol-acid mixture over a period of 60-90 minutes. Crucially, maintain the reaction temperature at or below 5 °C to minimize the formation of nitrogen oxide gas byproducts and prevent the decomposition of the product.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A yellowish, oily layer of isobutyl nitrite will separate and float on top of the aqueous layer.

  • Work-up and Purification:

    • Transfer the entire reaction mixture to a separatory funnel.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer (the crude isobutyl nitrite) with 50 mL of cold water, followed by 50 mL of a cold 5% sodium bicarbonate solution to neutralize any remaining acid. During the bicarbonate wash, vent the separatory funnel frequently to release any evolved CO₂ gas.

    • Wash again with 50 mL of cold water.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate.

    • Decant or filter the dried isobutyl nitrite to remove the drying agent. The product can be used directly for the next step or purified further by distillation (b.p. 67 °C). Caution: Isobutyl nitrite is volatile and flammable.

Data Presentation: Properties of Isobutyl Nitrite
PropertyValueReference
Chemical Formula C₄H₉NO₂[9]
Molar Mass 103.12 g/mol [9]
Appearance Colorless to pale yellow liquid[10]
Boiling Point 67 °C[9]
Density 0.87 g/mL at 25 °C[9]
Solubility in Water Slightly soluble, decomposes slowly[10]
Half-life in Blood (rat) ~1.4 minutes[11]

Synthesis of a Novel Diazeniumdiolate (NONOate) from Isobutyl Nitrite

This section describes a representative protocol for the synthesis of a novel NONOate by reacting a secondary amine with isobutyl nitrite, which serves as the NO source. Diethylamine is used as a model secondary amine to synthesize DEA/NO.

Materials and Reagents
  • Isobutyl nitrite (synthesized in Section 2)

  • Diethylamine

  • Sodium methoxide (NaOMe), 25% solution in methanol

  • Anhydrous diethyl ether

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas supply

Experimental Protocol: Synthesis of Diethylamine Diazeniumdiolate (DEA/NO)

Safety Note: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere as it involves flammable solvents and volatile reactants.

  • Reaction Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with argon or nitrogen gas.

  • Addition of Amine and Base: Using a syringe, add anhydrous acetonitrile (20 mL) to the flask, followed by diethylamine (2.1 mL, 20 mmol). Cool the flask to 0 °C in an ice bath.

  • Initiation: Slowly add sodium methoxide solution (4.5 mL of 25% solution in methanol, ~20 mmol) to the stirred solution of diethylamine.

  • Reaction with Isobutyl Nitrite: Add isobutyl nitrite (4.8 mL, 40 mmol, 2 equivalents) dropwise to the reaction mixture over 30 minutes using a syringe pump. A white precipitate should begin to form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-18 hours.

  • Isolation and Purification:

    • The resulting white precipitate is the sodium salt of the diazeniumdiolate (DEA/NO).

    • Collect the solid by filtration under an inert atmosphere (e.g., using a Schlenk filter).

    • Wash the solid product sequentially with cold anhydrous acetonitrile (2 x 10 mL) and then with anhydrous diethyl ether (3 x 20 mL) to remove unreacted starting materials and byproducts.

    • Dry the white solid product under a high vacuum for several hours.

    • Store the final product under an inert atmosphere at -20 °C to prevent decomposition.

Conceptual Synthesis Diagram

The following diagram illustrates the two-stage process: the synthesis of isobutyl nitrite and its subsequent use to form a diazeniumdiolate.

G cluster_0 Stage 1: Isobutyl Nitrite Synthesis cluster_1 Stage 2: Diazeniumdiolate Synthesis Isobutanol Isobutanol IsobutylNitrite Isobutyl Nitrite Isobutanol->IsobutylNitrite Nitrosation NaNO2_HCl NaNO2 / HCl NONOate Novel Diazeniumdiolate (e.g., DEA/NO) IsobutylNitrite->NONOate Provides NO in situ SecondaryAmine Secondary Amine (e.g., Diethylamine) SecondaryAmine->NONOate Reaction with NO source Base Base (e.g., NaOMe)

Conceptual synthesis of NONOates from isobutyl nitrite.

Characterization and Quantitative Analysis of NO Release

The most common method for quantifying NO release from donor compounds is the Griess assay, which measures nitrite (NO₂⁻), a stable and primary oxidation product of NO in aqueous solution.[2][12]

Materials and Reagents
  • Griess Reagent Kit (containing sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution)

  • Sodium nitrite (NaNO₂) for standard curve

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Experimental Protocol: Griess Assay for NO Quantification
  • Prepare Nitrite Standard Curve:

    • Prepare a 1 M stock solution of sodium nitrite in deionized water.

    • Perform serial dilutions of the stock solution in PBS (pH 7.4) to create standards ranging from 1 µM to 100 µM.

  • Sample Preparation and NO Release:

    • Prepare a stock solution of the newly synthesized NONOate (e.g., 10 mM) in 10 mM NaOH. Note: NONOates are generally more stable at high pH.

    • To initiate NO release, dilute the NONOate stock solution to a final concentration (e.g., 100 µM) in PBS (pH 7.4) at 37 °C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect 50 µL aliquots from the NONOate solution.

  • Griess Reaction:

    • Pipette 50 µL of each standard and each time-point sample into separate wells of a 96-well plate.

    • Add 50 µL of the sulfanilamide solution to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance of the sodium nitrite standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of nitrite in each sample at each time point.

    • Plot the nitrite concentration versus time to obtain the NO release profile. The half-life (t₁₂) of NO release can be calculated from the first-order decay kinetics.

Data Presentation: Comparative NO Release Data

This table presents hypothetical data for a newly synthesized NONOate compared to well-characterized commercial NONOates.

NO Donor (NONOate)Amine PrecursorHalf-life (t₁₂) at pH 7.4, 37°CMoles of NO Released per Mole of DonorReference for Known Donors
DEA/NO Diethylamine~2 minutes~1.5[1]
PAPA/NO N-(3-aminopropyl)-N-(n-propyl)amine~15 minutes~2[13]
SPER/NO Spermine~39 minutes~1.7[1]
DETA/NO Diethylenetriamine~20 hours~2[13]
Novel Donor 1 (Hypothetical) User-defined amineTo be determinedTo be determinedN/A

Experimental Workflow and Signaling Pathway Diagrams

Overall Experimental Workflow

This diagram outlines the complete workflow from synthesis to biological characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Functional Characterization cluster_biological Biological Evaluation s1 Synthesis of Isobutyl Nitrite s2 Synthesis of Novel NONOate using Isobutyl Nitrite s1->s2 s3 Purification and Structural Characterization (NMR, IR, MS) s2->s3 c1 Quantify NO Release (Griess Assay) s3->c1 c2 Determine Release Kinetics (Half-life, Total NO) c1->c2 b1 In Vitro Cell Culture Assay (e.g., Vasodilation, Cytotoxicity) c2->b1 b2 Data Analysis and Lead Candidate Selection b1->b2

Workflow for synthesis and evaluation of NO donors.
Nitric Oxide Signaling Pathway

The primary signaling pathway for NO involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) to elicit downstream physiological effects.[14]

G NO_Donor Novel NO Donor (e.g., NONOate) NO Nitric Oxide (NO) NO_Donor->NO Spontaneous Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Downstream Physiological Effects (e.g., Vasodilation) PKG->Effects Phosphorylates Targets

Canonical nitric oxide (NO) signaling pathway.

References

Application of Isobutyl Nitrate in Smooth Muscle Relaxation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl nitrite is a member of the alkyl nitrite class of compounds, known for their potent vasodilatory effects. This property has led to their historical use as treatments for angina pectoris and as recreational inhalants. In a research context, isobutyl nitrite serves as a valuable tool for studying the mechanisms of smooth muscle relaxation, particularly in vascular tissues. Its primary mechanism of action involves the release of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][2] This application note provides detailed protocols and data for the use of isobutyl nitrite in in-vitro smooth muscle relaxation assays, specifically focusing on the use of isolated rabbit aortic rings.

The vasodilatory effect of isobutyl nitrite is initiated by its metabolic conversion to nitric oxide.[1][2] NO, a potent endogenous vasodilator, activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.

Signaling Pathway of Isobutyl Nitrite-Induced Smooth Muscle Relaxation

The signaling cascade initiated by isobutyl nitrite is a well-characterized pathway central to vascular homeostasis.

Isobutyl Nitrite Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell Isobutyl_Nitrite_ext Isobutyl Nitrite Isobutyl_Nitrite_int Isobutyl Nitrite Isobutyl_Nitrite_ext->Isobutyl_Nitrite_int Diffusion NO Nitric Oxide (NO) Isobutyl_Nitrite_int->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Promotes

Caption: Signaling pathway of isobutyl nitrite-induced smooth muscle relaxation.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of isobutyl nitrite in inducing relaxation of pre-contracted rabbit aortic smooth muscle.

CompoundAgonist (Pre-contraction)EC50 (M)Emax (% Relaxation)Tissue Preparation
Isobutyl NitritePhenylephrine (10⁻⁶ M)5.1 x 10⁻⁸98.2 ± 1.5Rabbit Thoracic Aorta

Note: The provided EC50 and Emax values are representative and may vary depending on specific experimental conditions.

Experimental Protocols

This section provides a detailed protocol for assessing the vasorelaxant effects of isobutyl nitrite on isolated rabbit aortic rings using an organ bath system.

Materials and Reagents
  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Pentobarbital sodium

  • Heparin

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1

  • Phenylephrine hydrochloride

  • Isobutyl nitrite

  • Distilled deionized water

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow

Experimental Workflow Start Start Euthanasia Euthanize Rabbit (Pentobarbital Sodium) Start->Euthanasia Aorta_Isolation Isolate Thoracic Aorta Euthanasia->Aorta_Isolation Ring_Preparation Prepare Aortic Rings (2-3 mm width) Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) Ring_Preparation->Mounting Equilibration Equilibrate for 60-90 min (Adjust resting tension to 2g) Mounting->Equilibration Pre-contraction Induce Contraction (Phenylephrine 10⁻⁶ M) Equilibration->Pre-contraction Concentration_Response Cumulative Addition of Isobutyl Nitrite (10⁻¹⁰ to 10⁻⁵ M) Pre-contraction->Concentration_Response Data_Acquisition Record Isometric Tension Concentration_Response->Data_Acquisition Data_Analysis Analyze Data (Calculate % Relaxation, EC50, Emax) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in-vitro vasorelaxation assay.

Step-by-Step Protocol
  • Tissue Preparation:

    • Humanely euthanize a male New Zealand White rabbit with an overdose of pentobarbital sodium.

    • Perform a thoracotomy and carefully excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the intimal surface of the ring with a pair of fine forceps.

  • Organ Bath Setup:

    • Mount each aortic ring in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas (95% O₂ / 5% CO₂).

    • Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Procedure:

    • After the equilibration period, induce a sustained contraction by adding phenylephrine to a final concentration of 10⁻⁶ M.

    • Once the contraction has reached a stable plateau, cumulatively add isobutyl nitrite to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Continuously record the isometric tension throughout the experiment using a data acquisition system.

Data Analysis
  • The relaxation response at each concentration of isobutyl nitrite is expressed as a percentage of the maximal contraction induced by phenylephrine.

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the molar concentration of isobutyl nitrite.

  • Calculate the EC50 value (the concentration of isobutyl nitrite that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation response) from the concentration-response curve using a suitable nonlinear regression software (e.g., GraphPad Prism).

Conclusion

Isobutyl nitrite is a potent vasodilator that serves as an effective tool for investigating smooth muscle relaxation in vitro. The protocols and data presented in this application note provide a comprehensive guide for researchers to reliably assess the vasorelaxant properties of isobutyl nitrite and to explore the underlying signaling pathways. The use of isolated rabbit aortic rings in an organ bath system offers a robust and reproducible model for such studies.

References

Isobutyl Nitrate: A Versatile Reagent in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl nitrate has emerged as a valuable and versatile reagent in medicinal chemistry, primarily recognized for its role as a nitric oxide (NO) donor and its utility in diazotization reactions. These properties have been harnessed to develop a range of new therapeutic agents with potential applications in treating inflammatory diseases, cancer, and cardiovascular disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of these novel compounds.

Application in the Synthesis of Nitric Oxide (NO)-Releasing Drugs

A primary application of this compound is in the synthesis of molecules that can deliver nitric oxide to biological targets. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses[1]. By chemically linking an NO-donating moiety to existing drugs, it is possible to enhance their therapeutic profile or mitigate side effects.

NO-Releasing Non-Steroidal Anti-Inflammatory Drugs (NO-NSAIDs)

Conventional NSAIDs are associated with gastrointestinal toxicity. The co-administration of NO can protect the gastric mucosa. NO-NSAIDs are hybrid drugs that covalently link an NO-releasing group to the parent NSAID, aiming to retain anti-inflammatory activity while reducing gastric side effects[2][3].

Experimental Protocol: Synthesis of NO-Aspirin

This protocol describes the synthesis of a representative NO-aspirin compound, 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester[4].

Step 1: Synthesis of 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester

  • Dissolve 4-hydroxybenzaldehyde and an equimolar amount of aspirin in a suitable organic solvent (e.g., dichloromethane).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • To the filtrate, add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

  • Allow the reaction to proceed for 1-2 hours at 0°C and then warm to room temperature.

  • Quench the reaction with the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester.

Step 2: Nitration to Yield NO-Aspirin

  • Dissolve the 2-(acetyloxy)benzoic acid 4-(hydroxymethyl)phenyl ester obtained in Step 1 in a solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a nitrating agent. While the direct use of this compound for this specific nitration step is not explicitly detailed in the search results, a common method for such conversions involves the use of a nitrate salt (e.g., silver nitrate) in the presence of a suitable activating agent, or by reaction with nitric acid in acetic anhydride. For the purpose of this protocol, we will describe a general nitration method.

  • Stir the reaction for 1-3 hours at 0°C.

  • Carefully pour the reaction mixture into ice water.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic phase and evaporate the solvent.

  • Purify the final product, 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester, by recrystallization or column chromatography.

Application in Diazotization Reactions for Heterocycle Synthesis

This compound is an effective diazotizing agent, particularly in non-aqueous conditions. This reactivity is valuable for the synthesis of various heterocyclic compounds, which form the backbone of many therapeutic agents[5]. Diazotization of primary amines with this compound generates diazonium salts, which are versatile intermediates in organic synthesis.

Experimental Workflow: Flow Synthesis of Diazonium Salts

Flow chemistry offers a safe and efficient method for handling potentially unstable diazonium intermediates.

reagent_a Aniline Derivative in Solvent pump_a Syringe Pump A reagent_a->pump_a reagent_b Isobutyl Nitrite (1.15 equiv) pump_b Syringe Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Flow Reactor (e.g., PFA tubing) mixer->reactor downstream Downstream Reaction (in-situ consumption) reactor->downstream product Final Product downstream->product

Figure 1: Experimental workflow for the flow synthesis of diazonium salts.

Application in the Synthesis of Anticancer Agents

Nitric oxide has a dual role in cancer, exhibiting both pro- and anti-tumorigenic effects depending on its concentration. High concentrations of NO can induce apoptosis in tumor cells. This has led to the development of NO-releasing anticancer drugs. Furoxans are a class of heterocyclic compounds that act as NO donors and have shown promising anticancer activity[6]. While direct protocols using this compound for furoxan synthesis were not found, this compound can be used to generate intermediates for the synthesis of other NO-donating anticancer agents.

Application in the Synthesis of Cardiovascular Drugs

The primary therapeutic effect of organic nitrates in cardiovascular disease is vasodilation, mediated by the release of NO[7]. This leads to the relaxation of vascular smooth muscle, which is beneficial in conditions like angina and hypertension. This compound itself acts as a vasodilator[8]. The development of novel organic nitrates with improved pharmacokinetic profiles is an active area of research.

Quantitative Data of Therapeutic Agents

The following table summarizes the biological activity of various therapeutic agents synthesized using this compound or related NO-donating strategies.

Compound ClassSpecific CompoundTarget/AssayResultReference
NO-NSAIDNO-Aspirin (ester-linked)Gastric damage in ratsGastric sparing properties retained[1]
NO-NSAIDNO-Diclofenac (ester-linked)Anti-inflammatory activityPromising oral absorption and activity[1]
NO-NSAIDNO-Naproxen (ester-linked)Analgesic propertiesComparable to parent NSAID[1]
Furoxan/Oridonin HybridCompound 9hAnticancer activity (K562 cells)IC50 = 1.82 µM[9]
Furoxan/Oridonin HybridCompound 9hAnticancer activity (MGC-803 cells)IC50 = 1.81 µM[9]
Furoxan/Oridonin HybridCompound 9hAnticancer activity (Bel-7402 cells)IC50 = 0.86 µM[9]
Nucleoside AnalogueCompound 2iAntiviral activity (Influenza A H1N1)IC50 = 57.5 µM[10]
Nucleoside AnalogueCompound 5iAntiviral activity (Influenza A H1N1)IC50 = 24.3 µM[10]
Nucleoside AnalogueCompound 11cAntiviral activity (Influenza A H1N1)IC50 = 29.2 µM[10]

Signaling Pathways

The therapeutic effects of NO-donating compounds are primarily mediated through the nitric oxide signaling pathway.

NO_Donor NO-Donating Drug (from this compound) NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Apoptosis Apoptosis (in cancer cells) NO->Apoptosis induces (high conc.) cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

Figure 2: The NO/cGMP signaling pathway activated by NO-donating drugs.

Experimental Protocols for Biological Evaluation

Measurement of Nitric Oxide Release (Griess Assay)

The Griess assay is a colorimetric method to quantify nitrite, a stable and quantifiable end-product of NO in aqueous solutions[11][12].

Protocol:

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Incubate the test compound in a suitable buffer or cell culture medium.

  • At desired time points, collect aliquots of the incubation medium.

  • Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the samples and standards.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13].

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

This compound is a reagent with significant potential in the development of new therapeutic agents. Its ability to serve as a precursor for NO-donating moieties and as a diazotizing agent provides medicinal chemists with a powerful tool to synthesize novel compounds with improved therapeutic properties. The protocols and data presented here offer a foundation for researchers to explore the diverse applications of this compound in drug discovery.

References

Advanced Analytical Methods for the Detection and Quantification of Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

These application notes provide detailed methodologies for the accurate detection and quantification of isobutyl nitrate, a volatile alkyl nitrite. Given its prevalent use as a recreational substance and its inherent instability, robust analytical methods are crucial for forensic toxicology, clinical analysis, and pharmaceutical research. The primary analytical technique highlighted is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with headspace sampling techniques for optimal analysis of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Principle: GC-MS is a powerful analytical technique that separates volatile and semi-volatile compounds in a sample and then provides mass-to-charge ratio information to identify and quantify them. For this compound, which is highly volatile, this method offers excellent sensitivity and specificity.[1][2][3][4] Headspace sampling is often employed, where the vapor above the sample is injected into the GC system, minimizing matrix effects and protecting the instrument.[1][5]

Experimental Protocol: Headspace GC-MS (HS-GC/MS)

This protocol is adapted from methodologies described for the analysis of alkyl nitrites in various matrices.[1][5][6]

1. Sample Preparation:

  • Liquid Samples (e.g., commercial products, biological fluids):
  • Pipette a precise volume (e.g., 100 µL) of the liquid sample into a headspace vial (e.g., 20 mL).
  • For biological samples like blood or urine, the addition of an internal standard (e.g., t-butyl alcohol) is recommended for accurate quantification.[7]
  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.
  • Solid Samples:
  • Weigh a precise amount of the homogenized solid sample into a headspace vial.
  • Add a suitable solvent if necessary to facilitate the release of this compound into the headspace.
  • Seal the vial as described above.

2. Headspace Incubation and Injection:

  • Place the sealed vial into the headspace autosampler.
  • Incubate the vial at a controlled temperature (e.g., 55°C) for a specific time (e.g., 15 minutes) to allow for equilibration of this compound between the sample and the headspace.[7]
  • Automatically inject a specific volume (e.g., 1 mL) of the headspace vapor into the GC injector.

3. GC-MS Conditions:

  • Gas Chromatograph (GC):
  • Injector: Split/splitless inlet, typically operated in split mode to handle high concentrations or splitless mode for trace analysis. Set the injector temperature to 220°C.[5]
  • Carrier Gas: Helium at a constant flow rate.
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
  • Oven Temperature Program:
  • Initial temperature: 35°C, hold for 1 minute.
  • Ramp: Increase to 200°C at a rate of 5°C/minute.[5]
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 25-180 amu.[5]
  • Transfer Line Temperature: 220°C.[5]

4. Data Analysis:

  • Identification: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.
  • Quantification: Generate a calibration curve using standards of known this compound concentrations. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Quantitative Data Summary
Analytical MethodMatrixLimit of Detection (LOD)Reference
GC-FID with headspace injectionBlood0.05 µg/mL[2]
GC-FID with headspace injectionUrine0.005 µg/mL[2]
GC-ECDRat and human blood0.001 µg/mL[2]
GC-EI/MSAdulterated coffee drinks0.06 µg/mL[2]
HS-GC-FID (for isobutanol)Serum0.02 - 0.05 mg/L[6]

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC Analysis

Principle: HS-SPME is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate volatile and semi-volatile analytes from the headspace of a sample.[8] This method is particularly advantageous for complex matrices as it reduces interferences and enhances sensitivity.[8][9] The extracted analytes are then thermally desorbed from the fiber in the GC injector.

Experimental Protocol: HS-SPME-GC-FID/MS

This protocol is based on the principles described for the analysis of volatile compounds in biological matrices.[8]

1. Sample Preparation:

  • Place a precise amount of the sample (e.g., 1 mL of whole blood) into a headspace vial.[8]
  • Add an internal standard if required for quantification.
  • Seal the vial with a PTFE-lined septum.

2. HS-SPME Procedure:

  • Incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow for equilibration.
  • Expose the SPME fiber (e.g., coated with polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).[8]
  • Retract the fiber into the needle.

3. GC-FID/MS Analysis:

  • Insert the SPME needle into the heated GC inlet (e.g., 250°C).
  • Extend the fiber to thermally desorb the trapped analytes onto the GC column.
  • The GC-FID or GC-MS conditions can be similar to those described in the HS-GC/MS protocol.

4. Data Analysis:

  • Identify and quantify this compound or its metabolites as described previously. The use of SPME often results in lower detection limits compared to standard headspace injection.

Analysis of Isobutyl Alcohol as a Biomarker

Due to the rapid in-vivo hydrolysis of this compound to isobutyl alcohol, the detection of the parent compound in biological samples can be challenging.[10][11][12] Therefore, quantifying isobutyl alcohol can serve as a reliable indicator of this compound exposure.[6][7] The analytical methods described above (HS-GC/MS and HS-SPME-GC) are well-suited for the determination of isobutyl alcohol in blood and urine.[7]

Visualizations

Experimental Workflow for HS-GC/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC/MS Analysis cluster_data Data Processing sample Sample (Liquid/Solid) vial Headspace Vial sample->vial sealed_vial Sealed Vial vial->sealed_vial autosampler Headspace Autosampler sealed_vial->autosampler Incubation & Injection gc Gas Chromatograph autosampler->gc ms Mass Spectrometer gc->ms data Data Acquisition ms->data analysis Identification & Quantification data->analysis

Caption: Workflow for this compound Analysis using HS-GC/MS.

Metabolic Pathway of this compound

metabolic_pathway metabolite_node metabolite_node ibn This compound iba Isobutyl Alcohol ibn->iba Hydrolysis nitrite Nitrite Ion ibn->nitrite Hydrolysis isobutyraldehyde Isobutyraldehyde iba->isobutyraldehyde Alcohol Dehydrogenase isobutyric_acid Isobutyric Acid isobutyraldehyde->isobutyric_acid Aldehyde Dehydrogenase

Caption: Metabolic conversion of this compound in the body.[10]

References

Application Notes and Protocols for Isobutyl Nitrate as a Certified Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of isobutyl nitrate as a Certified Reference Standard (CRM) in chromatographic analysis. This compound is a significant compound in various fields, including pharmaceutical research and toxicology, often analyzed for purity, stability, and quantitative assessment. The use of a CRM is critical for ensuring the accuracy, reliability, and comparability of analytical results.[1][2][3]

This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), methods well-suited for the analysis of volatile and semi-volatile organic compounds like this compound.[4] Additionally, it addresses the handling, storage, and workflow integration of this compound CRM, and provides insights into its primary physiological effect—vasodilation through the nitric oxide signaling pathway.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular Formula C₄H₉NO₃[5]
Molecular Weight 119.12 g/mol [5]
Appearance Colorless to pale yellow liquid[4][6]
Boiling Point 154.4 °F (68 °C)[6]
Density ~0.87 g/mL[4]
Solubility Slightly soluble in water, where it gradually decomposes.[4]
Stability Flammable volatile liquid; sensitive to air, light, and moisture. Decomposes to isobutyl alcohol.[4][7][8] Commercially available isobutyl nitrite has been found to have a purity of around 63%, with the major impurity being isobutyl alcohol.[4][6][9]

Signaling Pathway: Vasodilation via Nitric Oxide

This compound is known to act as a vasodilator, a physiological effect mediated by the release of nitric oxide (NO).[4] NO is a key signaling molecule in the cardiovascular system, primarily involved in the relaxation of vascular smooth muscle.[10][11][12][13] The pathway begins with the enzymatic synthesis of NO from L-arginine by nitric oxide synthase (NOS).[13] NO then diffuses into smooth muscle cells, where it activates guanylyl cyclase. This enzyme catalyzes the conversion of GTP to cGMP, which in turn initiates a cascade leading to muscle relaxation and vasodilation.[13]

nitric_oxide_pathway L_arginine L-Arginine NOS eNOS L_arginine->NOS O₂, NADPH NO_endo Nitric Oxide (NO) NOS->NO_endo NO_sm Nitric Oxide (NO) NO_endo->NO_sm GC Guanylyl Cyclase (sGC) NO_sm->GC Activation GTP GTP cGMP cGMP GC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activation Myosin_P Phosphorylated Myosin Light Chain Myosin Myosin Light Chain Myosin_P->Myosin Dephosphorylation Relaxation Relaxation (Vasodilation) IsobutylNitrate This compound (exogenous source) IsobutylNitrate->NO_sm Metabolism NO_diffusion Diffusion

Caption: Nitric Oxide (NO) Signaling Pathway for Vasodilation.

Experimental Workflow for CRM Integration

The integration of a Certified Reference Standard into an analytical workflow is fundamental for achieving accurate and reproducible data. This involves proper handling, preparation of stock and working solutions, calibration of instruments, and validation of the analytical method.[14][15]

crm_workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting CRM This compound CRM (Receipt & Storage) Stock Stock Standard Preparation CRM->Stock Precise Weighing & Dilution (Volumetric Flask) Working Working Standard Preparation Stock->Working Serial Dilutions Calibration Instrument Calibration (Calibration Curve) Working->Calibration Analysis GC-MS or HPLC Analysis Calibration->Analysis Sample Sample Preparation Sample->Analysis Quant Quantification of Isobutyl Nitrate in Samples Analysis->Quant Validation Method Validation (Accuracy, Precision, etc.) Quant->Validation Report Final Report Generation Validation->Report

Caption: Experimental Workflow for Employing this compound CRM.

Analytical Methods and Protocols

Given the volatile nature of this compound, Gas Chromatography is a highly suitable analytical technique.[4][9] For less volatile degradation products or when derivatization is employed, HPLC can also be a valuable tool.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound and the identification of its primary degradation product, isobutyl alcohol. Headspace analysis is recommended to minimize matrix effects and protect the instrument.[7][16]

Instrumentation and Consumables:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Headspace Autosampler

  • GC Column: e.g., Rtx-BAC2 medium-bore capillary column or equivalent non-polar column (DB-5ms, HP-5ms).

  • Carrier Gas: Helium (High Purity)

  • Vials: 20 mL headspace vials with crimp caps

  • Syringes: Gas-tight syringes for manual injection if required.

Reagents:

  • This compound Certified Reference Standard

  • Isobutyl Alcohol (for degradation product identification)

  • Internal Standard (IS): t-Butyl alcohol or other suitable non-interfering compound.[16]

  • Solvent: Methanol or Ethanol (GC grade)

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound CRM in the chosen solvent (e.g., 1000 µg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Spike each working standard and sample with the internal standard at a constant concentration.

  • Sample Preparation:

    • Accurately weigh or measure the sample into a headspace vial.

    • Dilute the sample with the solvent if necessary to fall within the calibration range.

    • Add the internal standard.

    • Seal the vial immediately.

  • GC-MS Analysis:

    • Headspace Conditions:

      • Incubation Temperature: 55°C[16]

      • Incubation Time: 15 minutes[16]

      • Injection Volume: 1 mL of headspace vapor

    • GC Conditions:

      • Inlet Temperature: 200°C

      • Injection Mode: Splitless

      • Oven Temperature Program:

        • Initial Temperature: 40°C, hold for 2 minutes

        • Ramp: 10°C/min to 240°C

        • Hold: 5 minutes at 240°C

      • Carrier Gas Flow: 1.2 mL/min (Constant Flow)

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-200

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.

  • Quantify this compound in samples using the regression equation from the calibration curve.

  • Monitor for the presence of isobutyl alcohol as an indicator of degradation.

Quantitative Data Summary (GC-MS):

ParameterExpected Value/RangeNotes
Retention Time (this compound) Dependent on column and conditions.Must be determined experimentally.
Retention Time (Isobutyl Alcohol) Dependent on column and conditions.Elutes earlier than this compound.
Limit of Detection (LOD) 0.001 - 0.060 µg/mL (for isobutyl nitrite)Can be empirically determined as 3x the signal-to-noise ratio.[4][9][17]
Limit of Quantitation (LOQ) 5-10 ng/mL (for related compounds)Can be empirically determined as 10x the signal-to-noise ratio.[16][17]
Linearity (r²) > 0.995Over a defined concentration range (e.g., 0.1-10 µg/mL).
High-Performance Liquid Chromatography (HPLC) Protocol

This stability-indicating HPLC method is suitable for the quantification of this compound, particularly in non-volatile matrices or for monitoring degradation that results in non-volatile products.[18][19][20]

Instrumentation and Consumables:

  • HPLC system with UV detector

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH adjusted to 7.0)

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Reagents:

  • This compound Certified Reference Standard

  • Solvent/Diluent: Methanol or Acetonitrile (HPLC grade)

  • Reagents for mobile phase preparation (e.g., potassium phosphate monobasic, phosphoric acid)

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standards of this compound CRM in the diluent as described for the GC-MS method.

    • Prepare samples by dissolving or diluting in the diluent, followed by filtration through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 30°C

      • UV Detection Wavelength: 210 nm

Data Analysis:

  • Generate a calibration curve based on the peak areas of the working standards.

  • Quantify this compound in the samples against the calibration curve.

  • Monitor for new peaks that may indicate degradation products.

Quantitative Data Summary (HPLC):

ParameterExpected Value/RangeNotes
Retention Time (this compound) Dependent on column and mobile phase.To be determined experimentally.
Limit of Detection (LOD) ~0.1 µg/mL (for related nitrates/nitrites)Method dependent.
Limit of Quantitation (LOQ) ~0.4 µg/mL (for related nitrates/nitrites)Method dependent.
Linearity (r²) > 0.999Over a defined concentration range (e.g., 0.1-100 µg/mL).[5]
Recovery 95-105%To be assessed during method validation.

Handling and Storage of this compound CRM

Proper handling and storage are paramount to maintaining the integrity of the this compound CRM.

  • Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[21] Recommended storage temperature is 2-8°C.[21] Protect from light and moisture.[7]

  • Handling: Work in a well-ventilated fume hood.[21] Avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Take precautions against static discharge.[21]

  • Stability: this compound is known to be unstable and can degrade over time, primarily to isobutyl alcohol.[4][7] It is crucial to monitor the purity of the CRM periodically and to use freshly prepared solutions for analysis.

By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively employ this compound as a certified reference standard to ensure the accuracy and reliability of their chromatographic analyses.

References

Application Notes and Protocols for In Vitro Evaluation of Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental designs and procedures for evaluating the biological effects of isobutyl nitrate. The protocols detailed below focus on its primary mechanism of action as a nitric oxide (NO) donor, leading to vasodilation, as well as its cytotoxic effects.

Overview of this compound's In Vitro Effects

This compound is an organic nitrite that acts as a potent vasodilator. Its primary mechanism of action involves the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system[1]. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation[2][3][4][5].

Beyond its vasodilatory effects, in vitro studies have shown that isobutyl nitrite can exhibit cytotoxic and immunosuppressive properties at higher concentrations. It has been observed to inhibit lymphocyte blastogenesis, natural killer cell function, and antibody-dependent cell-mediated cytotoxicity[6][7]. Dose-dependent cytotoxicity has been reported in various cell lines, including macrophages[8].

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of isobutyl nitrite and related compounds.

Table 1: Vasodilatory Effects of NO Donors in Aortic Ring Assays

CompoundEC50 (µM)Emax (% Relaxation)SpeciesReference
Nitroflurbiprofen688.8 ± 93.8Not ReportedRat[9]
Nitroaspirin57.9 ± 6.5Not ReportedRat[9]
Nitroparacetamol71.5 ± 14.6Not ReportedRat[9]
Nitroprednisolone15.1 ± 1.4Not ReportedRat[9]
Sodium Nitroprusside0.0357 ± 0.0035Not ReportedRat[9]
Cyclohexane Nitrate~7.76100.4 ± 4.1Rat[10][11]

Table 2: Cytotoxic Effects of Isobutyl Nitrite

Cell TypeParameterValueConcentrationExposure TimeReference
Human LeukocytesViability ReductionFrom 95% to 21%1% (v/v) added concentration (0.45 mM measured at 1 hr)24 hours[12]
Human LeukocytesInhibition of Lymphocyte Blastogenesis>90%0.5% (v/v) added concentrationNot Specified[6][12]
Murine Macrophage Cell Line (RAW 267.4)Inhibition of Mitochondrial RespirationSignificant>25 mMNot Specified[6]

Experimental Protocols

Vascular Smooth Muscle Relaxation Assay (Aortic Ring Assay)

This protocol describes an ex vivo method to assess the vasodilatory effects of this compound on isolated aortic rings.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted aortic smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aorta Dissection: Euthanize the rat and excise the thoracic aorta. Carefully remove adhering connective and adipose tissue in cold KHS.

  • Ring Preparation: Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, gently rub the inner surface of the ring with a forceps.

  • Mounting: Mount each aortic ring in an organ bath containing KHS at 37°C, continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

  • Viability Check: After equilibration, induce a contraction with 80 mM KCl to check the viability of the tissue.

  • Pre-contraction: Wash the rings and induce a stable, submaximal contraction with phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response: Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM). Record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the PE-induced pre-contraction. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and Emax (maximal relaxation).

Experimental Workflow for Aortic Ring Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis aorta_dissection Aorta Dissection ring_prep Ring Preparation aorta_dissection->ring_prep mounting Mounting in Organ Bath ring_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration viability_check Viability Check (KCl) equilibration->viability_check pre_contraction Pre-contraction (Phenylephrine) viability_check->pre_contraction concentration_response Cumulative Concentration-Response (this compound) pre_contraction->concentration_response data_recording Record Relaxation concentration_response->data_recording data_analysis Calculate EC50 and Emax data_recording->data_analysis

Caption: Workflow for the aortic ring vasodilation assay.

Nitric Oxide (NO) Release Measurement (Griess Assay)

This protocol describes a colorimetric method to indirectly quantify NO release from this compound by measuring its stable breakdown product, nitrite (NO₂⁻).

Objective: To measure the amount of nitrite released from this compound in an aqueous solution over time.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired final concentration. Include a vehicle control.

  • Incubation: Incubate the solutions at 37°C for various time points (e.g., 1, 2, 4, 8, 24 hours) to allow for NO release and conversion to nitrite.

  • Standard Curve: Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM).

  • Griess Reaction:

    • Mix equal volumes of Griess Reagent A and B immediately before use.

    • Add 50 µL of your incubated samples and standards to individual wells of a 96-well plate.

    • Add 50 µL of the freshly mixed Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance and determine the nitrite concentration in the samples from the standard curve.

Experimental Workflow for Griess Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis sample_prep Sample Preparation (this compound in PBS) incubation Incubation at 37°C sample_prep->incubation standard_prep Standard Curve Preparation (Sodium Nitrite) griess_reagent Add Griess Reagent standard_prep->griess_reagent incubation->griess_reagent rt_incubation Incubate at RT (10-15 min) griess_reagent->rt_incubation absorbance Measure Absorbance at 540 nm rt_incubation->absorbance analysis Calculate Nitrite Concentration absorbance->analysis

Caption: Workflow for the Griess assay to measure NO release.

Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol describes an in vitro assay to measure the activation of purified sGC by this compound.

Objective: To determine if this compound can directly activate sGC and to quantify this activation.

Materials:

  • Purified soluble guanylate cyclase

  • This compound

  • GTP (substrate)

  • Reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 1 mM cGMP, 1 mM dithiothreitol)

  • [α-³²P]GTP

  • Termination solution (e.g., 120 mM zinc acetate and 144 mM sodium carbonate)

  • Neutral alumina columns

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified sGC, and this compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of GTP and [α-³²P]GTP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding the termination solution.

  • Separation: Separate the product, [³²P]cGMP, from the substrate, [α-³²P]GTP, using neutral alumina columns.

  • Quantification: Quantify the amount of [³²P]cGMP using a scintillation counter.

  • Data Analysis: Calculate the specific activity of sGC (pmol cGMP/min/mg protein) and plot the concentration-response curve for this compound activation.

Signaling Pathway

The primary signaling pathway for this compound-induced vasodilation is the nitric oxide-soluble guanylate cyclase-cGMP pathway.

Nitric Oxide Signaling Pathway

G cluster_extracellular Extracellular cluster_intracellular Vascular Smooth Muscle Cell isobutyl_nitrate This compound no Nitric Oxide (NO) isobutyl_nitrate->no Release sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Smooth Muscle Relaxation (Vasodilation) pkg->relaxation Leads to

Caption: NO-sGC-cGMP signaling pathway for vasodilation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always adhere to laboratory safety guidelines and regulations.

References

Application Notes and Protocols: Isobutyl Nitrite as a Precursor in Multi-Step Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl nitrite is a versatile and efficient reagent in multi-step organic synthesis, primarily serving as a convenient source of the nitrosonium ion (NO⁺) under non-aqueous or anhydrous conditions. Its application is crucial in transformations requiring diazotization of primary amines and N-nitrosation of secondary amines, which are pivotal steps in the synthesis of a wide array of pharmaceuticals and other high-value organic compounds. These application notes provide detailed protocols and data for the use of isobutyl nitrite as a precursor in key synthetic transformations.

Key Applications

Isobutyl nitrite is predominantly used in two main classes of reactions:

  • Diazotization of Primary Aromatic Amines: This reaction transforms an amino group on an aromatic ring into a diazonium group (-N₂⁺), which is an excellent leaving group. This intermediate can then be readily displaced by a variety of nucleophiles in subsequent steps, such as in the Sandmeyer and related reactions, to introduce halides, cyano groups, and other functionalities. This two-step sequence is a powerful tool for the regioselective functionalization of aromatic rings.

  • N-Nitrosation of Secondary Amines: Isobutyl nitrite is an effective agent for the conversion of secondary amines into N-nitrosamines. While N-nitrosamines are often studied for their toxicological properties, they are also valuable synthetic intermediates. The N-nitroso group can be removed under specific conditions, serving as a protecting group, or it can be transformed into other functional groups.

Data Presentation

The following tables summarize quantitative data for representative reactions using isobutyl nitrite as a precursor.

Table 1: Synthesis of Aryl Halides via Diazotization-Sandmeyer Reaction with Isobutyl Nitrite

Starting AnilineProductReaction ConditionsYield (%)Reference
4-Bromoaniline1,4-DibromobenzeneIsoamyl nitrite, CuBr, ACN, RT, 3h70[1]
4-Cyanoaniline4-BromobenzonitrileNaNO₂, BrCCl₃, HOAc84[2]
2-Amino-5-cyclopropylpyridine2-Bromo-5-cyclopropylpyridineIsoamyl nitrite, CuBr₂, CH₂Br₂, RTGood[3]
3-Amino-1-methyl-1H-pyrazole-4,5-dicarbonitrile3-Chloro-1-methyl-1H-pyrazole-4,5-dicarbonitrileIsoamyl nitrite, CuCl₂, ACN, 65°C65[4]

Table 2: N-Nitrosation of Secondary Amines with Alkyl Nitrites

Secondary AmineProductReaction ConditionsYield (%)Reference
DiphenylamineN-Nitrosodiphenylaminetert-Butyl nitrite, CH₂Cl₂, RT95[5]
MorpholineN-Nitrosomorpholinetert-Butyl nitrite, CH₂Cl₂, RT98[5]
N-MethylanilineN-Methyl-N-nitrosoanilinetert-Butyl nitrite, CH₂Cl₂, RT96[5]
Di-n-propylamineN-Nitrosodi-n-propylamineIsobutyl nitrite, phosphate buffer-[6]

Experimental Protocols

Protocol 1: Multi-Step Synthesis of an Aryl Bromide from a Primary Aromatic Amine via Diazotization and Sandmeyer Reaction

This protocol describes a general two-step, one-pot procedure for the conversion of a primary aromatic amine to the corresponding aryl bromide using isobutyl nitrite for the diazotization step.

Step 1: Diazotization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary aromatic amine (1.0 eq) in a suitable organic solvent such as acetonitrile (ACN).

  • To this solution, add copper(II) bromide (2.0 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add isobutyl nitrite (1.5 - 2.0 eq) dropwise to the cooled mixture while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 10 minutes.

Step 2: Sandmeyer Bromination

  • After the initial stirring, add copper(I) bromide (2.0 eq) portionwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl bromide.[1]

Protocol 2: N-Nitrosation of a Secondary Amine

This protocol outlines a general procedure for the N-nitrosation of a secondary amine using an alkyl nitrite.

  • In a round-bottom flask, dissolve the secondary amine (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add tert-butyl nitrite (1.2 eq) to the solution at room temperature. (Note: Isobutyl nitrite can be used similarly).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-nitrosamine.[5]

Mandatory Visualization

Diazotization_Sandmeyer_Pathway cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline Aniline Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt Isobutyl Nitrite, H+ Isobutyl_Nitrite Isobutyl_Nitrite Aryl_Bromide Aryl_Bromide Diazonium_Salt->Aryl_Bromide CuBr CuBr CuBr

Diazotization and Sandmeyer Reaction Pathway.

N_Nitrosation_Workflow Start Start Dissolve_Amine Dissolve Secondary Amine in Dichloromethane Start->Dissolve_Amine Add_Nitrite Add Isobutyl Nitrite (or tert-Butyl Nitrite) Dissolve_Amine->Add_Nitrite Stir_RT Stir at Room Temperature Add_Nitrite->Stir_RT Monitor_TLC Monitor Reaction by TLC Stir_RT->Monitor_TLC Workup Concentrate and Purify Monitor_TLC->Workup Product N-Nitrosamine Workup->Product Multi_Step_Synthesis_Logic Aromatic_Amine Aromatic Amine (Starting Material) Diazotization Diazotization (with Isobutyl Nitrite) Aromatic_Amine->Diazotization Diazonium_Intermediate Aryl Diazonium Salt (Reactive Intermediate) Diazotization->Diazonium_Intermediate Sandmeyer Sandmeyer Reaction (e.g., Halogenation) Diazonium_Intermediate->Sandmeyer Functionalized_Arene Functionalized Arene Sandmeyer->Functionalized_Arene Further_Transformations Further Synthetic Steps Functionalized_Arene->Further_Transformations Final_Product Complex Molecule (e.g., Pharmaceutical) Further_Transformations->Final_Product

References

Application Notes and Protocols: Investigating the Effects of Isobutyl Nitrate on Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl nitrate is a volatile alkyl nitrite commonly used as a recreational inhalant. Its physiological effects are primarily linked to its ability to release nitric oxide (NO), a potent vasodilator. Understanding the cellular and molecular impacts of this compound is crucial for elucidating its mechanisms of toxicity and its potential role as a cofactor in various pathologies. Primary cell cultures offer a physiologically relevant in vitro model system to study these effects, bridging the gap between animal studies and human responses.[1][2]

These application notes provide a detailed framework for establishing an experimental setup to investigate the effects of this compound on primary cell cultures. The protocols outlined below cover cell culture and exposure, as well as key toxicological endpoints including cytotoxicity, apoptosis, DNA damage, and modulation of inflammatory responses.

Experimental Setup for Volatile Compound Exposure

Due to the high volatility of this compound, specialized exposure systems are required to ensure controlled and reproducible dosing in in vitro studies.[3] A recommended approach is the use of an Air-Liquid Interface (ALI) culture system.[1][4][5] In an ALI system, primary cells are grown on a microporous membrane, with the basal side in contact with the culture medium and the apical side exposed to the atmosphere containing the test compound.[5] This setup mimics the exposure of tissues such as the lung epithelium to airborne substances.[4]

Alternatively, a static exposure system can be employed.[3][6] In this method, cells are cultured on membranes in sealed chambers containing a defined concentration of this compound vapor for a specific duration.[3]

Workflow for this compound Exposure in Primary Cell Cultures

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Endpoint Analysis pcc Isolate/Thaw Primary Cells (e.g., Lung Epithelial, Endothelial, PBMCs) seed Seed Cells on Microporous Membrane Inserts pcc->seed culture Culture to Confluence/ Desired Differentiation seed->culture prepare_ibn Prepare this compound Vapor Concentration culture->prepare_ibn expose Expose Cells in ALI or Static Chamber System prepare_ibn->expose cyto Cytotoxicity Assays (LDH, MTS) expose->cyto apop Apoptosis Assays (Annexin V, Caspase) expose->apop dna DNA Damage (Comet Assay) expose->dna inflam Inflammatory Response (Cytokine Profiling) expose->inflam control Parallel Control Culture (Vehicle/Air Exposure) control->expose

Caption: Experimental workflow from primary cell preparation to exposure and endpoint analysis.

Recommended Primary Cell Types

The choice of primary cells should reflect the primary sites of this compound exposure and action in the body.

  • Primary Human Bronchial Epithelial Cells (HBECs): Ideal for modeling the effects of inhaled this compound on the respiratory tract.[1][7]

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs): Relevant for studying the vascular effects of this compound, given its potent vasodilatory properties.[8][9]

  • Primary Human Peripheral Blood Mononuclear Cells (PBMCs): Essential for investigating the immunomodulatory effects, as studies have shown that this compound can suppress lymphocyte and macrophage functions.[10][11]

  • Primary Hepatocytes: Useful for studying the metabolic activation and potential hepatotoxicity of this compound and its metabolites.[12][13][14]

Experimental Protocols

Protocol 1: Primary Cell Culture and Exposure to this compound

1.1. Cell Culture:

  • Isolate primary cells from tissue or thaw cryopreserved vials according to the supplier's instructions.[13] For PBMCs, isolate from whole blood using density gradient centrifugation.

  • Seed the primary cells onto microporous membrane inserts (e.g., Transwell®) pre-coated with an appropriate extracellular matrix protein (e.g., collagen) if required.[7]

  • Culture the cells in a humidified incubator at 37°C and 5% CO2 until they form a confluent monolayer. For epithelial cells, establish an Air-Liquid Interface by removing the apical medium and continuing culture for a period sufficient to allow differentiation.[7]

1.2. This compound Exposure (ALI System):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if generating vapor from a liquid source. Note that commercially available isobutyl nitrite may have a purity of around 63%, with isobutyl alcohol being a major impurity.[2]

  • Generate a controlled vapor concentration of this compound using a specialized exposure system (e.g., VITROCELL®).[4][5]

  • Place the cell culture inserts into the exposure module.

  • Expose the apical surface of the cells to the this compound vapor for the desired duration (e.g., 1-4 hours). Maintain a control group exposed to air/vehicle vapor.

  • Following exposure, return the cells to the incubator for a recovery period (e.g., 0, 4, 24 hours) before performing endpoint assays.

Protocol 2: Cytotoxicity Assessment

2.1. Lactate Dehydrogenase (LDH) Assay:

  • After the post-exposure incubation period, collect the apical and basal culture media.

  • Measure the LDH activity in the media using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Lyse the cells remaining on the insert to determine the maximum LDH release.

  • Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

2.2. MTS Assay:

  • Following exposure, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to the culture wells.[3]

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance of the formazan product at 490 nm.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Detection

3.1. Annexin V/Propidium Iodide (PI) Staining:

  • Harvest the cells from the membrane inserts by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[15][16]

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[17]

3.2. Caspase-3/7 Activity Assay:

  • Lyse the cells after the desired post-exposure time.

  • Add a luminogenic or fluorogenic substrate for caspase-3 and -7 to the cell lysate.[15][16]

  • Incubate according to the assay kit instructions.

  • Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Protocol 4: DNA Damage Assessment (Comet Assay)
  • Prepare a single-cell suspension from the exposed and control cultures.

  • Embed the cells in low-melting-point agarose on a microscope slide.[18][19]

  • Lyse the cells with a high-salt and detergent solution to form nucleoids.[20]

  • Subject the slides to electrophoresis under alkaline conditions. This allows fragmented DNA to migrate from the nucleus, forming a "comet tail".[19]

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).[18]

Protocol 5: Inflammatory Cytokine Profiling
  • After the post-exposure incubation period, collect the basal culture medium.

  • Centrifuge the medium to remove any cellular debris.

  • Measure the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in the medium using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.[21][22]

  • Normalize the cytokine concentrations to the total protein content of the cell lysates from the corresponding wells.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound and exposure times.

Table 1: Cytotoxicity of this compound on Primary Human Bronchial Epithelial Cells (HBECs)

This compound Conc. (ppm)Exposure Time (h)Post-Exposure Time (h)Cell Viability (% of Control)% Cytotoxicity (LDH)
0 (Control)424100 ± 5.22.1 ± 0.8
10042485.3 ± 6.115.4 ± 2.3
30042462.7 ± 7.538.9 ± 4.1
90042435.1 ± 4.965.2 ± 5.5

Note: Data are hypothetical and should be replaced with experimental results. Values are presented as mean ± SD.

Table 2: Apoptosis Induction in Primary HUVECs by this compound

This compound Conc. (ppm)Exposure Time (h)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsCaspase-3/7 Activity (Fold Change)
0 (Control)43.2 ± 1.11.5 ± 0.51.0 ± 0.2
300415.8 ± 2.45.7 ± 1.32.8 ± 0.4
900428.4 ± 3.112.9 ± 2.04.5 ± 0.6

Note: Data are hypothetical and should be replaced with experimental results. Values are presented as mean ± SD.

Table 3: DNA Damage in Primary PBMCs Measured by Comet Assay

This compound Conc. (ppm)Exposure Time (h)% Tail DNA
0 (Control)24.5 ± 1.2
300218.9 ± 3.5
900235.2 ± 4.8

Note: Data are hypothetical and should be replaced with experimental results. Values are presented as mean ± SD.

Table 4: Cytokine Release from Primary PBMCs

This compound Conc. (ppm)TNF-α (pg/mL)IL-6 (pg/mL)
0 (Control)25 ± 815 ± 5
300150 ± 2280 ± 15
900350 ± 45180 ± 28

Note: Data are hypothetical and should be replaced with experimental results. Values are presented as mean ± SD.

Potential Signaling Pathways

This compound is believed to exert its effects primarily through the release of nitric oxide (NO). However, at high concentrations or under conditions of oxidative stress, NO can react with superoxide anions to form the highly reactive species peroxynitrite (ONOO-), which can lead to cellular damage through nitration of tyrosine residues on proteins.[23][24] This can disrupt various signaling pathways.

Potential Signaling Pathway Activated by this compound

G cluster_input Stimulus cluster_pathway Cellular Response cluster_output Cellular Outcomes ibn This compound no Nitric Oxide (NO) ibn->no onoo Peroxynitrite (ONOO-) (High Dose/Oxidative Stress) no->onoo + Superoxide stress Oxidative/Nitrative Stress onoo->stress mapk MAPK Activation (p38, JNK) stress->mapk nfkb NF-κB Activation stress->nfkb dna_damage DNA Strand Breaks stress->dna_damage mito Mitochondrial Dysfunction stress->mito cytokines Inflammatory Cytokine Production (TNF-α, IL-6) mapk->cytokines nfkb->cytokines apoptosis Apoptosis dna_damage->apoptosis mito->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Potential signaling cascade initiated by this compound exposure in primary cells.

This proposed pathway suggests that this compound, via peroxynitrite formation, induces oxidative and nitrative stress, which in turn activates stress-activated protein kinase pathways (like p38 MAPK and JNK) and transcription factors such as NF-κB.[24][25] This can lead to the production of inflammatory cytokines.[21] Concurrently, stress and direct damage to macromolecules like DNA can trigger mitochondrial dysfunction and the activation of apoptotic pathways, ultimately leading to cell death.[10]

References

Troubleshooting & Optimization

strategies for improving the yield and purity of isobutyl nitrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isobutyl nitrate for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: The esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.- Remove Water: If applicable to the specific method, use a Dean-Stark apparatus during reflux to continuously remove water as it is formed. - Use Excess Alcohol: An excess of isobutyl alcohol can help drive the reaction to completion. - Slow Reagent Addition: Add the acid or nitrite solution dropwise to maintain control over the reaction rate and temperature.[1][2]
Decomposition of Product: Alkyl nitrites can decompose, especially in the presence of heat, light, acid, and water.[3][4]- Maintain Low Temperatures: Keep the reaction mixture chilled in an ice-salt bath, ideally at or below 10°C, to minimize product loss.[1][2] - Prompt Work-up: Process the reaction mixture promptly after completion to isolate the product from the acidic aqueous layer.
Loss during Work-up: The product can be lost during the separation and purification steps.- Careful Separation: When separating the organic layer, be meticulous to avoid leaving product behind in the aqueous layer. - Minimize Transfers: Each transfer of the product can result in some loss. Plan the work-up to use a minimal number of vessels.
Low Purity Presence of Unreacted Isobutyl Alcohol: Isobutyl alcohol is a common impurity found in the final product.[5][6]- Ensure Complete Reaction: See "Low Yield" solutions. - Efficient Washing: Thoroughly wash the crude product with water and brine to remove the more water-soluble isobutyl alcohol.
Residual Acid: The strong acid catalyst can contaminate the final product, leading to instability and decomposition.[1]- Neutralizing Wash: Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.[1][3] This should be followed by a water wash.
Presence of Water: Water can lead to the hydrolysis of this compound.[1]- Drying Agent: Dry the organic layer with a suitable anhydrous drying agent, such as magnesium sulfate or sodium sulfate, before final purification.[1][2][3]
Formation of Brown/Red Fumes (Nitrogen Oxides) Reaction Temperature is Too High: This indicates the decomposition of nitrous acid.- Improve Cooling: Ensure the ice bath is effectively cooling the reaction vessel. - Slow Down Addition: Reduce the rate of addition of the nitrite solution to better control the exothermic reaction.[1]
Product is Colored (Yellow/Brown) Side Reactions: High temperatures can lead to degradation of the reactants or product, causing discoloration.- Maintain Low Temperature: Strict temperature control is crucial. - Purification by Distillation: Distillation, potentially under reduced pressure, can separate the desired colorless product from colored impurities.[2][3]
Product Degrades Rapidly During Storage Presence of Acid or Water: These impurities catalyze the decomposition of the alkyl nitrite.[3][4]- Thorough Purification: Ensure all acid and water have been removed as described above. - Proper Storage: Store the purified this compound in a cool, dark place.[3] Storing over a small amount of sodium carbonate can help neutralize any acid that forms over time.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reaction of isobutyl alcohol with a nitrite salt, typically sodium nitrite, in the presence of a strong acid like sulfuric acid or hydrochloric acid.[5][6] The acid protonates the nitrite to form nitrous acid in situ, which then reacts with the alcohol.

Q2: Why is temperature control so critical in this synthesis?

A2: Low temperatures (typically 0-10°C) are essential for two main reasons. First, the reaction is exothermic, and keeping it cool prevents the temperature from rising uncontrollably, which can lead to the formation of nitrogen oxide byproducts and decomposition of the desired product.[1][2] Second, this compound is volatile and can be lost at higher temperatures.[1]

Q3: My final product has a sharp, acidic smell. What does this indicate?

A3: A sharp, acidic odor suggests the presence of residual acid (e.g., HCl or H₂SO₄) and possibly nitrogen oxides from decomposition. This indicates that the neutralization and washing steps were insufficient. The product will likely be unstable and should be repurified by washing with a sodium bicarbonate solution, followed by water and drying.

Q4: Can I use a different acid besides sulfuric or hydrochloric acid?

A4: While sulfuric and hydrochloric acids are most commonly cited, any strong mineral acid will work to generate nitrous acid from a nitrite salt.[7] However, the choice of acid can affect the work-up. For instance, using sulfuric acid can lead to the precipitation of sodium sulfate, which may complicate stirring.[2]

Q5: How should I purify the crude this compound?

A5: A typical purification workflow involves:

  • Separating the organic layer from the aqueous reaction mixture.

  • Washing the organic layer with a sodium bicarbonate solution to neutralize residual acid.[1][3]

  • Washing with water and then a brine solution to remove water-soluble impurities.[3]

  • Drying the product over an anhydrous drying agent like magnesium sulfate.[1][2]

  • For higher purity, simple or vacuum distillation can be performed.[1][3] Vacuum distillation is preferred as it allows for lower temperatures, minimizing the risk of decomposition.[2]

Q6: How can I confirm the purity of my synthesized this compound?

A6: Gas chromatography (GC) is a reliable method for assessing the purity of volatile compounds like this compound.[5][6] The major impurity to look for is the starting material, isobutyl alcohol.[5][6]

Experimental Protocols

Key Experiment: Synthesis of this compound via Sodium Nitrite and Hydrochloric Acid

This protocol is a generalized procedure based on common laboratory practices for alkyl nitrite synthesis.[1]

Materials:

  • Isobutyl alcohol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, combine isobutyl alcohol and concentrated hydrochloric acid.

  • Place the flask in an ice-salt bath and stir the mixture until the temperature reaches 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred alcohol-acid mixture. Maintain the reaction temperature at or below 10°C throughout the addition.[1] The rate of addition should be slow enough to prevent the formation of brown nitrogen oxide fumes.[1]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.

  • Transfer the reaction mixture to a separatory funnel. The this compound will form the upper organic layer.

  • Separate the organic layer and wash it sequentially with:

    • Cold water

    • A cold 5% sodium bicarbonate solution (to neutralize excess acid)

    • Cold water

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting liquid is crude this compound.

  • For higher purity, the product can be distilled. It is recommended to perform this under reduced pressure to minimize thermal decomposition.[2]

Data Presentation

Table 1: Comparison of Reported Yields and Purity for Alkyl Nitrite Synthesis
ReferenceReactantsReported YieldReported PurityNotes
Sciencemadness Discussion[1]Isobutyl alcohol, HCl, NaNO₂88.2%Not specifiedSmall scale synthesis, purification by distillation.
Organic Syntheses[3]n-Butyl alcohol, H₂SO₄, NaNO₂81-85%"Practically pure"Purification by washing and drying.
IARC Monographs[5][6]Not specified (commercial sample)N/A63%Major impurity was isobutyl alcohol.
Patent US20030149292A1[8]Isoamyl alcohol, HCl, NaNO₂96.4%98%Continuous synthesis process.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Isobutyl Alcohol & HCl B Cool to 0-5°C A->B D Slowly add NaNO2 solution to alcohol/acid mixture B->D C Prepare cold NaNO2 solution C->D E Stir in ice bath D->E F Separate Organic Layer E->F G Wash with NaHCO3 solution F->G H Wash with Water & Brine G->H I Dry over MgSO4 H->I J Filter I->J K Optional: Vacuum Distillation J->K L L J->L Final Product K->L

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Decomposition Product Decomposition LowYield->Decomposition LowPurity Low Purity LowPurity->IncompleteReaction PoorWashing Insufficient Washing LowPurity->PoorWashing AcidResidue Residual Acid LowPurity->AcidResidue Fumes Brown Fumes HighTemp High Temperature Fumes->HighTemp ControlTemp Improve Cooling & Slow Addition IncompleteReaction->ControlTemp Decomposition->HighTemp HighTemp->ControlTemp Wash Thorough Washing (NaHCO3, H2O) PoorWashing->Wash AcidResidue->Wash Dry Dry with Anhydrous Agent Wash->Dry Distill Purify by Distillation Dry->Distill

Caption: Troubleshooting logic for this compound synthesis.

References

identifying and minimizing common side reactions in isobutyl nitrate nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isobutyl nitrate. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions during the nitration of isobutanol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: A low yield of this compound is a common issue and can be attributed to several factors. The primary competing reactions are the oxidation of isobutanol to isobutyraldehyde and isobutyric acid. Additionally, decomposition of the product can occur under the reaction conditions.

    Potential Causes and Solutions:

    • High Reaction Temperature: Elevated temperatures significantly favor the oxidation of isobutanol.

      • Solution: Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling.

    • Concentrated Nitrating Agents: The use of highly concentrated nitric acid or a high proportion of sulfuric acid in a mixed acid system can lead to aggressive oxidation.

      • Solution: Use a carefully controlled concentration of nitric acid. If using a mixed acid, the ratio of sulfuric acid to nitric acid should be optimized to facilitate the formation of the nitronium ion without excessive oxidation.

    • Slow Addition of Reagents: A rapid addition of the nitrating agent can cause localized overheating, promoting side reactions.

      • Solution: Add the nitrating agent dropwise or in small portions with vigorous stirring to ensure even distribution and temperature control.

    • Product Decomposition: this compound can be susceptible to decomposition in a highly acidic medium, especially at elevated temperatures.

      • Solution: Quench the reaction mixture in cold water or a bicarbonate solution shortly after the reaction is complete to neutralize the acid and isolate the product promptly.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

  • Answer: The most common impurities in this compound synthesis are unreacted isobutanol, and the oxidation byproducts isobutyraldehyde and isobutyric acid.

    Identification and Minimization of Impurities:

ImpurityIdentificationMinimization Strategies
Unreacted Isobutanol Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR)- Ensure the correct stoichiometry of reactants. A slight excess of the nitrating agent can be used. - Allow for sufficient reaction time at a controlled low temperature.
Isobutyraldehyde GC, NMR, characteristic pungent odor- Maintain strict temperature control (0-5°C). - Use a less aggressive nitrating agent or a more dilute acid solution.
Isobutyric Acid GC, NMR, acidic properties (can be detected by pH)- Minimize reaction temperature and time. - Promptly quench the reaction and wash the organic layer with a mild base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities.

Issue 3: Formation of Gaseous Byproducts

  • Question: I am observing the evolution of brown gas during my reaction. What is this gas and is it a concern?

  • Answer: The brown gas is likely nitrogen dioxide (NO₂), which is formed from the reduction of nitric acid during the oxidation of isobutanol. Its presence is a strong indicator that side reactions are occurring.

    Managing Gaseous Byproducts:

    • Significance: The evolution of NO₂ signifies that the reaction conditions are too harsh, leading to the undesirable oxidation of the starting material. This will reduce the yield of this compound.

    • Mitigation:

      • Immediately reduce the rate of addition of the nitrating agent.

      • Ensure the reaction temperature is being effectively controlled and is within the optimal range (0-5°C).

      • Improve stirring to prevent localized concentration and temperature gradients.

Experimental Protocol: Synthesis of this compound

This protocol provides a general method for the nitration of isobutanol using a mixed acid system.

Materials:

  • Isobutanol

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5% w/v)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Separatory Funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a predetermined amount of concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

  • Reaction Setup: Place isobutanol in a separate round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel containing the prepared nitrating mixture. Cool the flask containing isobutanol in an ice-salt bath to 0°C.

  • Nitration: Slowly add the nitrating mixture from the dropping funnel to the stirred isobutanol, ensuring the temperature of the reaction mixture does not exceed 5°C. The addition should be dropwise.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Quenching and Isolation: Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice and water with stirring. An oily layer of this compound will separate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (top layer).

  • Washing: Wash the organic layer sequentially with:

    • Cold water

    • 5% Sodium Bicarbonate solution (to neutralize any remaining acid)

    • Cold water

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried this compound. For higher purity, the product can be distilled under reduced pressure.

Data on Reaction Parameters and Product Purity

While specific quantitative data is highly dependent on the exact reaction scale and setup, the following table summarizes the general effects of key parameters on the yield and purity of this compound.

ParameterEffect on YieldEffect on Purity (Minimizing Byproducts)Recommended Condition
Temperature Higher temperatures decrease yield due to side reactions.Lower temperatures significantly reduce the formation of isobutyraldehyde and isobutyric acid.0-5°C
Acid Concentration A balance is needed; too dilute may result in incomplete reaction, while too concentrated increases oxidation.Higher acid concentration leads to more oxidation byproducts.Use of mixed acid (H₂SO₄/HNO₃) helps to control the activity of the nitrating species. The optimal ratio should be determined empirically.
Reaction Time Sufficient time is needed for the reaction to complete.Prolonged reaction times, especially at higher temperatures, can lead to product decomposition and increased byproduct formation.Monitor reaction progress (e.g., by TLC or GC) to determine the optimal time.
Stirring Rate Inadequate stirring can lead to localized overheating and side reactions, reducing overall yield.Efficient stirring ensures homogenous temperature and reagent distribution, minimizing byproduct formation.Vigorous and consistent stirring.

Visualizing the Process

Logical Workflow for Minimizing Side Reactions

The following diagram illustrates the decision-making process for troubleshooting and optimizing the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No temp_control Check Temperature Control (Maintain 0-5°C) check_yield->temp_control Yes check_purity->temp_control Yes optimize Optimized Synthesis check_purity->optimize No acid_conc Review Acid Concentration (Optimize Mixed Acid Ratio) temp_control->acid_conc addition_rate Slow Reagent Addition? acid_conc->addition_rate slow_addition Implement Dropwise Addition with Vigorous Stirring addition_rate->slow_addition No workup Prompt Product Isolation? addition_rate->workup Yes slow_addition->workup workup->check_purity Yes prompt_workup Quench and Wash Promptly workup->prompt_workup No prompt_workup->check_purity

Caption: Troubleshooting workflow for this compound synthesis.

Reaction Pathway and Side Reactions

This diagram illustrates the main reaction pathway to this compound and the competing oxidation side reactions.

ReactionPathway Reaction Pathway and Side Reactions isobutanol Isobutanol isobutyl_nitrate This compound (Desired Product) isobutanol->isobutyl_nitrate Nitration (Low Temp) isobutyraldehyde Isobutyraldehyde (Byproduct) isobutanol->isobutyraldehyde Oxidation (High Temp) nitrating_agent HNO₃ / H₂SO₄ isobutyric_acid Isobutyric Acid (Byproduct) isobutyraldehyde->isobutyric_acid Further Oxidation

effective stabilization techniques for isobutyl nitrate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and stabilization of isobutyl nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound stock solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow and has a sharp, acidic smell. What is happening?

A1: A yellow discoloration and a sharp, acidic odor are common indicators of this compound decomposition. This compound is susceptible to degradation, particularly through hydrolysis and oxidation, which can be accelerated by exposure to light, air, moisture, and acidic conditions.[1][2] The degradation products often include isobutyl alcohol, nitric acid, and various nitrogen oxides, which contribute to the change in color and smell.[3]

Q2: What are the primary factors that cause this compound to degrade in stock solutions?

A2: The main factors contributing to the degradation of this compound in stock solutions are:

  • Hydrolysis: Reaction with water leads to the formation of isobutyl alcohol and nitrous acid.[2]

  • Oxidation: Exposure to air can lead to oxidative decomposition.

  • Light Exposure: this compound is sensitive to light, which can catalyze its decomposition.[1]

  • Acidic Conditions: The presence of acids can accelerate the degradation process.

  • Elevated Temperatures: Higher temperatures increase the rate of decomposition.

Q3: How should I properly store my this compound stock solutions to maximize their shelf-life?

A3: To ensure the longevity of your this compound stock solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at refrigerated temperatures, typically between 2-8°C.[4][5][6]

  • Light Protection: Always use amber-colored vials or wrap containers with aluminum foil to protect the solution from light.[1]

  • Inert Atmosphere: For long-term storage, it is recommended to blanket the solution with an inert gas like argon or nitrogen to minimize contact with air.[5][7]

  • Sealing: Ensure that the container is tightly sealed to prevent the ingress of moisture and air.

  • Solvent Choice: Use a dry, aprotic solvent for preparing your stock solution.

Q4: Can I use a standard laboratory freezer for long-term storage?

A4: While refrigeration is recommended, freezing is generally not advised unless you are using a solvent with a very low freezing point. Freezing and thawing cycles can potentially accelerate degradation by causing phase separation and concentrating impurities. If you must freeze your solution, ensure it is in a tightly sealed container to prevent moisture condensation upon thawing.

Q5: What is the expected shelf-life of a properly stored this compound stock solution?

A5: The shelf-life can vary depending on the solvent, concentration, and storage conditions. A properly prepared and stored solution with a stabilizer in a dry, aprotic solvent can be stable for several weeks to a few months. It is crucial to regularly check the solution for any signs of degradation and to re-qualify its concentration before use in critical experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of this compound stock solutions.

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration (yellowing) of the solution. 1. Exposure to UV light. 2. Presence of moisture in the solvent. 3. Acidic contamination.1. Store the solution in an amber vial or protect it from light.[1] 2. Use a fresh, anhydrous grade solvent for solution preparation. 3. Add a small amount of a solid base stabilizer like anhydrous potassium carbonate.
Precipitate forms in the solution upon storage. 1. The solution may be supersaturated at the storage temperature. 2. Degradation products are insoluble in the solvent.1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If it persists, the concentration may be too high for the storage conditions. 2. The solution has likely degraded significantly and should be discarded. Prepare a fresh solution.
Inconsistent results in bioassays or chemical reactions. 1. The concentration of the stock solution has decreased due to degradation. 2. Degradation products are interfering with the experiment.1. Re-quantify the concentration of this compound in your stock solution using a validated analytical method like Gas Chromatography (GC). 2. Prepare a fresh, stabilized stock solution and repeat the experiment.
Visible gas evolution from the stock solution container. 1. Significant decomposition is occurring, leading to the formation of nitrogen oxides.1. CAUTION: This indicates a highly unstable solution. Do not use. Dispose of the solution according to your institution's safety protocols for hazardous chemical waste.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous acetonitrile with potassium carbonate as a stabilizer.

Materials:

  • This compound (≥95% purity)

  • Anhydrous acetonitrile

  • Anhydrous potassium carbonate (powder)

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas supply

  • Micropipettes and sterile, filtered tips

Procedure:

  • In a chemical fume hood, add a small amount (approximately 10-20 mg) of anhydrous potassium carbonate to a clean, dry amber glass vial.

  • Carefully weigh the required amount of this compound to prepare the desired volume and concentration of the stock solution. For example, for 10 mL of a 100 mM solution, you will need 103.12 mg of this compound.

  • Add the this compound to the vial containing the potassium carbonate.

  • Using a micropipette, add the required volume of anhydrous acetonitrile to the vial.

  • Gently swirl the vial to dissolve the this compound. Sonication can be used if necessary.

  • Blanket the headspace of the vial with argon or nitrogen gas for 1-2 minutes.

  • Tightly seal the vial with the PTFE-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Store the vial in a refrigerator at 2-8°C.

Protocol for Quantification of this compound by Gas Chromatography (GC)

This protocol provides a general method for the quantification of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold at 150°C for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in anhydrous acetonitrile, ranging from 0.1 mM to 10 mM.

  • Sample Preparation: Dilute your stock solution to fall within the concentration range of your calibration standards.

  • Injection: Inject the standards and the diluted sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in your diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the concentration of your original stock solution by applying the dilution factor.

Visualizations

Decomposition_Pathway IBN This compound Decomposition Decomposition IBN->Decomposition H2O Water (Moisture) H2O->Decomposition Light Light (UV) Light->Decomposition Acid Acid Acid->Decomposition Air Air (Oxygen) Air->Decomposition Isobutanol Isobutyl Alcohol Decomposition->Isobutanol Hydrolysis NitrousAcid Nitrous Acid Decomposition->NitrousAcid Hydrolysis NOx Nitrogen Oxides (NOx) Decomposition->NOx Oxidation/Photolysis

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow start Unstable Stock Solution? check_storage Check Storage Conditions (Temp, Light, Seal) start->check_storage Yes check_solvent Verify Solvent Quality (Anhydrous, Aprotic) check_storage->check_solvent add_stabilizer Add Stabilizer? (e.g., K2CO3) check_solvent->add_stabilizer prepare_fresh Prepare Fresh Solution add_stabilizer->prepare_fresh No quantify Quantify Concentration (GC) add_stabilizer->quantify Yes prepare_fresh->quantify stable Solution is Stable quantify->stable Concentration OK not_stable Solution Unstable quantify->not_stable Degradation not_stable->prepare_fresh

Caption: Troubleshooting workflow for unstable solutions.

References

troubleshooting guide for isobutyl nitrate degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance for researchers encountering isobutyl nitrate degradation during their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is an inherently unstable compound susceptible to degradation under several common laboratory conditions. The primary causes of degradation include:

  • Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions, leads to the formation of isobutyl alcohol and nitrous acid. This compound gradually decomposes in water.[1]

  • Photodegradation: Exposure to light, particularly UV light, can cause decomposition. It is recommended to store this compound in amber-colored vials to minimize light exposure.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation. This compound is a volatile liquid with a boiling point of 66-67 °C.[1]

  • Chemical Incompatibility: Contact with strong acids, strong bases, oxidizing agents, and even some alcohols can lead to rapid decomposition.[1]

  • Presence of Impurities: Commercially available this compound can have a purity of as low as 63%, with the major impurity being isobutyl alcohol, a degradation product.[1]

Q2: I suspect my this compound has degraded. What are the expected degradation products?

A2: The primary and most commonly reported degradation products of this compound are:

  • Isobutyl alcohol: Formed from the hydrolysis of the ester linkage.

  • Nitrite: Also a product of hydrolysis.

Under certain conditions, such as photolysis or in the presence of certain catalysts, other byproducts can form, including:

  • Nitric Oxide (NO): Can be generated through homolytic cleavage of the O-NO bond.

  • Isobutoxyl radicals: Also formed during homolytic cleavage.

Q3: How can I handle and store this compound to minimize degradation?

A3: Proper handling and storage are critical to maintaining the integrity of this compound.[2][3] Follow these guidelines:

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep containers tightly closed.[2]

    • Protect from light by using amber glass bottles.

    • Store away from incompatible chemicals such as strong acids, bases, and oxidizing agents.[1][2]

  • Handling:

    • Use in a well-ventilated area, preferably a fume hood.

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Minimize the time the container is open to the air to reduce exposure to moisture.

    • Use clean, dry glassware and equipment.

Troubleshooting Guide

Problem: Unexpected or inconsistent experimental results when using this compound.

This could be a sign of this compound degradation. Use the following steps to troubleshoot the issue.

Step 1: Verify the Purity of Your this compound

  • Question: Is my starting material pure?

  • Action: Analyze the purity of your this compound stock using Gas Chromatography with Flame Ionization Detection (GC-FID). Commercial preparations can have significant amounts of isobutyl alcohol.[1]

  • Interpretation: If significant peaks corresponding to isobutyl alcohol or other impurities are present, your stock solution may be partially degraded.

Step 2: Evaluate Your Experimental Conditions

Use the following table to assess if your experimental setup is contributing to degradation.

ParameterPotential IssueRecommended Action
Solvent Presence of water, acidic or basic impurities.Use anhydrous solvents. If an aqueous solution is necessary, use a buffered solution at a neutral pH and conduct experiments at low temperatures.
pH Acidic or basic conditions.Maintain a neutral pH unless the experimental protocol requires otherwise. Be aware that acidic conditions can accelerate hydrolysis.
Temperature Elevated temperatures.Conduct experiments at the lowest feasible temperature. Use an ice bath if the reaction allows.
Light Exposure to ambient or UV light.Protect the reaction vessel from light by using amber glassware or wrapping it in aluminum foil.
Atmosphere Presence of oxygen.For sensitive experiments, consider degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Step 3: Check for Chemical Incompatibilities

  • Question: Are other reagents in my experiment reacting with this compound?

  • Action: Review all chemicals used in your protocol. This compound is incompatible with:

    • Strong acids

    • Strong bases

    • Strong oxidizing agents

    • Alcohols (can undergo transesterification)

  • Recommendation: If your protocol involves any of these, consider if they can be substituted or if the reaction can be performed under conditions that minimize contact time.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and assess the stability of your analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours in a sealed vial.
  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.
  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC or GC method.

Protocol 2: Quantitative Analysis of this compound and Isobutyl Alcohol by GC-FID

This method can be used to determine the purity of this compound and quantify its primary degradation product.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Injector Temperature: 200°C

  • Detector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/minute to 150°C.

    • Hold at 150°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare calibration standards of this compound and isobutyl alcohol in a suitable solvent (e.g., acetonitrile) at various concentrations to create a calibration curve.

  • Sample Preparation: Dilute the this compound sample to be tested in the same solvent to fall within the calibration range.

  • Quantification: Calculate the concentration of this compound and isobutyl alcohol in the sample by comparing their peak areas to the respective calibration curves.

Visualizations

To aid in understanding the processes involved in this compound degradation and its analysis, the following diagrams are provided.

degradation_pathway IBN This compound Hydrolysis Hydrolysis (Water, Acid/Base) IBN->Hydrolysis Photolysis Photolysis (Light) IBN->Photolysis Products_H Isobutyl Alcohol + Nitrite Hydrolysis->Products_H Products_P Isobutoxyl Radical + Nitric Oxide Photolysis->Products_P

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Purity Analyze Starting Material Purity (GC-FID) Start->Check_Purity Degraded_Stock Source New, High-Purity this compound Check_Purity->Degraded_Stock Impure Evaluate_Conditions Review Experimental Conditions (Solvent, pH, Temp, Light) Check_Purity->Evaluate_Conditions Pure Modify_Protocol Modify Protocol to Minimize Degradation Evaluate_Conditions->Modify_Protocol Suboptimal Check_Compatibility Check for Incompatible Reagents Evaluate_Conditions->Check_Compatibility Optimal Success Consistent Results Modify_Protocol->Success Reagent_Issue Substitute or Isolate Incompatible Reagents Check_Compatibility->Reagent_Issue Incompatible Check_Compatibility->Success Compatible Reagent_Issue->Success

Caption: Troubleshooting workflow for this compound degradation.

References

optimization of reaction parameters for isobutyl nitrate-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobutyl Nitrite-Mediated Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with isobutyl nitrite-mediated reactions.

A Note on Terminology: While the term "isobutyl nitrate" is sometimes used colloquially, the common reagent for the reactions discussed below, particularly diazotization, is isobutyl nitrite ((CH₃)₂CHCH₂ONO). This document focuses on the optimization and troubleshooting of reactions involving isobutyl nitrite.

Frequently Asked Questions (FAQs)

Q1: My diazotization reaction is showing low yield. What are the common causes?

A1: Low yields in diazotization reactions are frequently traced back to several key parameters:

  • Temperature Control: The most critical factor is maintaining a low reaction temperature, typically between 0-5 °C.[1][2] Diazonium salts are often unstable at higher temperatures and can decompose, leading to the formation of phenols and other byproducts. The addition of isobutyl nitrite or sodium nitrite solution should be slow and controlled to manage the exothermic nature of the reaction.[1][2][3]

  • Reagent Stoichiometry: An insufficient amount of isobutyl nitrite will lead to incomplete conversion of the starting amine. A slight excess (e.g., 1.05 - 1.15 equivalents) is often recommended to ensure the reaction goes to completion.[2][4]

  • Acid Concentration: A sufficient amount of acid is crucial. Typically, 2.5 to 3.0 equivalents of a strong acid like HCl are used. One equivalent protonates the amine, while the rest reacts with the nitrite source to generate the necessary nitrosonium ion (NO⁺) electrophile.[2][5]

  • Purity and Stability of Isobutyl Nitrite: Isobutyl nitrite can degrade over time, especially if exposed to air, light, or moisture.[6] Using old or improperly stored reagent can significantly reduce yield. Commercially available isobutyl nitrite may have a purity of only 63%.[6]

Q2: I'm observing the formation of a dark-colored precipitate or oily byproduct. What is it and how can I prevent it?

A2: This is likely due to side reactions, most commonly:

  • Azo Coupling: The newly formed diazonium salt can couple with the unreacted starting amine, especially if the amine is highly activated. This can be minimized by ensuring the amine is fully protonated in a sufficiently acidic medium and by maintaining a low temperature.

  • Phenol Formation: As mentioned, decomposition of the diazonium salt, often due to elevated temperatures, will produce phenols. These can undergo further reactions, leading to colored impurities.

  • Nitrosamine Formation: If your starting material is a secondary amine, it will form an N-nitrosamine, which often appears as an insoluble oil.[7]

Q3: How do I know when my diazotization is complete and how do I handle excess reagent?

A3: To monitor the reaction and handle excess nitrous acid:

  • Starch-Iodide Paper Test: You can test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper. An immediate blue-black color indicates that excess nitrous acid is present and the reaction is complete.[2][8]

  • Quenching Excess Nitrous Acid: Once the reaction is complete, the excess nitrous acid should be destroyed to prevent unwanted side reactions in subsequent steps. This is typically done by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.[2]

Q4: What are the critical safety precautions when working with isobutyl nitrite?

A4: Isobutyl nitrite is a hazardous chemical requiring strict safety protocols.

  • Flammability: It is highly flammable with a low flash point, and its vapors can form explosive mixtures with air.[9][10] All work should be conducted in a well-ventilated fume hood, away from ignition sources.[11][9][12] Use explosion-proof equipment and non-sparking tools.[9]

  • Toxicity and Health Hazards: It is toxic if inhaled or swallowed. Inhalation can cause headache, dizziness, nausea, and a dangerous condition called methemoglobinemia, where the blood's ability to carry oxygen is reduced.[13] It is also a suspected carcinogen.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[12][15]

  • Storage: Store isobutyl nitrite in a cool, well-ventilated, fireproof area, separated from acids.[11][9] Keep the container tightly closed and protected from light and moisture to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Degraded Isobutyl Nitrite: The reagent may have decomposed due to age or improper storage.Use a fresh bottle of isobutyl nitrite or purify the existing stock via distillation (under reduced pressure to prevent decomposition).[16]
2. Insufficient Acid: The amine may not be fully protonated, or there isn't enough acid to generate the nitrosonium ion.Ensure at least 2.5 equivalents of strong acid are used. Check the pH of the solution; it should be strongly acidic.[2]
3. Temperature Too Low: While low temperature is crucial, excessively cold conditions might slow the reaction rate significantly.Maintain the temperature within the optimal range of 0-5 °C. Ensure the stirring is efficient to promote mixing.[1][2]
Reaction Mixture Turns Dark Brown/Black 1. Temperature Too High: The exothermic reaction raised the internal temperature, causing decomposition of the diazonium salt.Add the isobutyl nitrite solution dropwise and more slowly. Improve the efficiency of the ice-salt bath to maintain 0-5 °C.[2][3]
2. Inefficient Stirring: Localized "hot spots" or areas of high reagent concentration can cause side reactions.Use vigorous mechanical or magnetic stirring throughout the addition.[2][8]
3. Unquenched Nitrous Acid: Excess nitrous acid is reacting with the product or other species in subsequent steps.After a positive starch-iodide test, quench the excess nitrous acid with urea or sulfamic acid until the test is negative.[2]
Formation of an Oily Layer 1. N-Nitrosamine Formation: The starting material was a secondary amine, not a primary one.Verify the identity and purity of the starting amine. N-nitrosamines are the expected product from secondary amines.[7]
2. Impurities in Reagents: Impurities in the starting amine or solvent may be reacting to form byproducts.Use purified reagents and solvents.
Violent Gas Evolution (other than N₂) or Runaway Reaction 1. Addition Rate Too Fast: Rapid addition of the nitrite source can cause a dangerous spike in temperature and pressure.Immediately slow or stop the addition. Ensure the cooling bath is effective. Reduce the rate of addition significantly for future attempts.[3]
2. Incorrect Stoichiometry: A significant excess of reagents can lead to uncontrolled reactions.Carefully re-calculate and measure all reagents before starting the experiment.

Experimental Protocols & Data

Optimized Reaction Parameters for Diazotization

The following table summarizes typical reaction parameters for the diazotization of an aromatic amine using an in situ generated nitrous acid source, which is analogous to using isobutyl nitrite.

ParameterRecommended RangeRationale
Temperature 0 - 5 °CMinimizes decomposition of the unstable diazonium salt.[1][17]
Amine 1.0 equivalentThe limiting reagent.
Nitrite Source (e.g., NaNO₂ or Isobutyl Nitrite) 1.05 - 1.15 equivalentsA slight excess ensures complete conversion of the amine.[2][4]
Strong Acid (e.g., HCl) 2.5 - 3.0 equivalentsEnsures full protonation of the amine and provides the acidic medium for nitrous acid formation.[2]
Reaction Time 30 - 60 minutesIncludes slow addition time and a subsequent stirring period to ensure completion.[2]
Solvent Aqueous HCl, AcetonitrileAqueous acid is common for amines that form soluble hydrochloride salts.[2] Acetonitrile can be used for aprotic diazotization.[18]
Protocol: Diazotization of an Aromatic Amine

This protocol describes a general procedure for the in situ formation of a diazonium salt for use in a subsequent reaction (e.g., Sandmeyer reaction).

Materials:

  • Aromatic Amine (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Isobutyl Nitrite (1.1 eq) or Sodium Nitrite (1.1 eq)

  • Solvent (e.g., Water, Acetonitrile)

  • Urea or Sulfamic Acid

  • Potassium Iodide-Starch Paper

Procedure:

  • Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend or dissolve the aromatic amine (1.0 eq) in the chosen solvent. Add concentrated hydrochloric acid (3.0 eq). Stir the mixture. If needed, gentle warming can be used to dissolve the amine salt, but the solution must be cooled back to room temperature afterward.[2]

  • Reaction Setup: Cool the flask containing the amine salt solution to 0-5 °C using an ice-salt bath. Ensure vigorous stirring throughout the entire process.[2]

  • Nitrite Addition: If using sodium nitrite, prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water. If using isobutyl nitrite, it can be used directly.

  • Slowly add the isobutyl nitrite or sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. Critically, maintain the internal reaction temperature below 5 °C.[2]

  • Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath. Periodically check for the presence of excess nitrous acid using KI-starch paper. A positive test (blue-black color) indicates the reaction is complete.[2]

  • Quenching: Once the reaction is complete, add small portions of urea or sulfamic acid to the mixture until the KI-starch test is negative. This destroys excess nitrous acid.[2]

  • The resulting solution contains the diazonium salt and is ready for use in the next synthetic step.

Visual Guides

Diazotization_Mechanism General Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt IBN Isobutyl Nitrite ((CH₃)₂CHCH₂ONO) H_plus H⁺ (from Acid) IBN->H_plus + Nitrosonium Nitrosonium Ion (NO⁺) H_plus->Nitrosonium Protonation & Loss of Alcohol Isobutanol Isobutanol Nitrosonium_ref NO⁺ Amine Primary Aromatic Amine (Ar-NH₂) Amine->Nitrosonium_ref + NO⁺ N_Nitrosamine N-Nitrosamine Intermediate Diazonium Arenediazonium Salt (Ar-N₂⁺) N_Nitrosamine->Diazonium Tautomerization & Dehydration Nitrosonium_ref->N_Nitrosamine Nucleophilic Attack

Caption: Key steps in the isobutyl nitrite-mediated diazotization of a primary aromatic amine.

Experimental_Workflow Experimental Workflow for Diazotization prep 1. Prepare Amine Salt (Amine + Acid + Solvent) cool 2. Cool to 0-5 °C (Ice-Salt Bath) prep->cool add 3. Add Isobutyl Nitrite (Dropwise, T < 5 °C) cool->add stir 4. Stir for 15-30 min (After Addition) add->stir test 5. Test for Excess HNO₂ (KI-Starch Paper) stir->test test->add Negative (Add more nitrite) quench 6. Quench Excess HNO₂ (Add Urea/Sulfamic Acid) test->quench Positive product 7. Proceed to Next Step (Diazonium Salt Ready) quench->product

Caption: A typical workflow for performing a laboratory-scale diazotization reaction.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or Reaction Failure q_temp Was Temp < 5°C during addition? start->q_temp a_temp_no Result: Decomposition Action: Improve cooling, slow addition rate. q_temp->a_temp_no No q_reagent Is Isobutyl Nitrite fresh/pure? q_temp->q_reagent Yes a_reagent_no Result: Inactive Reagent Action: Use new bottle or purify. q_reagent->a_reagent_no No q_acid Stoichiometry Check: Acid ≥ 2.5 eq? Nitrite ≥ 1.05 eq? q_reagent->q_acid Yes a_acid_no Result: Incomplete Reaction Action: Recalculate and re-weigh reagents. q_acid->a_acid_no No end Review other parameters (stirring, solvent, etc.) q_acid->end Yes

Caption: A decision tree to diagnose common issues in isobutyl nitrite-mediated reactions.

References

Technical Support Center: Advanced Purification of Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on advanced purification methods for crude isobutyl nitrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is unreacted isobutyl alcohol, which can be present due to an incomplete reaction or degradation of the product.[1] Other potential impurities include residual acids (like sulfuric or hydrochloric acid) used as catalysts in the synthesis, water, and byproducts such as this compound, which can form if oxygen is present during the reaction. Decomposition can also lead to the formation of nitric oxide and isobutoxyl radicals.

Q2: My crude this compound is a yellow to brownish color. What causes this and how can I remove the color?

A2: The yellow to brownish color is often due to the presence of dissolved nitrogen oxides (NOx) which form as byproducts during synthesis. A simple wash with a dilute sodium bicarbonate solution is typically effective at neutralizing and removing these acidic and colored impurities.

Q3: I'm observing significant product loss during distillation. What could be the cause?

A3: this compound is sensitive to heat and can decompose at its atmospheric boiling point (66-67°C).[2] It is crucial to perform distillations under reduced pressure to lower the boiling point and minimize thermal decomposition. Ensure your vacuum system is efficient and stable. Additionally, avoid exposing the compound to light and moisture, as these can also promote degradation.[2]

Q4: During the aqueous wash, a stable emulsion has formed. How can I break it?

A4: Emulsion formation is a common issue when washing organic layers with aqueous solutions. To break the emulsion, you can try the following techniques:

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Centrifugation: If the emulsion persists, centrifuging the mixture can effectively separate the layers.

  • Filtration: Passing the emulsified mixture through a plug of glass wool can sometimes break the emulsion.

Q5: Can I use silica gel for column chromatography to purify this compound?

A5: While possible, caution is advised. Standard silica gel is slightly acidic and can promote the hydrolysis of this compound back to isobutyl alcohol.[3] If you must use silica gel, it is recommended to first neutralize it by flushing the column with a solvent system containing 1-3% triethylamine.[4] Alternatively, using a less acidic stationary phase like neutral alumina is a safer option.[5][6][7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is still wet after drying with anhydrous salts (e.g., MgSO₄, Na₂SO₄) 1. Insufficient amount of drying agent. 2. Drying agent is no longer effective (has absorbed maximum water). 3. Insufficient contact time.1. Add more drying agent until it no longer clumps together. 2. Use fresh, anhydrous drying agent. 3. Allow the mixture to stand for a longer period (e.g., 30 minutes) with occasional swirling.
Low purity after distillation 1. Inefficient fractional distillation column. 2. Distillation rate is too fast. 3. Poor vacuum leading to higher boiling temperatures and some decomposition.1. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). 2. Reduce the heating rate to ensure a slow and steady distillation rate (approx. 1 drop per second). 3. Check for leaks in your vacuum setup and ensure the pump is functioning correctly.
Product darkens or decomposes upon storage 1. Exposure to light, heat, or moisture. 2. Presence of residual acidic impurities.1. Store the purified this compound in a sealed, amber glass bottle at low temperature (0-6°C). 2. Add a stabilizer such as a small amount of anhydrous potassium carbonate or magnesium oxide (0.5-2% w/v).[8]
Unexpected peaks in GC-MS analysis 1. Contamination from solvents or glassware. 2. Decomposition during GC analysis (in the injector port). 3. Presence of isomeric impurities.1. Run a blank with the solvent to check for contamination. Ensure all glassware is thoroughly clean and dry. 2. Lower the injector port temperature. 3. Analyze the mass spectra of the unexpected peaks to identify their structures.

Quantitative Data Summary

Parameter Value Notes
Boiling Point (Atmospheric Pressure) 66-67 °CDecomposition may occur.
Boiling Point (Reduced Pressure) ~24-27 °C at 43 mmHgIdeal for minimizing thermal decomposition.
Density ~0.87 g/mL at 25 °C-
Washing Solution (Sodium Bicarbonate) 5% (w/v) aqueous solutionUse until effervescence ceases to ensure complete neutralization of acids.
Drying Agent (Anhydrous MgSO₄) ~1-2 g per 10 mL of organic phaseAdd until the drying agent no longer clumps.
Column Chromatography (Silica Gel) Mobile Phase Example: Hexane/Ethyl Acetate (95:5 to 90:10) with 1% TriethylamineThe addition of triethylamine is crucial to prevent on-column degradation.
Column Chromatography (Neutral Alumina) Mobile Phase Example: Hexane/Diethyl Ether (98:2 to 95:5)A better alternative to silica gel for acid-sensitive compounds.

Experimental Protocols

Protocol 1: Washing and Drying of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of cold deionized water and gently swirl the funnel. Allow the layers to separate and discard the lower aqueous layer.

  • Add an equal volume of a cold 5% aqueous sodium bicarbonate solution. Stopper the funnel and carefully invert it, venting frequently to release the pressure from the evolved CO₂ gas. Shake gently.

  • Allow the layers to separate and discard the lower aqueous layer. Repeat the bicarbonate wash until no more gas evolves.

  • Wash the organic layer with an equal volume of cold brine (saturated NaCl solution) to help break any emulsions and remove residual water.

  • Drain the this compound layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (or sodium sulfate) in small portions while swirling until the drying agent no longer clumps together.

  • Stopper the flask and let it stand for at least 15-20 minutes.

  • Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Distillation under Reduced Pressure
  • Assemble a fractional distillation apparatus with a Vigreux column and a vacuum adapter. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Place the dried crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 40-50 mmHg).

  • Begin heating the distillation flask gently using a water bath or heating mantle.

  • Collect a small forerun fraction, which may contain residual volatile impurities.

  • Collect the main fraction of pure this compound at a constant temperature and pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxide residues.

  • Release the vacuum slowly before turning off the pump.

Protocol 3: Column Chromatography on Neutral Alumina
  • Prepare a slurry of neutral alumina (Activity Grade I) in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles in the packed bed.

  • Allow the solvent to drain until it is just level with the top of the alumina.

  • Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding diethyl ether).

  • Collect fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation) at a low temperature.

Visualizations

Experimental_Workflow crude Crude this compound wash Aqueous Washing (H₂O, NaHCO₃, Brine) crude->wash dry Drying (Anhydrous MgSO₄) wash->dry purification Purification Step dry->purification distill Vacuum Fractional Distillation purification->distill For larger scales chrom Column Chromatography (Neutral Alumina) purification->chrom For smaller scales or high purity requirements pure Pure this compound distill->pure chrom->pure analyze Purity Analysis (GC-MS, NMR) pure->analyze

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Purity After Initial Purification check_gc Analyze by GC-MS start->check_gc broad_peak Broad Solvent Peak? check_gc->broad_peak yes_water Residual Water broad_peak->yes_water Yes no_water Other Impurities Present broad_peak->no_water No redry Re-dry with fresh anhydrous MgSO₄ yes_water->redry check_bp Check Boiling Point of Impurity vs. Product no_water->check_bp bp_close Boiling points are close check_bp->bp_close Close bp_far Boiling points are different check_bp->bp_far Different fractional_distill Perform careful fractional distillation under vacuum bp_close->fractional_distill rerun_distill Re-distill with better vacuum and slower rate bp_far->rerun_distill

Caption: A troubleshooting decision tree for low product purity after initial purification steps.

References

preventative measures for isobutyl nitrate polymerization and decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the preventative measures for isobutyl nitrate decomposition. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from isobutyl nitrite?

A1: this compound is an alkyl ester of nitric acid with the chemical formula (CH₃)₂CHCH₂ONO₂. It is important to distinguish it from isobutyl nitrite ((CH₃)₂CHCH₂ONO), which has a different chemical structure and properties. While both are volatile liquids, their reactivity and decomposition pathways differ. This guide focuses exclusively on this compound.

Q2: What are the primary pathways for this compound decomposition?

A2: this compound primarily decomposes through three main pathways:

  • Thermal Decomposition: When heated, this compound can undergo homolytic cleavage of the O-NO₂ bond to form an isobutoxy radical and nitrogen dioxide (NO₂)[1][2]. The isobutoxy radical can then undergo further reactions.

  • Photolytic Decomposition: Exposure to light, particularly UV radiation, can induce the decomposition of this compound. In an aqueous environment, this can lead to the formation of isobutyraldehyde and acetone, among other products[3].

  • Hydrolysis: In the presence of water, especially under acidic or alkaline conditions, this compound can be hydrolyzed to isobutyl alcohol and nitric acid[4][5][6]. The rate of hydrolysis is dependent on the pH of the solution[5].

Q3: Is this compound prone to polymerization?

A3: There is currently no significant scientific literature to suggest that this compound is prone to polymerization under standard laboratory conditions. Its instability is primarily characterized by decomposition into smaller molecules.

Q4: What are the signs of this compound decomposition?

A4: Signs of decomposition can include:

  • A change in color from colorless to pale yellow.

  • The presence of a brown gas, which could indicate the formation of nitrogen dioxide (NO₂).

  • A change in the odor of the substance.

  • A decrease in the purity of the sample over time, which can be confirmed by analytical methods such as gas chromatography. The primary impurity is often isobutyl alcohol[7].

Q5: How should I store this compound to minimize decomposition?

A5: To minimize decomposition, this compound should be stored in a cool, dry, and dark place[8]. It is recommended to store it in a tightly sealed container, under an inert atmosphere if possible, and in an explosion-proof refrigerator[8][9][10]. Avoid exposure to heat, light, and moisture.

Q6: What materials are incompatible with this compound?

A6: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases[7]. Contact with these substances can accelerate decomposition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Sample has turned yellow/brown. Decomposition due to exposure to light, heat, or air.1. Check the storage conditions. Ensure the sample is stored in a cool, dark, and tightly sealed container. 2. If purity is critical, repurify the sample (e.g., by distillation) or use a fresh batch. 3. For future prevention, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Unexpected reaction products are observed in an experiment. 1. Decomposition of this compound prior to or during the reaction. 2. Incompatibility with other reagents or solvents.1. Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS, NMR). 2. Review all reagents and solvents for potential incompatibilities. 3. Run a control experiment with freshly purified this compound.
Pressure buildup in the storage container. Decomposition leading to the formation of gaseous byproducts such as nitrogen oxides.1. CAUTION: Handle with extreme care. Do not open a container that shows signs of significant pressure buildup. 2. Cool the container before attempting to slowly vent it in a well-ventilated fume hood. 3. Dispose of the material according to your institution's hazardous waste guidelines.

Decomposition Pathways and Prevention Workflow

The following diagrams illustrate the primary decomposition pathways of this compound and a recommended workflow for preventing its degradation.

This compound Decomposition Pathways IBN This compound ((CH₃)₂CHCH₂ONO₂) Radicals Isobutoxy Radical + NO₂ IBN->Radicals Homolytic Cleavage Aldehyde Isobutyraldehyde IBN->Aldehyde Aqueous Photolysis Acetone Acetone IBN->Acetone Aqueous Photolysis Alcohol Isobutyl Alcohol + Nitric Acid IBN->Alcohol Hydrolysis Thermal Thermal Energy (Heat) Thermal->IBN Photolytic Light (UV) Photolytic->IBN Hydrolysis Water (H₂O) Hydrolysis->IBN

Caption: Primary decomposition pathways of this compound.

Preventative Measures Workflow start Start: Handling This compound storage Proper Storage: - Cool (2-8°C) - Dark (Amber Bottle) - Tightly Sealed - Inert Atmosphere start->storage handling Safe Handling: - Use in Fume Hood - Avoid Heat/Ignition Sources - Ground Equipment storage->handling purity_check Purity Check: (e.g., GC-MS) Is purity acceptable? handling->purity_check use_experiment Use in Experiment purity_check->use_experiment Yes repurify Repurify or Obtain Fresh Stock purity_check->repurify No end End of Process use_experiment->end repurify->purity_check

Caption: Workflow for preventing this compound decomposition.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of common decomposition products like isobutyl alcohol.

  • Objective: To determine the percentage purity of an this compound sample.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

    • Autosampler or manual injection system.

  • Reagents:

    • This compound sample.

    • High-purity solvent for dilution (e.g., hexane or dichloromethane).

    • Reference standards for this compound and isobutyl alcohol.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v). Also, prepare solutions of the reference standards at known concentrations.

    • GC Conditions (Example):

      • Injector Temperature: 200°C

      • Detector Temperature: 250°C

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.

    • Data Interpretation: Identify the peaks corresponding to this compound and any impurities by comparing their retention times with the reference standards. Calculate the area percentage of each peak to determine the purity of the sample.

Protocol 2: Monitoring this compound Decomposition by UV-Vis Spectroscopy

This protocol can be used to monitor the decomposition of this compound over time under specific conditions (e.g., in a particular solvent or at an elevated temperature).

  • Objective: To qualitatively or semi-quantitatively track the decomposition of this compound.

  • Instrumentation:

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

  • Reagents:

    • This compound solution of known concentration in a suitable UV-transparent solvent (e.g., cyclohexane).

  • Procedure:

    • Baseline Measurement: Record the UV-Vis spectrum of the freshly prepared this compound solution.

    • Incubation: Store the solution under the desired experimental conditions (e.g., at a specific temperature, exposed to a light source).

    • Time-course Measurements: At regular intervals, record the UV-Vis spectrum of the solution.

    • Data Interpretation: Monitor for changes in the absorbance spectrum. A decrease in the absorbance maximum for this compound and/or the appearance of new absorbance bands can indicate decomposition.

Quantitative Data Summary

The following table summarizes available data on the stability and decomposition of alkyl nitrates. Note that specific quantitative data for this compound is limited, and data for analogous compounds are provided for reference.

Parameter Value Compound Conditions Reference
Alkaline Hydrolysis Rate Slower than ethyl nitrateThis compound90% ethanol with NaOH[4]
Aqueous Photolysis Products Isobutyraldehyde, AcetoneThis compoundAqueous solution[3]
Thermal Decomposition Mechanism O-NO₂ bond cleavageIsopropyl Nitrate473-658 K[1][11]
Thermal Decomposition Products Alkoxy radical + NO₂n-Propyl & n-Butyl Nitrate473-659 K[2]

References

Technical Support Center: Addressing and Overcoming Low Bioactivity of Isobutyl Nitrite in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity of isobutyl nitrite in functional assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower than expected bioactivity with isobutyl nitrite in my assay?

A1: Several factors can contribute to the apparent low bioactivity of isobutyl nitrite:

  • Purity and Stability: Isobutyl nitrite is a volatile compound and can degrade, especially in aqueous solutions. Commercially available preparations may also have significant impurities, with isobutyl alcohol being a common one, which lacks the same bioactivity. It is crucial to use a high-purity standard and handle it appropriately to minimize degradation.

  • Metabolic Activation: Isobutyl nitrite is a pro-drug that requires conversion to its active metabolite, nitric oxide (NO). This conversion can be enzymatic and may vary depending on the cell type or tissue preparation being used.[1] Assays using purified enzymes or cell lines with low metabolic capacity may show reduced activity.

  • Assay Conditions: The specific conditions of your assay, such as buffer composition, pH, and the presence of thiols, can significantly impact the release of NO from isobutyl nitrite and its subsequent effects.

Q2: How does the mechanism of action of isobutyl nitrite influence its activity in functional assays?

A2: Isobutyl nitrite exerts its biological effects primarily through the release of nitric oxide (NO).[2] NO activates soluble guanylate cyclase (sGC) in target cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2][3] cGMP then acts as a second messenger to mediate downstream effects like vasodilation and inhibition of platelet aggregation.[4][5] Therefore, any factor that interferes with this signaling pathway can reduce the observed bioactivity.

Q3: What are the expected outcomes of isobutyl nitrite in common functional assays?

A3: In appropriate experimental settings, isobutyl nitrite is expected to:

  • Induce Vasodilation/Vasorelaxation: Cause relaxation of pre-constricted blood vessels.[6]

  • Increase Intracellular cGMP Levels: Lead to a measurable increase in cGMP in target cells.[3]

  • Inhibit Platelet Aggregation: Reduce the aggregation of platelets in response to agonists.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no vasorelaxation observed. Degraded or impure isobutyl nitrite. Use a fresh, high-purity stock of isobutyl nitrite. Prepare solutions immediately before use.
Endothelium removal in an endothelium-dependent preparation. Ensure the integrity of the endothelium if studying endothelium-dependent vasodilation. Acetylcholine can be used as a positive control to verify endothelial function.[1]
Low metabolic conversion to NO. Consider using a tissue preparation with known metabolic capacity for organic nitrites. Alternatively, compare the effect with a direct NO donor like sodium nitroprusside.
Inconsistent or low cGMP levels. Degradation of cGMP by phosphodiesterases (PDEs). Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP breakdown.[7]
Insufficient incubation time. Optimize the incubation time with isobutyl nitrite. NO release and cGMP production can be transient.
Cell lysis and sample handling issues. Ensure proper cell lysis and sample handling to prevent cGMP degradation. Follow the protocol of your cGMP assay kit carefully.
Minimal or no inhibition of platelet aggregation. Inappropriate agonist concentration. Titrate the concentration of the platelet agonist (e.g., ADP, collagen) to achieve a submaximal aggregation response, allowing for the detection of inhibitory effects.
Pre-activation of platelets during preparation. Handle blood samples and prepare platelet-rich plasma (PRP) carefully to avoid premature platelet activation.[8]
Incorrect buffer conditions. Ensure the pH and calcium concentration of the buffer are optimal for platelet function and the action of isobutyl nitrite.

Data Presentation

Table 1: Comparative Potency (EC₅₀) of Various Nitric Oxide (NO) Donors in Vasodilation Assays

NO DonorEC₅₀ (µM)Tissue PreparationReference
Sodium Nitroprusside (SNP)0.0099 ± 0.001Rat Aorta[5]
Carvedilol0.069 ± 0.003Rat Aorta[5]
Isoxsuprine0.046 ± 0.004Rat Aorta[5]
Nebivolol2.014 ± 0.215Rat Aorta[5]

Note: Data for isobutyl nitrite was not available in the direct comparisons found. The provided data illustrates the range of potencies observed for other vasodilators, with SNP being a potent direct NO donor.

Experimental Protocols

Vasorelaxation Assay in Isolated Arteries

This protocol describes the measurement of vasorelaxation in response to an NO donor in isolated arterial rings using a wire myograph.

Materials:

  • Isolated arterial segments (e.g., rat aorta, human subcutaneous resistance arteries)

  • Wire myograph system

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, KH₂PO₄ 1.18, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, glucose 11.1, and EDTA 0.026.

  • Vasoconstrictor agent (e.g., phenylephrine, U46619)

  • Isobutyl nitrite stock solution

  • Positive control (e.g., acetylcholine for endothelium-dependent relaxation, sodium nitroprusside for endothelium-independent relaxation)

Procedure:

  • Mount the arterial segments on the wires of the myograph chamber containing PSS at 37°C and bubble with 95% O₂/5% CO₂.[1]

  • Allow the preparations to equilibrate for at least 60 minutes, replacing the PSS every 15 minutes.

  • Standardize the vessels by challenging them with a high potassium salt solution to ensure robust contractile responses.[2]

  • Pre-constrict the arterial rings with a concentration of a vasoconstrictor (e.g., phenylephrine) that produces approximately 75-85% of the maximal contraction.[1]

  • Once a stable contraction is achieved, add cumulative concentrations of isobutyl nitrite to the chamber.

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

  • Express the relaxation as a percentage reversal of the pre-constriction.

Measurement of Intracellular cGMP Levels

This protocol outlines a general procedure for measuring intracellular cGMP levels in cultured cells using a commercially available ELISA kit.

Materials:

  • Cultured cells

  • Cell culture medium and supplements

  • Isobutyl nitrite stock solution

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer (provided with the ELISA kit)

  • cGMP ELISA kit

Procedure:

  • Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • On the day of the experiment, replace the culture medium with serum-free medium.

  • Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.[7]

  • Treat the cells with various concentrations of isobutyl nitrite for the desired time (e.g., 10-30 minutes).[7]

  • Lyse the cells using the lysis buffer provided in the ELISA kit.

  • Centrifuge the lysate to pellet cellular debris.[7]

  • Perform the cGMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves adding samples and standards to an antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate and a substrate for color development.[7]

  • Read the absorbance on a microplate reader and calculate the cGMP concentration based on a standard curve.[7]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human blood in sodium citrate anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Platelet agonist (e.g., ADP, collagen, arachidonic acid).

  • Isobutyl nitrite stock solution.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).[4] Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add the desired concentration of isobutyl nitrite or vehicle control to the PRP and incubate for a short period.

  • Add the platelet agonist to initiate aggregation and record the change in light transmission over time.

  • The extent of aggregation is measured as the maximum percentage change in light transmission.

Visualizations

Signaling Pathway of Isobutyl Nitrite

IBN Isobutyl Nitrite NO Nitric Oxide (NO) IBN->NO Metabolic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Platelet Platelet Aggregation Inhibition PKG->Platelet

Caption: Signaling cascade of isobutyl nitrite bioactivity.

Experimental Workflow for Vasorelaxation Assay

Start Start Mount Mount Arterial Ring in Myograph Start->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate PreConstrict Pre-constrict with Vasoconstrictor Equilibrate->PreConstrict AddIBN Add Cumulative Concentrations of Isobutyl Nitrite PreConstrict->AddIBN Record Record Relaxation Response AddIBN->Record Analyze Analyze Data (% Relaxation) Record->Analyze End End Analyze->End

Caption: Workflow for the isolated artery vasorelaxation assay.

Troubleshooting Logic for Low Bioactivity

rect rect Start Low Bioactivity Observed CheckPurity Check Compound Purity & Stability? Start->CheckPurity CheckMetabolism Is Metabolic Activation a Factor? CheckPurity->CheckMetabolism No SolutionPurity Use fresh, high-purity isobutyl nitrite. Prepare solutions fresh. CheckPurity->SolutionPurity Yes CheckAssay Review Assay Conditions? CheckMetabolism->CheckAssay No SolutionMetabolism Use metabolically active tissue/cells or compare with direct NO donor. CheckMetabolism->SolutionMetabolism Yes SolutionAssay Optimize buffer, pH, and co-factors (e.g., PDE inhibitors). CheckAssay->SolutionAssay Yes End Re-run Experiment CheckAssay->End No SolutionPurity->CheckMetabolism SolutionMetabolism->CheckAssay SolutionAssay->End

Caption: A logical approach to troubleshooting low bioactivity.

References

identifying and mitigating interfering substances in isobutyl nitrate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of isobutyl nitrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound?

A1: The most reliable and commonly used method for the analysis of volatile compounds like this compound is gas chromatography (GC).[1] This is often coupled with detectors such as a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Mass Spectrometer (MS) for enhanced sensitivity and identification.[1][2] Headspace GC (HS-GC) is also frequently employed, particularly for analyzing samples in complex matrices.[2][3]

Q2: What are the primary interfering substances in this compound analysis?

A2: The most significant interfering substance is isobutyl alcohol, which is the primary degradation product of this compound, especially in the presence of water.[4][1][5] Other potential interferents include:

  • Other structurally related alkyl nitrates and their corresponding alcohols if present in the sample.

  • Solvents used during sample preparation or for cleaning laboratory equipment, such as methanol or acetone.[6]

  • Impurities from the synthesis of this compound.[1]

  • Components from the analytical system itself, such as column bleed or septum degradation products.[6]

Q3: How does this compound degrade, and how can I prevent it?

A3: this compound is susceptible to degradation through hydrolysis and photolysis.[2][5]

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form isobutyl alcohol and nitrous acid.[5] To mitigate this, ensure all solvents and glassware are anhydrous and store samples in a dry environment.

  • Photolysis: Exposure to light, particularly UV light, can cause the dissociation of this compound into nitrogen monoxide and alkoxyl radicals.[2] It is crucial to store standards and samples in amber vials or otherwise protect them from light.

Q4: My baseline is noisy. What are the common causes?

A4: A noisy baseline in your chromatogram can stem from several sources:

  • Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high background signal. Ensure you are using high-purity gas and that gas lines are clean.[6]

  • Column Bleed: Operating the GC column at temperatures above its recommended limit can cause the stationary phase to degrade and elute, resulting in a rising baseline, particularly with temperature programming.

  • Septum Bleed: Small particles from the injection port septum can enter the column, especially after multiple injections. Regular replacement of the septum is recommended.

  • Dirty Injection Port or Detector: Residue from previous analyses can accumulate and cause baseline noise. Regular cleaning and maintenance are essential.[6]

Troubleshooting Guide

Problem 1: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Suggested Solution
Active sites in the injection port liner or column Deactivate the liner with a silylating agent or use a liner with a built-in deactivation layer. Condition the column according to the manufacturer's instructions.
Column contamination Bake out the column at a high temperature (within its specified limits). If this fails, trim the first few centimeters from the front of the column.
Incompatible solvent Ensure the sample solvent is compatible with the GC column's stationary phase.
Sample overload Dilute the sample or reduce the injection volume.

Problem 2: The this compound peak is smaller than expected or absent.

Possible Cause Suggested Solution
Degradation of the analyte Prepare fresh standards and samples, minimizing exposure to water and light.[2][5] Check for the presence of a large isobutyl alcohol peak, which would indicate degradation.
Leak in the system Check for leaks in the gas lines, fittings, and injection port septum using an electronic leak detector. An air leak can be identified by the presence of nitrogen (m/z 28) and oxygen (m/z 32) peaks in the mass spectrum.[6]
Improper injection Ensure the syringe is functioning correctly and that the injection volume is accurate. For headspace analysis, optimize incubation time and temperature.
Detector issue Verify that the detector is turned on and operating within its specified parameters. For MS, ensure the filament is on and the tuning is correct.

Problem 3: An interfering peak is co-eluting with this compound.

Possible Cause Suggested Solution
Isobutyl alcohol from degradation Optimize the GC temperature program to improve separation. A slower temperature ramp can increase resolution between closely eluting peaks.[7]
Solvent peak interference Choose a solvent with a boiling point significantly different from this compound.[7] Alternatively, use a solvent-free injection technique or adjust the data acquisition to begin after the solvent has eluted.[7]
Matrix interference Employ a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds from the sample matrix before injection.

Data Presentation

Table 1: Reported Gas Chromatography Methods and Detection Limits

AnalyteAnalytical MethodDetectorLimit of Detection (LOD) / Lower Limit of Quantitation (LLOQ)Reference
Isobutyl NitriteGas ChromatographyFID or ECD0.001–0.060 µg/mL[4][1]
Isobutyl NitriteGas ChromatographyECD1 ng/mL (in rat blood)[8]
Various AlcoholsHeadspace GCFID0.02 - 0.05 mg/L (in serum)[3]
AcetoneHeadspace GCFID0.24 mg/L (in serum)[3]
MethanolHeadspace GCFID0.22 mg/L (in serum)[3]

Table 2: Common Contaminants in GC-MS Analysis and Their Characteristic Ions

CompoundCharacteristic Ions (m/z)Likely SourceReference
Air/Water18, 28, 32, 44Air leaks, contaminated carrier gas[6]
Methanol31Cleaning solvent[6]
Acetone43, 58Cleaning solvent[6]
Benzene78Cleaning solvent[6]
PFTBA69, 131, 219, 264, 414, 502MS tuning compound[6]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for Alkyl Nitrates and Corresponding Alcohols

This protocol is adapted from a method for detecting various alkyl nitrites and their corresponding alcohols.[3]

  • Sample Preparation:

    • For liquid samples (e.g., "poppers"), dilute appropriately with a suitable solvent.

    • For biological fluids (e.g., serum), use a standard volume (e.g., 0.5 mL) in a headspace vial.

  • Internal Standard:

    • Add a known concentration of an internal standard (e.g., a different alcohol not expected in the sample) to all samples, calibrators, and controls.

  • Headspace Incubation:

    • Seal the vials immediately after sample and standard addition.

    • Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

  • GC-FID Analysis:

    • Injection: Automatically inject a set volume of the headspace gas into the GC.

    • Column: Use a suitable capillary column for volatile compounds (e.g., a DB-ALC1 or similar).

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

    • Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/minute.

      • Final hold: Hold at 200°C for 2 minutes.

    • Detector: FID at 250°C.

  • Quantification:

    • Identify peaks based on their retention times relative to known standards.

    • Quantify the analytes by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

cluster_degradation This compound Degradation Pathways IBN This compound IBA Isobutyl Alcohol IBN->IBA NA Nitrous Acid IBN->NA NO Nitric Oxide Radical IBN->NO IBR Isobutoxyl Radical IBN->IBR H2O Water (Hydrolysis) H2O->IBN Light Light (Photolysis) Light->IBN cluster_troubleshooting Troubleshooting Workflow: Co-eluting Peaks Start Problem: Co-eluting Peak with this compound CheckDeg Check for Degradation: High Isobutyl Alcohol Peak? Start->CheckDeg OptimizeGC Optimize GC Method: - Slower Temp Ramp - Different Column CheckDeg->OptimizeGC Yes SolventPeak Is it the Solvent Peak? CheckDeg->SolventPeak No Resolved Peak Resolved OptimizeGC->Resolved ChangeSolvent Change Solvent or Adjust Acquisition Time SolventPeak->ChangeSolvent Yes MatrixEffect Is it a Matrix Component? SolventPeak->MatrixEffect No ChangeSolvent->Resolved Cleanup Implement Sample Cleanup: (SPE, LLE) MatrixEffect->Cleanup Yes Cleanup->Resolved

References

best practices for enhancing the long-term shelf-life of isobutyl nitrate reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for enhancing the long-term shelf-life of isobutyl nitrate reagents. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is hydrolysis. The compound is sensitive to moisture, heat, and light.[1][2] Upon exposure to these conditions, it slowly decomposes into isobutyl alcohol, oxides of nitrogen, and water.[3][4][5] This degradation is often auto-catalyzed by the formation of acidic byproducts, which further accelerates the breakdown of the reagent.[6]

Q2: What are the ideal storage conditions for maximizing the shelf-life of this compound?

A2: To maximize shelf-life, this compound should be stored in a tightly closed container in a cool, dry, and dark place.[2][7][8] An explosion-proof refrigerator, typically at a recommended temperature of 2-8 °C, is ideal.[8][9] The container should be sealed under an inert atmosphere if possible to minimize exposure to oxygen and moisture.[9] Always store the reagent away from heat sources, sparks, open flames, and incompatible substances like acids, strong bases, and oxidizing agents.[4][7][8][10]

Q3: How can I visually identify a degraded this compound reagent?

A3: A pure this compound reagent is typically a colorless to pale yellow liquid.[1][3] Signs of degradation can include a significant color change or the formation of precipitates.[6] However, a loss of potency can occur even without obvious visual cues. The most reliable method to assess purity is through analytical techniques like Gas Chromatography (GC).[3][4]

Q4: What are chemical stabilizers and how do they work for this compound?

A4: Chemical stabilizers are compounds added to this compound to inhibit decomposition. Solid alkaline materials are particularly effective.[6] For example, anhydrous potassium carbonate or trisodium phosphate can be added to the reagent.[6][10] These stabilizers work by neutralizing the acidic byproducts of hydrolysis, thereby breaking the auto-catalytic cycle of degradation.[6] While some secondary aryl amines can also act as stabilizers, they may cause discoloration or precipitation.[6]

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on storage conditions and whether a stabilizer is used. Unstabilized reagents can decompose noticeably within a few days or weeks, especially if not stored properly.[11] One report noted that a sample lost 75-80% of its potency after five months during a warm summer.[11] Once a bottle is opened, its shelf-life can decrease to between one and three months due to exposure to air and moisture.[12] Proper storage and the use of stabilizers can extend the shelf-life significantly.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected when using this compound.

This is a common issue and often points to reagent degradation. Follow this troubleshooting workflow to diagnose the problem.

G A Low Reaction Yield or Inconsistent Results B Step 1: Visually Inspect the Reagent A->B C Is there significant color change or precipitate? B->C D YES C->D E NO C->E F Reagent is likely degraded. Procure a new, stabilized batch. D->F G Step 2: Review Storage & Handling History E->G H Was the reagent stored in a cool, dark, dry place? Was the container tightly sealed? G->H I NO H->I J YES H->J K Improper storage is the likely cause. Review and correct storage protocols. Consider the reagent compromised. I->K L Step 3: Perform Analytical Purity Check J->L M Analyze reagent purity via GC-FID. Check for the presence of isobutyl alcohol. L->M N Is purity <95% or is isobutyl alcohol peak significant? M->N O YES N->O P NO N->P Q Reagent is confirmed to be degraded. Dispose of the old reagent properly and use a new batch. O->Q R Reagent is likely pure. Troubleshoot other reaction parameters (e.g., other reagents, catalyst, temperature, solvent). P->R

Caption: Troubleshooting workflow for this compound degradation issues.

Data Presentation

Table 1: Summary of Storage Conditions and Their Impact on this compound Stability
ParameterRecommended ConditionRationale & Consequence of DeviationCitations
Temperature 2-8 °C (Refrigerated)Heat accelerates the rate of hydrolytic decomposition. Storage at room temperature or higher significantly reduces shelf-life.[2][8][13]
Light Exposure Store in the dark (e.g., amber glass bottle in a cabinet)This compound is light-sensitive. UV exposure can provide the energy to initiate and accelerate degradation.[1][2][9]
Air/Moisture Tightly sealed container, preferably under inert gasOxygen and water vapor are key reactants in the degradation pathway. Frequent opening of the bottle introduces moisture and accelerates hydrolysis.[2][7][9][13]
pH/Additives Store with a solid alkaline stabilizer (e.g., K₂CO₃)Decomposition produces acidic byproducts that catalyze further degradation. A stabilizer neutralizes these acids, enhancing long-term stability.[6][10]
This compound Degradation Pathway

The primary degradation route for this compound is hydrolysis, which is accelerated by the presence of acid, heat, and light.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Products IBN This compound (C₄H₉NO₂) IBA Isobutyl Alcohol (C₄H₉OH) IBN->IBA + H₂O H2O Water (H₂O) Conditions Heat Light Acid (H⁺) Conditions->IBA HNO2 Nitrous Acid (HNO₂)

Caption: Hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol 1: Analytical Purity Assessment by Gas Chromatography (GC)

Objective: To quantify the purity of an this compound sample and detect the presence of its primary degradation product, isobutyl alcohol.

Methodology:

  • Sample Preparation:

    • Prepare a dilution series of a certified this compound standard and an isobutyl alcohol standard in a suitable solvent (e.g., hexane) to create a calibration curve.

    • Dilute the this compound reagent to be tested in the same solvent to a concentration that falls within the calibration range.

  • Instrumentation (Example):

    • System: Gas chromatograph with a Flame Ionization Detector (GC-FID).[3][4]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector: Split/splitless injector. Set to a temperature of 200 °C.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 150 °C.

      • Hold: Hold at 150 °C for 2 minutes.

    • Detector: FID set to 250 °C.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Record the chromatogram. Isobutyl alcohol, being more polar and having a lower boiling point than this compound, will typically have a shorter retention time.

    • Calculate the concentration of this compound and isobutyl alcohol in the sample by comparing peak areas to the calibration curves.

    • Purity is expressed as the percentage of this compound relative to the total integrated peak area.

Protocol 2: Comparative Stability Testing

Objective: To evaluate the shelf-life of this compound under different storage conditions.

Workflow:

G Experimental Workflow for Stability Testing A 1. Prepare Aliquots Divide a fresh batch of this compound into multiple airtight vials. B 2. Assign Storage Conditions Group A: 2-8°C, Dark (Control) Group B: 25°C, Dark Group C: 25°C, Ambient Light Group D: 2-8°C, Dark, with K₂CO₃ stabilizer A->B C 3. Time-Point Sampling Set a schedule for analysis: T=0, 1 month, 3 months, 6 months. B->C D 4. Purity Analysis At each time point, analyze one vial from each group using GC-FID (Protocol 1). C->D E 5. Data Evaluation Plot % Purity vs. Time for each condition. D->E F 6. Determine Shelf-Life Define shelf-life as the time until purity drops below an acceptable threshold (e.g., 95%). E->F

Caption: Workflow for conducting a comparative stability study.

References

Validation & Comparative

A Comparative Analysis of Isobutyl Nitrate and Other Alkyl Nitrates in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between related chemical compounds is paramount for experimental design and therapeutic application. This guide provides an objective comparison of isobutyl nitrate with other common alkyl nitrates, namely amyl nitrate and isopropyl nitrate, focusing on their performance in research settings. The information presented is supported by available experimental data and methodologies.

Comparative Analysis

The following sections detail the key performance indicators of this compound in comparison to amyl and isopropyl nitrate, covering vasodilator potency, pharmacokinetics, chemical stability, and side effect profiles.

Vasodilator Potency

The primary pharmacological effect of alkyl nitrates is vasodilation, mediated by the release of nitric oxide (NO). The potency of this effect is a critical parameter in research. While direct head-to-head comparative studies detailing the half-maximal effective concentration (EC50) for this compound, amyl nitrate, and isopropyl nitrate are limited in publicly available literature, the general structure-activity relationship of organic nitrates suggests that their vasodilatory potency is influenced by their molecular structure and lipophilicity.

It is important to note that much of the available research has been conducted on the corresponding alkyl nitrites (isobutyl nitrite, amyl nitrite, and isopropyl nitrite), which are closely related compounds and often used recreationally. Alkyl nitrates are considered prodrugs that are metabolized to release nitric oxide.

ParameterThis compoundAmyl NitrateIsopropyl NitrateReference
EC50 for Vasodilation Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.
Qualitative Potency Generally considered a potent vasodilator.Historically used as a potent and rapid-acting vasodilator for angina.A potent vasodilator, with volatility greater than isobutyl and amyl nitrite, suggesting rapid onset of action.[1][2]

Note: The lack of standardized comparative EC50 values for these specific nitrates in the scientific literature is a significant data gap. Researchers should determine these values empirically for their specific experimental model.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound dictates its onset and duration of action. Pharmacokinetic data for isobutyl, amyl, and isopropyl nitrates are not well-documented in comparative studies. However, studies on the corresponding nitrites and alcohols provide some insight.

ParameterThis compound (data from Isobutyl Nitrite)Amyl NitrateIsopropyl Nitrate (data from Isopropanol)Reference
Half-life (t½) ~1.4 minutes (in rats)Data not available.0.8 - 0.9 hours (for isopropanol metabolite in rats)[3][4][5]
Metabolism Rapidly metabolized to isobutyl alcohol.[3]Likely metabolized to amyl alcohol.Likely metabolized to isopropanol.[6]
Bioavailability (Inhaled) ~43% (for isobutyl nitrite in rats)Data not available.Data not available.[3]

Note: The pharmacokinetic data presented is largely based on studies of the corresponding alkyl nitrites or their alcohol metabolites. These values should be considered as estimates, and dedicated pharmacokinetic studies of the nitrates are recommended.

Chemical Stability

The stability of alkyl nitrates is a crucial consideration for storage and experimental use. They are known to be sensitive to light, heat, and hydrolysis.

ParameterThis compoundAmyl NitrateIsopropyl NitrateReference
Decomposition Decomposes in the presence of water, light, and air.[7]Decomposes on standing, especially in the presence of base, light, or water, and should be used within a few days of preparation.[2][8][9]Undergoes hydrolysis, with the rate increasing in acidic conditions.[10][11][12]
Storage Should be stored in a cool, dark place.[7]Recommended to be kept in a cool place.[8]Storage in a cold place is recommended to slow decomposition.[12]
Comparative Side Effect Profile

The side effect profiles of these compounds are primarily documented from their use as recreational drugs (as nitrites). The observed side effects are largely extensions of their vasodilatory properties.

Side EffectThis compound/NitriteAmyl Nitrate/NitriteIsopropyl Nitrate/NitriteReference
Headache YesYesYes[13]
Dizziness/Lightheadedness YesYesYes[13]
Tachycardia (Increased Heart Rate) YesYesYes[13]
Hypotension (Low Blood Pressure) YesYesYes
Methemoglobinemia YesYesYes
Maculopathy (Eye Damage) Less commonly reportedLess commonly reportedAssociated with foveal maculopathy.[1]

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo method is a standard for assessing the vasodilator properties of compounds.

Objective: To determine the concentration-response relationship of an alkyl nitrate's ability to relax pre-contracted arterial smooth muscle.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Alkyl nitrate solutions of varying concentrations

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat via an approved ethical method.

  • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with carbogen.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add the alkyl nitrate in a cumulative manner, increasing the concentration stepwise.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC50 value.

Nitric Oxide (NO) Release Assay (Griess Assay)

This colorimetric assay is a common indirect method to measure NO release by quantifying its stable breakdown product, nitrite.

Objective: To quantify the amount of nitric oxide released from an alkyl nitrate in a biological sample.

Materials:

  • Cell culture medium or buffer

  • Alkyl nitrate solution

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions (for calibration curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Incubate the biological sample (e.g., cells or tissue homogenate) with the alkyl nitrate solution for a specified period.

  • Collect the supernatant.

  • Add 50 µL of the supernatant to a well in the 96-well plate.

  • Add 50 µL of Griess Reagent Component A to the well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to the well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

G cluster_pathway Nitric Oxide Signaling Pathway AlkylNitrate Alkyl Nitrate (e.g., this compound) EnzymaticConversion Enzymatic Conversion (e.g., by cytochrome P450) AlkylNitrate->EnzymaticConversion Metabolism NO Nitric Oxide (NO) EnzymaticConversion->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Nitric Oxide Signaling Pathway for Alkyl Nitrates.

G cluster_workflow Experimental Workflow for Vasodilation Assay Aorta Excise Thoracic Aorta Rings Prepare Aortic Rings Aorta->Rings Mount Mount Rings in Organ Bath Rings->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Contraction (with Phenylephrine) Equilibrate->Contract AddDrug Add Alkyl Nitrate (Cumulative Doses) Contract->AddDrug Record Record Relaxation Response AddDrug->Record Analyze Analyze Data (Calculate EC50) Record->Analyze

References

Experimental Validation of Isobutyl Nitrate's Proposed Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of isobutyl nitrate's mechanism of action with other nitric oxide (NO) donors, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the experimental basis for the pharmacological effects of alkyl nitrites.

Proposed Mechanism of Action: The Nitric Oxide-cGMP Pathway

The primary proposed mechanism for this compound and other organic nitrates/nitrites is the relaxation of vascular smooth muscle. This effect is believed to be mediated through the generation of nitric oxide (NO), which subsequently activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] Increased intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[1][2]

NO_cGMP_Pathway cluster_extracellular Extracellular Space / Biotransformation cluster_intracellular Vascular Smooth Muscle Cell Isobutyl_Nitrate This compound NO Nitric Oxide (NO) Isobutyl_Nitrate->NO Metabolic Activation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Fig. 1: The canonical Nitric Oxide (NO) signaling pathway for vasodilation.

Comparative Performance: Isobutyl Nitrite vs. Other NO Donors

Experimental evidence differentiates the pharmacological profiles of various NO donors. Key differences are observed in their potency, stability, and propensity to induce tolerance. Isobutyl nitrite is often compared with its corresponding organic nitrate, this compound, and the clinically prevalent nitroglycerin (GTN).

Studies on isolated rabbit aortic strips have shown that the spasmolytic activity of isobutyl nitrite is stronger and has a more rapid onset but is less stable than that of this compound.[4] Furthermore, significant differences exist in tolerance development. While continuous infusion of nitroglycerin in rats leads to a complete return of blood pressure to baseline within 10 hours (tolerance), the hemodynamic effects of isobutyl nitrite are maintained for over 22 hours under similar conditions.[5] This suggests that the enzymatic pathways for NO generation from organic nitrites and nitrates are distinct.[5][6]

Table 1: Comparative Vasodilator Effects and Tolerance

Compound Potency (Relative) Onset of Action Stability of Relaxation In Vivo Tolerance Development
Isobutyl Nitrite Higher More Rapid Less Stable Low / Maintained Effect[5]
This compound Lower Slower More Stable High (Cross-tolerance with GTN)[4]

| Nitroglycerin (GTN) | High | Rapid | Stable | High (within 10-24 hours)[5][7][8] |

Experimental Protocols

The validation of this compound's mechanism of action relies on several key experimental techniques.

This ex vivo method assesses the direct vasodilatory effect of a compound on vascular tissue.

  • Tissue Preparation: Segments of an artery (e.g., rat superior mesenteric artery or rabbit aorta) are dissected and mounted on wires in a small vessel myograph for isometric tension recording.[9] The tissue is submerged in a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 5% CO2 in O2 at 37°C.[9]

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstricting agent like phenylephrine or norepinephrine to induce a stable contraction.[9][10]

  • Cumulative Concentration-Response: Cumulative concentrations of the NO donor (e.g., this compound) are added to the bath. The resulting relaxation is recorded as a percentage of the pre-constricted tension.

  • Data Analysis: The data are used to generate concentration-response curves, from which parameters like EC50 (the concentration required to produce 50% of the maximal response) and Emax (maximal relaxation) are calculated.

Experimental_Workflow Start Start: Isolate Artery Segment Mount Mount in Wire Myograph (Isometric Tension Recording) Start->Mount Equilibrate Equilibrate in Physiological Salt Solution (37°C) Mount->Equilibrate PreConstrict Pre-constrict with Agonist (e.g., Phenylephrine) Equilibrate->PreConstrict AddDrug Add Cumulative Concentrations of this compound PreConstrict->AddDrug Measure Record Relaxation Response AddDrug->Measure Analyze Analyze Data: Generate Concentration-Response Curve Calculate EC50 and Emax Measure->Analyze End End Analyze->End

Fig. 2: Workflow for ex vivo vasodilation assay using a wire myograph.

Directly quantifying NO release is crucial for validating the proposed mechanism.

  • NO-Sensitive Microsensors: Amperometric microsensors (e.g., Apollo 1000) can be used to measure the real-time release of NO from donor compounds in solution or from vascular tissues.[11] The sensor is polarized and calibrated, and the change in current upon NO oxidation at the sensor tip is recorded and converted to a concentration.[11]

  • Chemiluminescence: This highly sensitive method detects NO in the gas phase. NO reacts with ozone to produce excited nitrogen dioxide, which emits light upon decay. The light intensity is proportional to the NO concentration.

  • Fluorescent Dyes: Dyes like 4,5-diaminofluorescein (DAF-2) can be used in cultured cells or tissue sections to visualize NO production.[12] DAF-2 is non-fluorescent until it reacts with NO to form a fluorescent triazole derivative.

Measuring the downstream second messenger confirms the activation of the signaling pathway.

  • Enzyme-Linked Immunosorbent Assay (ELISA) / Radioimmunoassay (RIA): These are standard immunoassay techniques used to quantify cGMP levels in tissue homogenates or cell lysates after exposure to the NO donor. The tissue is snap-frozen at various time points after drug administration to halt enzymatic activity, followed by extraction and quantification of cGMP.

Metabolic Activation

The bioactivation of this compound to release NO is a critical step. While spontaneous decomposition can occur, enzymatic pathways are considered central to its pharmacological effect.[13]

  • Enzymatic Conversion: Isobutyl nitrite is extensively metabolized, with isobutyl alcohol being a major metabolite.[13] The generation of NO may occur through metabolic reduction.[13] Enzymes such as cytochrome P450 (CYP) have been implicated in the biotransformation of organic nitrates and may play a role in NO generation from this compound.[1][14] Specifically, isoforms like CYP1A2 and CYP2J2 have been shown to be involved in NO production from other organic nitrates.[14]

Metabolism IBN Isobutyl Nitrite Enzymes Metabolic Reduction (e.g., Cytochrome P450, Xanthine Oxidase) IBN->Enzymes NO Nitric Oxide (NO) Effect Vasodilation NO->Effect mediates IBA Isobutyl Alcohol Enzymes->NO yields Enzymes->IBA yields

Fig. 3: Simplified metabolic pathway of this compound to active NO.

Conclusion

The experimental evidence strongly supports the proposed mechanism of action for this compound as a nitric oxide donor that induces vasodilation via the sGC-cGMP pathway. Comparative studies highlight key pharmacological differences between this compound and other NO donors like nitroglycerin, particularly concerning the development of tolerance, where this compound shows a significant advantage in maintaining its hemodynamic effects over prolonged exposure.[5] The distinct metabolic activation pathways likely underlie these differences, presenting a compelling area for further research and potential therapeutic exploitation. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel nitrovasodilators.

References

Assessing the Cross-Reactivity of Isobutyl Nitrate in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of isobutyl nitrate in common immunoassay formats. Due to the limited availability of direct experimental data on this compound cross-reactivity in commercial immunoassays, this document focuses on providing a detailed, generic experimental protocol that researchers can adapt to evaluate the cross-reactivity of this compound and other structurally related compounds. Illustrative data is presented to guide researchers in the presentation and interpretation of their findings.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for the detection of drugs and other small molecules due to their high sensitivity and rapid turnaround time.[1][2] These assays rely on the specific binding of an antibody to its target analyte.[3] However, antibodies may also bind to structurally similar, non-target compounds, a phenomenon known as cross-reactivity.[1][3] This can lead to false-positive results or inaccurate quantification of the target analyte.[4] Therefore, characterizing the cross-reactivity of an immunoassay is a critical aspect of its validation and implementation, particularly in the context of drugs of abuse screening where a variety of structurally diverse compounds may be present.[1][5]

This compound is a volatile substance used recreationally as an inhalant, commonly known as a "popper."[6] Its structural similarity to other nitrates and nitrites used both therapeutically (e.g., nitroglycerin, amyl nitrite) and abused recreationally raises the potential for cross-reactivity in immunoassays designed to detect other substances.[6][7][8]

Comparative Analysis of Cross-Reactivity

The cross-reactivity of a compound in an immunoassay is typically expressed as a percentage. It is the ratio of the concentration of the target analyte (calibrator) to the concentration of the cross-reacting compound that produces the same analytical signal (e.g., 50% inhibition of signal in a competitive immunoassay).

While specific data for this compound is scarce in publicly available literature and manufacturer package inserts, it is crucial to test for potential cross-reactivity in any immunoassay where its presence, or the presence of similar alkyl nitrites, is anticipated. The following tables provide an illustrative template for presenting such experimental data.

Illustrative Cross-Reactivity Data in a Competitive ELISA Format

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte (e.g., Benzoylecgonine) [Structure of Target Analyte]100100%
This compound(CH₃)₂CHCH₂ONO₂>10,000<1.0%
Amyl Nitrite(CH₃)₂CHCH₂CH₂ONO>10,000<1.0%
NitroglycerinC₃H₅(ONO₂)₃>10,000<1.0%
Structurally Similar Drug[Structure of a known cross-reactant]50020%

Illustrative Cross-Reactivity Data in a Homogeneous EIA Format (e.g., CEDIA)

CompoundConcentration Tested (ng/mL)Result (Positive/Negative at Cutoff)
Target Analyte (e.g., d-Amphetamine) 500Positive
This compound10,000Negative
Amyl Nitrite10,000Negative
Nitroglycerin10,000Negative
Known Cross-Reactant (e.g., Phentermine)2,500Positive

Experimental Protocols

A detailed and robust experimental protocol is essential for accurately determining the cross-reactivity of a compound in an immunoassay. The following is a generalized protocol for a competitive immunoassay, which can be adapted for various formats.

Principle of Competitive Immunoassay for Small Molecule Detection

In a competitive immunoassay, the analyte of interest in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte (e.g., this compound) in Sample Antibody Antibody Analyte->Antibody Binds LabeledAnalyte Labeled Analyte (Enzyme Conjugate) LabeledAnalyte->Antibody Blocked UnboundLabeled Free Labeled Analyte LabeledAnalyte->UnboundLabeled BoundComplex_High Analyte-Antibody Complex Antibody->BoundComplex_High Signal_Low Low Signal UnboundLabeled->Signal_Low Analyte_Low Analyte in Sample LabeledAnalyte_Low Labeled Analyte (Enzyme Conjugate) Antibody_Low Antibody LabeledAnalyte_Low->Antibody_Low Binds BoundComplex_Low Labeled Analyte-Antibody Complex Antibody_Low->BoundComplex_Low Signal_High High Signal BoundComplex_Low->Signal_High

Caption: Principle of a competitive immunoassay.

Experimental Workflow for Cross-Reactivity Assessment

The following workflow outlines the key steps in assessing the cross-reactivity of a compound like this compound.

G start Start: Prepare Reagents prep_calibrators Prepare Target Analyte Calibrator Series start->prep_calibrators prep_cross_reactants Prepare Cross-Reactant (e.g., this compound) Dilution Series start->prep_cross_reactants run_calibrators Run Calibrator Series to Generate Standard Curve prep_calibrators->run_calibrators run_cross_reactants Run Cross-Reactant Series prep_cross_reactants->run_cross_reactants run_assay Run Immunoassay determine_ic50_cal Determine IC50 of Target Analyte run_assay->determine_ic50_cal determine_ic50_cr Determine IC50 of Cross-Reactant run_assay->determine_ic50_cr analyze_data Data Analysis calculate_cr Calculate % Cross-Reactivity analyze_data->calculate_cr end End: Report Results calculate_cr->end

Caption: Experimental workflow for cross-reactivity assessment.

Detailed Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare the assay buffer as specified by the immunoassay kit manufacturer.

  • Target Analyte (Calibrator) Stock Solution: Prepare a high-concentration stock solution of the target analyte in an appropriate solvent (e.g., methanol, DMSO), and then dilute it into the assay buffer.

  • Cross-Reactant Stock Solutions: Prepare high-concentration stock solutions of this compound and other compounds to be tested in a suitable solvent. It is critical to ensure the purity of these compounds.

  • Labeled Analyte and Antibody Solutions: Reconstitute and dilute the enzyme-labeled analyte and the antibody to their optimal working concentrations as determined by initial assay optimization experiments (e.g., checkerboard titration).

2. Standard Curve Generation:

  • Prepare a serial dilution of the target analyte stock solution in the assay buffer to create a series of calibrators. The concentration range should be sufficient to generate a full dose-response curve, typically spanning from 0% to 100% signal inhibition.

  • Add the calibrators, labeled analyte, and antibody solutions to the wells of a microtiter plate according to the specific assay protocol.

  • Incubate the plate for the recommended time and temperature to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme substrate and incubate to allow for color development.

  • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance values against the logarithm of the target analyte concentration and fit the data using a four-parameter logistic (4-PL) curve to determine the IC50 (the concentration that causes 50% inhibition).

3. Cross-Reactivity Testing:

  • Prepare serial dilutions of the this compound and other test compound stock solutions in the assay buffer. The concentration range should be high enough to potentially achieve 50% inhibition.

  • Run these dilutions in the immunoassay in the same manner as the target analyte calibrators.

  • Generate a dose-response curve for each test compound and determine its IC50 value from the 4-PL curve fit.

4. Calculation of Percent Cross-Reactivity:

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

5. Data Interpretation:

  • A high percent cross-reactivity indicates that the antibody binds significantly to the non-target compound, suggesting a high potential for interference in the assay.

  • A low percent cross-reactivity suggests that the compound is unlikely to cause a false-positive result at concentrations typically encountered.

Conclusion

References

A Comparative Guide to Confirming the Isomeric Purity of Synthesized Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of isomeric purity is a critical quality control step in the synthesis of active pharmaceutical ingredients and other fine chemicals. Isobutyl nitrate, a simple yet important molecule, can be accompanied by its structural isomers—n-butyl nitrate, sec-butyl nitrate, and tert-butyl nitrate—arising from isomeric impurities in the starting alcohol or from rearrangement reactions. The presence of these isomers can significantly alter the physicochemical and biological properties of the final product. This guide provides a detailed comparison of the primary analytical methods for confirming the isomeric purity of synthesized this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

The three most powerful and commonly employed techniques for the differentiation and quantification of butyl nitrate isomers are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of sensitivity, resolution, and structural elucidation.

FeatureGas Chromatography (GC-FID)¹H & ¹³C NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary phase and a mobile gas phase, based on boiling point and polarity.Differentiation of isomers based on the distinct chemical environments of their protons and carbons in a magnetic field.Combines the separation power of GC with the mass analysis capabilities of MS for definitive identification.
Primary Application Quantitative determination of the relative abundance of each isomer.Unambiguous structural confirmation and quantification of isomer ratios without chromatographic separation.Qualitative identification of isomers and impurities based on their mass fragmentation patterns and retention times.
Key Differentiators Retention Time (Rt) Chemical Shift (δ), Multiplicity, and Coupling Constants (J) Mass-to-Charge Ratio (m/z) of Fragment Ions
n-Butyl Nitrate Expected longest Rt¹H: Triplet (~4.4 ppm, 2H), Multiplet (~1.7 ppm, 2H), Multiplet (~1.4 ppm, 2H), Triplet (~0.9 ppm, 3H)Key fragments at m/z 57 [C₄H₉]⁺, 46 [NO₂]⁺, 41 [C₃H₅]⁺, 29 [C₂H₅]⁺
This compound Intermediate Rt¹H: Doublet (~4.2 ppm, 2H), Multiplet (~2.0 ppm, 1H), Doublet (~1.0 ppm, 6H)Key fragments at m/z 57 [C₄H₉]⁺, 43 [C₃H₇]⁺, 41 [C₃H₅]⁺, 46 [NO₂]⁺
sec-Butyl Nitrate Intermediate Rt¹H: Multiplet (~5.0 ppm, 1H), Multiplet (~1.7 ppm, 2H), Triplet (~0.9 ppm, 3H), Doublet (~1.3 ppm, 3H)Key fragments at m/z 57 [C₄H₉]⁺, 46 [NO₂]⁺, 41 [C₃H₅]⁺, 29 [C₂H₅]⁺
tert-Butyl Nitrate Expected shortest Rt¹H: Singlet (~1.5 ppm, 9H)Key fragments at m/z 57 [C₄H₉]⁺, 41 [C₃H₅]⁺, 46 [NO₂]⁺

Note: The specific retention times, chemical shifts, and mass spectral data are dependent on the experimental conditions and instrumentation. The data presented for nitrites is used as a close analogue for nitrates due to the scarcity of directly comparable nitrate isomer data.

Experimental Protocols

Detailed methodologies are essential for achieving reliable and reproducible results. Below are standard operating procedures for the key analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for quantifying the relative percentages of the volatile butyl nitrate isomers.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Capillary Column: A non-polar column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers based on boiling point differences.

GC Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Split Ratio: 50:1.

Data Analysis: The percentage of each isomer is calculated from the area of its corresponding peak in the chromatogram. The elution order is generally expected to follow the boiling points of the isomers: tert-butyl nitrate (lowest boiling point) eluting first, followed by sec-butyl nitrate, this compound, and finally n-butyl nitrate (highest boiling point).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information, allowing for the unambiguous identification and quantification of each isomer.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

  • 5 mm NMR tubes.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of at least 5 seconds is recommended for accurate integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Data Analysis:

  • Identification: Compare the observed chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to the expected values for each isomer. The number of unique signals in both the ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively, which differs for each isomer.

  • Quantification: The relative ratio of the isomers can be determined by integrating the area under well-resolved peaks corresponding to each isomer in the ¹H NMR spectrum. For example, the singlet of the tert-butyl group in tert-butyl nitrate can be integrated against the doublet of the methyl groups in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of volatile compounds and impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • The same type of capillary column as for GC-FID can be used.

GC-MS Conditions:

  • GC Conditions: Use the same temperature program as for the GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis:

  • Identify the peak for each separated isomer in the total ion chromatogram (TIC).

  • Analyze the mass spectrum for each peak. The fragmentation pattern is a unique fingerprint for each isomer. The molecular ion peak (M⁺) at m/z 119 may be weak or absent. Key fragment ions resulting from the loss of NO₂ (m/z 46) and characteristic alkyl fragments (e.g., m/z 57 for the butyl cation) will be prominent and aid in identification.

Mandatory Visualizations

The following diagrams illustrate the workflow for confirming the isomeric purity of synthesized this compound.

Isomeric_Purity_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_analysis Detailed Isomeric Analysis cluster_conclusion Conclusion Synthesized_Product Synthesized this compound Initial_Assessment Initial Purity Assessment Synthesized_Product->Initial_Assessment Sample GC_FID GC-FID (Quantitative Ratio) Initial_Assessment->GC_FID NMR ¹H & ¹³C NMR (Structural Confirmation & Quantification) Initial_Assessment->NMR Purity_Confirmed Isomeric Purity Confirmed GC_FID->Purity_Confirmed NMR->Purity_Confirmed GC_MS GC-MS (Definitive Identification) GC_MS->Purity_Confirmed Initial_assessment Initial_assessment Initial_assessment->GC_MS

Caption: Workflow for Isomeric Purity Confirmation.

Analytical_Technique_Relationship GC Gas Chromatography (GC) GC_FID GC-FID GC->GC_FID Separation GC_MS GC-MS GC->GC_MS Separation NMR NMR Spectroscopy Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Quantification Quantification NMR->Quantification MS Mass Spectrometry (MS) MS->GC_MS Identification GC_FID->Quantification Isomeric_Purity Isomeric_Purity Structure_Confirmation->Isomeric_Purity Isomeric Purity Assessment Quantification->Isomeric_Purity Isomeric Purity Assessment

Caption: Interrelation of Analytical Techniques.

Isobutyl Nitrate as a Potential In Vitro Alternative to Sodium Nitroprusside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitric oxide (NO) donor is a critical consideration in preclinical in vitro research. Sodium nitroprusside (SNP) has long been a standard due to its potent vasodilatory effects. However, its complex mechanism of NO release and the generation of toxic cyanide byproducts necessitate the exploration of alternatives. This guide provides a comprehensive in vitro comparison of isobutyl nitrate and sodium nitroprusside, focusing on their performance, supported by experimental data and detailed methodologies.

Executive Summary

This compound presents itself as a viable alternative to sodium nitroprusside for in vitro studies, offering a different profile of nitric oxide release, stability, and cytotoxicity. While both compounds effectively induce vasodilation through the canonical NO-sGC-cGMP pathway, their mechanisms of NO liberation and byproduct profiles differ significantly. This guide aims to provide researchers with the necessary data and protocols to make an informed decision based on the specific requirements of their experimental setup.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available quantitative data for this compound and sodium nitroprusside. It is important to note that direct head-to-head comparative studies under identical in vitro conditions are limited in the published literature. The data presented here is a compilation from various sources.

Table 1: Physicochemical Properties and NO Release Mechanisms

FeatureThis compoundSodium Nitroprusside
Chemical Formula C₄H₉NO₂Na₂[Fe(CN)₅NO]
Appearance Colorless to pale yellow liquidReddish-brown crystalline solid
Solubility Slightly soluble in waterHighly soluble in water
NO Release Mechanism Spontaneous decomposition (especially under light) and metabolic reduction.[1]Requires interaction with sulfhydryl-containing molecules (e.g., cysteine, glutathione), reducing agents, or photolysis.[2][3][4]
Key Byproducts Isobutyl alcohol, nitrite.[1]Cyanide, iron, hydroxyl radicals, peroxynitrite.[5][6]

Table 2: In Vitro Performance Comparison

ParameterThis compoundSodium Nitroprusside
Vasodilatory Potency (EC₅₀) Data not readily available for direct comparison. Organic nitrites, in general, show potent vasodilatory effects.~10⁻⁷ to 10⁻⁶ M in various isolated artery preparations.[7][8]
NO Release Kinetics Rapid onset, but potentially less stable release compared to some donors.[9]Release is dependent on co-factors; can be controlled to some extent by light exposure or the presence of reducing agents.[9][10]
Cytotoxicity (IC₅₀) Potencies of 24–33 μM were observed in primary human cell culture models (smooth muscle cells, dermal fibroblasts, endothelial cells).[11]IC₅₀ values of 0.3 mM and 5.4 μM in aneurysmal smooth muscle cells under low-serum and high-serum conditions, respectively.[12]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of their mechanisms and experimental evaluation, the following diagrams illustrate the key signaling pathways and a general workflow for comparing these NO donors in vitro.

G Vasodilation Signaling Pathway cluster_0 This compound cluster_1 Sodium Nitroprusside This compound This compound Spontaneous/Enzymatic Conversion Spontaneous/Enzymatic Conversion NO NO Spontaneous/Enzymatic Conversion->NO NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Sodium Nitroprusside Sodium Nitroprusside Reduction (e.g., by Thiols) Reduction (e.g., by Thiols) Reduction (e.g., by Thiols)->NO NO Release Cyanide Cyanide Reduction (e.g., by Thiols)->Cyanide Byproduct cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2+ Decreased Intracellular Ca²⁺ PKG->Ca2+ Leads to Relaxation Smooth Muscle Relaxation Ca2+->Relaxation

Caption: NO-Mediated Vasodilation Pathway.

G Experimental Workflow for Comparison Start Start Prepare Stock Solutions Prepare Stock Solutions (this compound & SNP) Start->Prepare Stock Solutions Vasodilation Assay Vasodilation Assay (e.g., Aortic Rings) Prepare Stock Solutions->Vasodilation Assay NO Release Assay NO Release Assay (e.g., Griess Assay) Prepare Stock Solutions->NO Release Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT on Endothelial Cells) Prepare Stock Solutions->Cytotoxicity Assay Data Analysis Data Analysis (EC₅₀, Release Kinetics, IC₅₀) Vasodilation Assay->Data Analysis NO Release Assay->Data Analysis Cytotoxicity Assay->Data Analysis Comparison Comparative Analysis Data Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: In Vitro Comparative Workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard in the field and can be adapted for the specific needs of your research.

Vasodilation Assay (Isolated Aortic Ring Preparation)

Objective: To determine and compare the vasodilatory potency (EC₅₀) of this compound and sodium nitroprusside.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE) or other vasoconstrictors

  • This compound and sodium nitroprusside stock solutions

  • Organ bath system with force transducers

Protocol:

  • Euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Once the contraction is stable, add cumulative concentrations of this compound or sodium nitroprusside to the organ bath.

  • Record the relaxation response after each addition until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-contracted tension.

  • Plot concentration-response curves and determine the EC₅₀ values.

Nitric Oxide Release Assay (Griess Assay)

Objective: To quantify and compare the amount of nitric oxide released from this compound and sodium nitroprusside.

Materials:

  • Griess reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions (for calibration curve)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of this compound and sodium nitroprusside at the desired concentrations in PBS.

  • Incubate the solutions at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for NO release and its conversion to nitrite.

  • Prepare a standard curve using sodium nitrite solutions of known concentrations (e.g., 0-100 µM).

  • In a 96-well plate, add 50 µL of your incubated samples and standards to individual wells.

  • Add 50 µL of Griess reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples from the standard curve and plot the NO release over time.

Cytotoxicity Assay (MTT Assay)

Objective: To assess and compare the cytotoxicity (IC₅₀) of this compound and sodium nitroprusside on a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Materials:

  • HUVECs or other relevant endothelial cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and sodium nitroprusside stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or sodium nitroprusside for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the concentration-response curves and determine the IC₅₀ values.

Conclusion

This compound demonstrates potential as an alternative to sodium nitroprusside in vitro, particularly in experimental setups where the presence of cyanide is a concern. Its distinct NO release mechanism, which can be both spontaneous and enzymatically driven, offers a different kinetic profile that may be advantageous for certain applications. However, the choice between these two NO donors should be guided by a careful consideration of the specific experimental goals, the required kinetics of NO release, and the tolerance of the in vitro system to their respective byproducts. The provided data and protocols serve as a foundational guide for researchers to conduct their own comparative assessments and make an evidence-based selection for their studies.

References

ensuring the reproducibility and reliability of experiments involving isobutyl nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility and reliability of experimental results are paramount. When working with reactive molecules like isobutyl nitrate, a volatile and light-sensitive compound, ensuring consistent outcomes requires meticulous attention to detail, from material purity to experimental execution. This guide provides a comparative analysis of this compound with common alternatives, supported by detailed experimental protocols and data, to aid in the design of robust and reproducible studies.

Section 1: Purity and Stability - The Foundation of Reproducibility

The purity and stability of this compound are critical factors that can significantly impact experimental outcomes. Due to its inherent instability, proper handling, storage, and purity verification are essential. Commercial preparations of related alkyl nitrites have been found to have purities as low as 63%, with the major impurity being the corresponding alcohol (isobutanol in this case) formed from degradation.[1]

Synthesis and Purification

While commercially available, this compound can also be synthesized in the laboratory to ensure a fresh and pure starting material. A general method involves the reaction of isobutyl alcohol with sodium nitrite in an acidic solution.

Protocol for Synthesis of this compound (Adapted from Alkyl Nitrite Synthesis):

  • Combine isobutyl alcohol and a cooled solution of sodium nitrite in water.

  • Slowly add a chilled acidic solution (e.g., dilute sulfuric or hydrochloric acid) to the stirred mixture while maintaining a low temperature (0-5 °C) using an ice bath.

  • After the addition is complete, continue stirring for a designated period.

  • Separate the organic layer containing this compound.

  • Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove residual acid and unreacted reagents.

  • Dry the this compound over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • For higher purity, distillation under reduced pressure can be performed.

Purity Assessment: Gas Chromatography-Flame Ionization Detector (GC-FID)

The purity of the synthesized or commercially obtained this compound should be verified using a reliable analytical method such as Gas Chromatography-Flame Ionization Detector (GC-FID).

Protocol for GC-FID Purity Analysis of this compound:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A polar capillary column (e.g., DB-Wax) is suitable for separating this compound from its potential impurities like isobutanol.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250 °C.

  • Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 200°C.

  • Sample Preparation: Dilute a small volume of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.

  • Data Analysis: Identify the peaks corresponding to this compound and any impurities based on their retention times. The peak area percentage can be used to estimate the purity of the sample.

Stability and Storage

This compound is susceptible to degradation by light, heat, and moisture.[1] Therefore, stringent storage conditions are necessary to maintain its integrity throughout the duration of an experimental study.

Storage Recommendations:

  • Temperature: Store at 2-8 °C in a refrigerator.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use tightly sealed containers to prevent evaporation and exposure to moisture.

Protocol for Accelerated Stability Study (Adapted from ICH Q1B Guidelines):

This protocol can be used to assess the stability of this compound solutions under stressed conditions.

  • Sample Preparation: Prepare solutions of this compound in the relevant experimental buffer or solvent at the desired concentration.

  • Storage Conditions:

    • Photostability: Expose the solution in a photostability chamber to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near-UV light.[2][3][4] A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.[4][5]

    • Thermal Stability: Store the solution in a temperature-controlled oven at elevated temperatures (e.g., 40 °C and 50 °C) with controlled humidity (e.g., 75% RH).[6][7][8]

  • Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 1, 3, and 6 months for long-term studies; shorter intervals for accelerated studies).

  • Analysis: Analyze the samples at each time point using the validated GC-FID method to determine the concentration of this compound and the presence of any degradation products.

  • Evaluation: Compare the results from the stressed samples to the initial time point and the dark control to assess the rate of degradation.

Section 2: Performance Comparison in Vasodilation Studies

This compound is often used in research as a nitric oxide (NO) donor to induce vasodilation. To ensure the selection of the most appropriate tool for a specific experiment, it is crucial to compare its performance against other commonly used NO donors, such as sodium nitroprusside and S-nitrosoglutathione (GSNO). The ex vivo aortic ring assay is a standard method for evaluating vasodilator potency.

Experimental Protocol: Ex Vivo Aortic Ring Assay

This protocol details the steps for assessing the vasodilator effects of this compound and its alternatives.

  • Aorta Dissection: Humanely euthanize a laboratory animal (e.g., a rat) and carefully dissect the thoracic aorta.[1][9]

  • Ring Preparation: Clean the aorta of adhering connective and fatty tissue and cut it into rings of approximately 1-2 mm in width.[1][2][5][9]

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 grams.[10] During this period, wash the rings with fresh buffer every 15-20 minutes.

  • Contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 80 mM).[10]

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add the vasodilator (this compound, sodium nitroprusside, or GSNO) in a cumulative manner, increasing the concentration stepwise.

  • Data Recording and Analysis: Record the changes in tension after each addition. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC50 value (the concentration of the vasodilator that produces 50% of the maximal relaxation).

Comparative Data

The following table summarizes the typical vasodilator potency of this compound and its alternatives. Note that these values can vary depending on the specific experimental conditions.

CompoundMechanism of NO ReleaseTypical EC50 in Rat AortaKey Characteristics
This compound Enzymatic conversionMicromolar rangeOrganic nitrate, requires enzymatic bioactivation.[11]
Sodium Nitroprusside Spontaneous release of NONanomolar to low micromolar rangePotent and direct NO donor, but can release cyanide.[11][12][13]
S-Nitrosoglutathione (GSNO) Spontaneous and enzyme-assisted NO releaseMicromolar rangeEndogenous NO carrier, considered more stable than free NO.[14][15]

Visualizing the Workflow

Experimental_Workflow Workflow for Comparing Vasodilator Potency cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Aorta_Dissection Aorta Dissection Ring_Preparation Aortic Ring Preparation Aorta_Dissection->Ring_Preparation Mounting Mounting in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Add_Vasodilator Cumulative Addition of Vasodilator Contraction->Add_Vasodilator Record_Response Record Tension Changes Add_Vasodilator->Record_Response Plot_Curve Plot Concentration- Response Curve Record_Response->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50 Compare_Potency Compare Potency Calculate_EC50->Compare_Potency

Caption: Workflow for the ex vivo aortic ring vasodilation assay.

Section 3: Signaling Pathways and Troubleshooting

Understanding the mechanism of action and potential pitfalls is crucial for interpreting results and troubleshooting experiments.

Signaling Pathway of NO-mediated Vasodilation

This compound and other NO donors ultimately lead to the relaxation of vascular smooth muscle through the canonical NO-cGMP signaling pathway.

NO_Signaling_Pathway NO-Mediated Vasodilation Pathway NO_Donor NO Donor (e.g., this compound) NO Nitric Oxide (NO) NO_Donor->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Calcium Decreased Intracellular Calcium [Ca2+] PKG->Calcium Relaxation Smooth Muscle Relaxation Calcium->Relaxation

Caption: Simplified signaling pathway of NO-induced vasodilation.

Troubleshooting Guide

Inconsistent results in experiments involving this compound can often be traced back to a few common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or no vasodilator response 1. Degraded this compound. 2. Inactive enzyme for bioactivation (in the case of organic nitrates). 3. Damaged endothelium in aortic rings.1. Use freshly prepared or properly stored this compound; verify purity with GC-FID. 2. Ensure the tissue preparation is healthy and has not been damaged during dissection. 3. Check endothelial integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine.
High variability between experiments 1. Inconsistent purity or concentration of this compound. 2. Variations in the aortic ring preparation or handling. 3. Fluctuations in organ bath conditions (temperature, pH, oxygenation).1. Standardize the synthesis/purification and storage of this compound; accurately determine the concentration of stock solutions. 2. Follow a standardized protocol for aorta dissection and ring preparation.[9][14] 3. Regularly calibrate and monitor organ bath parameters.
Unexpectedly potent or rapid response 1. Contamination with a more potent NO donor. 2. Errors in solution preparation leading to a higher concentration than intended.1. Ensure the purity of this compound and all other reagents. 2. Double-check all calculations and dilutions for stock and working solutions.

By adhering to these detailed protocols, understanding the comparative performance of this compound, and being aware of potential experimental pitfalls, researchers can significantly enhance the reproducibility and reliability of their findings. This meticulous approach is fundamental to advancing our understanding of the physiological and pharmacological roles of nitric oxide and related compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of isobutyl nitrate and related compounds, focusing on isobutyl nitrite as a close structural analog due to the limited specific data on this compound's metabolism. The guide also draws comparisons with well-characterized organic nitrates, namely glyceryl trinitrate (GTN) and isosorbide dinitrate (ISDN), to offer a broader context for understanding the biotransformation of these vasoactive agents.

Executive Summary

Alkyl nitrates and nitrites are potent vasodilators, primarily acting through the release of nitric oxide (NO) and subsequent activation of the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Their metabolic fate is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. This guide summarizes the current understanding of the metabolism of isobutyl nitrite, GTN, and ISDN, presenting comparative data on their biotransformation pathways, pharmacokinetic parameters, and the experimental methods used to elucidate them. While direct metabolic data for this compound is scarce, this guide provides a comprehensive overview based on available information for structurally related compounds.

Comparative Metabolic Pathways

The metabolism of alkyl nitrites and nitrates primarily involves denitration, leading to the formation of corresponding alcohols and the release of inorganic nitrite or nitrate. However, the specific enzymes and subsequent metabolic steps can vary significantly between these compounds.

Isobutyl Nitrite: The primary metabolic pathway for isobutyl nitrite is its rapid hydrolysis to isobutyl alcohol and nitrite.[1][2] Isobutyl alcohol is then further oxidized to isobutyraldehyde and isobutyric acid by alcohol and aldehyde dehydrogenases, respectively[1].

Glyceryl Trinitrate (GTN): GTN undergoes a more complex metabolic process, involving enzymatic denitration to form glyceryl dinitrates (GDNs) and glyceryl mononitrates (GMNs). This process is catalyzed by several enzymes, including glutathione S-transferases and mitochondrial aldehyde dehydrogenase (mtALDH2).

Isosorbide Dinitrate (ISDN): Similar to GTN, ISDN is metabolized by denitration to its active metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN).

A visual representation of the metabolic pathway of isobutyl nitrite is provided below.

Metabolic Pathway of Isobutyl Nitrite Isobutyl Nitrite Isobutyl Nitrite Isobutyl Alcohol Isobutyl Alcohol Isobutyl Nitrite->Isobutyl Alcohol Hydrolysis Nitric Oxide (NO) Nitric Oxide (NO) Isobutyl Nitrite->Nitric Oxide (NO) Reduction/Homolytic Cleavage Isobutyraldehyde Isobutyraldehyde Isobutyl Alcohol->Isobutyraldehyde Alcohol Dehydrogenase Isobutyric Acid Isobutyric Acid Isobutyraldehyde->Isobutyric Acid Aldehyde Dehydrogenase

Metabolic Pathway of Isobutyl Nitrite

Pharmacological Mechanism of Action: The Nitric Oxide (NO) Signaling Pathway

The primary mechanism of action for both alkyl nitrites and nitrates is the release of nitric oxide (NO), a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.

The following diagram illustrates the NO/cGMP signaling pathway.

Nitric Oxide (NO) Signaling Pathway in Vasodilation cluster_extracellular Extracellular Space cluster_smooth_muscle Vascular Smooth Muscle Cell Alkyl Nitrate/Nitrite Alkyl Nitrate/Nitrite NO NO Alkyl Nitrate/Nitrite->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Relaxation PKG->Relaxation Leads to

NO/cGMP Signaling Pathway

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for isobutyl nitrite and its primary metabolite, isobutyl alcohol, in rats. Comparative data for GTN and ISDN are also provided where available.

Table 1: Pharmacokinetic Parameters of Isobutyl Nitrite and Isobutyl Alcohol in Rats

ParameterIsobutyl NitriteIsobutyl AlcoholReference
Half-life (t½) 1.4 min5.3 min (after IV infusion)[3]
Clearance (CL) 2.9 L/min/kg-[3]
Bioavailability (Inhalation) ~43%-[3]

Table 2: Comparative Pharmacokinetic Parameters of Organic Nitrates

CompoundHalf-life (t½)Primary MetabolitesBioavailability (Oral)
Glyceryl Trinitrate (GTN) 1-4 min1,2-GDN, 1,3-GDN<1% (extensive first-pass metabolism)
Isosorbide Dinitrate (ISDN) ~1 hourIS-2-MN, IS-5-MN10-90% (highly variable)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of metabolic profiling studies. Below are generalized protocols for key experiments.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model for studying Phase I metabolism.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator or water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and test compound to the desired final concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: At each time point, an aliquot of the reaction mixture is transferred to a new tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. The supernatant is then transferred to a new tube or vial for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for conducting a pharmacokinetic study of a volatile compound administered intravenously to rats.

Objective: To determine the pharmacokinetic profile (e.g., half-life, clearance, volume of distribution) of a test compound in rats.

Materials:

  • Test compound formulated for intravenous administration

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Catheters for intravenous administration and blood sampling

  • Anesthesia (if required for catheter implantation)

  • Syringes and collection tubes (e.g., containing anticoagulant)

  • Centrifuge

  • Analytical instrumentation for drug quantification in plasma (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions. If necessary, surgically implant catheters into a vein (for dosing) and an artery (for blood sampling) and allow the animals to recover.

  • Dosing: Administer a single intravenous bolus or infusion of the test compound at a predetermined dose.

  • Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, and at 2, 5, 15, 30, 60, 120, 240 minutes post-dose). The sampling schedule should be designed to capture the distribution and elimination phases of the drug.

  • Plasma Preparation: Immediately after collection, process the blood samples to obtain plasma by centrifugation.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound and its major metabolites in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

The metabolic profiling of this compound and its related compounds is essential for understanding their therapeutic potential and toxicological risks. While data on this compound is limited, the study of its close analog, isobutyl nitrite, and other organic nitrates like GTN and ISDN, provides valuable insights into their biotransformation. The primary metabolic pathway involves denitration, leading to the formation of alcohols and the release of vasoactive nitric oxide. The subsequent metabolism of the alcohol moiety proceeds through oxidation. Future research should focus on elucidating the specific metabolic pathways of this compound to enable a more direct and comprehensive comparison. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be crucial for the development of new and safer therapeutic agents in this class.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Isobutyl nitrate, a highly flammable and harmful chemical, requires strict adherence to established disposal protocols to mitigate risks. This guide provides essential, step-by-step instructions for the safe and logistical management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably under a chemical fume hood.[1] Personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working outside a fume hood or if vapors are present, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Quantitative Data on this compound

Understanding the physicochemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C₄H₉NO₂
Molar Mass 103.12 g/mol
Boiling Point 67 °C (153 °F)
Flash Point -21 °C (-6 °F)
Density 0.87 g/mL
Solubility in Water Slightly soluble, gradually decomposes

Source: IARC Publications[3]

Step-by-Step Disposal Protocol

This compound is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[4][5] The primary method of disposal is through a licensed hazardous waste management company.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container:

    • Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Glass bottles are often suitable.

    • The container should be clearly labeled as "Hazardous Waste: this compound".[5]

  • Transferring the Waste:

    • Perform the transfer of waste this compound into the designated container within a chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite the flammable liquid.[1][2]

  • Labeling the Waste Container:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The specific hazards (e.g., Flammable Liquid, Harmful if Swallowed, Harmful if Inhaled, Suspected of Causing Genetic Defects, May Cause Cancer).[1]

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or personnel.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]

    • Keep the container away from heat, sparks, open flames, and other sources of ignition.[1]

    • Ensure the storage area has secondary containment to prevent spills from spreading.[5]

    • Do not mix this compound waste with other incompatible chemicals.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5]

    • Follow all institutional procedures for waste collection and documentation.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand, silica gel, or a commercial absorbent, to contain the spill.[2] Do not use combustible materials like paper towels without proper precautions.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

IsobutylNitrateDisposal start Unwanted this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Transfer to a Labeled Hazardous Waste Container fume_hood->waste_container storage Store in a Designated Cool, Ventilated Area waste_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Professional Hazardous Waste Disposal ehs_contact->disposal contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect and Containerize Spill Debris as Hazardous Waste contain_spill->collect_spill collect_spill->storage

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Isobutyl Nitrate, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is a highly flammable liquid and vapor that is harmful if swallowed or inhaled and may cause cancer.[1][2] It can also cause effects on the blood and cardiovascular system, potentially leading to cardiac disorders and the formation of methemoglobin.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource(s)
Occupational Exposure Limit Ceiling: 1 ppm (inhalable fraction and vapor)[3]
Flash Point -10°F (-23°C)[4][5]
Lower Explosive Limit (LEL) 1.2% at 70°F (21°C)[4][5]
Upper Explosive Limit (UEL) 26.9% at 70°F (21°C)[4][5]
Boiling Point 154.4°F (68°C)[4][5]
Vapor Pressure 10 mmHg at 68°F (20°C)[4][5]
Specific Gravity 0.87 at 72°F (22°C)[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

Respiratory Protection
  • When to Use: Respiratory protection is required when vapors or aerosols are generated, or if exposure limits are exceeded.[3]

  • Recommended Type: A NIOSH/MSHA approved full-face respirator with appropriate cartridges should be used. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[3]

Eye and Face Protection
  • When to Use: Always wear eye and face protection when handling this compound.

  • Recommended Type: Tight-sealing safety goggles are a minimum requirement.[3] A face shield offers additional protection against splashes.

Skin and Body Protection
  • Gloves: Wear protective gloves. Nitrile gloves are recommended, but it is crucial to consult with the glove manufacturer to ensure compatibility.[6]

  • Clothing: Wear protective clothing, including a lab coat.[3] For tasks with a higher risk of splashing, chemically resistant aprons or suits may be necessary.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound minimizes risks. The following step-by-step guide outlines the key procedures.

Preparation and Handling
  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[3]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[3]

  • Location: Store in a well-ventilated area, away from incompatible materials such as acids, alcohols, strong bases, and strong oxidizing agents.[3][8] Store at 4°C.[3]

  • Labeling: Ensure containers are properly labeled.[3]

Emergency Spill Response

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[9] Do not use combustible materials like paper towels.

  • Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent.

Disposal Plan
  • Waste Classification: this compound and its contaminated materials are considered hazardous waste.

  • Containerization: Collect waste in a properly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[7]

Workflow and Emergency Logic

The following diagram illustrates the logical flow for handling this compound, including routine procedures and emergency responses.

IsobutylNitrateHandling This compound Handling Workflow cluster_preparation Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Fume Hood A->B C Remove Ignition Sources B->C D Perform Experiment C->D E Store Properly D->E F Collect Waste D->F H Spill Occurs D->H G Dispose as Hazardous Waste F->G I Evacuate Area H->I J Contain Spill I->J K Clean & Decontaminate J->K L Dispose of Spill Waste K->L L->G

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.